molecular formula C3H4N4S B1596878 4-Amino-1,3,5-triazine-2-thiol CAS No. 36469-86-0

4-Amino-1,3,5-triazine-2-thiol

Cat. No.: B1596878
CAS No.: 36469-86-0
M. Wt: 128.16 g/mol
InChI Key: VBWWCYYBZFKCEX-UHFFFAOYSA-N
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Description

4-Amino-1,3,5-triazine-2-thiol is a useful research compound. Its molecular formula is C3H4N4S and its molecular weight is 128.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-1,3,5-triazine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4S/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWWCYYBZFKCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370719
Record name 4-amino-1,3,5-triazine-2-thiol
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Molecular Weight

128.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36469-86-0
Record name 6-Amino-1,3,5-triazine-2(1H)-thione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-1,3,5-triazine-2-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-1,3,5-triazine-2-thiol: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 1,3,5-Triazine Core

The 1,3,5-triazine ring system, a six-membered heterocycle containing three nitrogen atoms at positions 1, 3, and 5, represents a cornerstone in the field of medicinal chemistry. Its inherent structural features, including a planar, electron-deficient aromatic system, offer a versatile scaffold for the design and synthesis of a diverse array of biologically active molecules.[1] The strategic placement of substituents on the triazine core allows for the fine-tuning of physicochemical properties and the optimization of interactions with biological targets. Among the numerous triazine derivatives, 4-Amino-1,3,5-triazine-2-thiol stands out as a particularly valuable building block in drug discovery, owing to the presence of both a nucleophilic amino group and a reactive thiol moiety. This dual functionality provides a gateway for a multitude of chemical transformations, enabling its incorporation into more complex molecular architectures with a wide range of therapeutic applications.[1]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound, also known by its tautomeric form 4-amino-1,3,5-triazine-2(1H)-thione, is a crystalline solid with the molecular formula C₃H₄N₄S and a molecular weight of approximately 128.16 g/mol .[2] The presence of both amine and thiol functional groups leads to interesting tautomeric equilibria, which can influence its reactivity and biological activity.

Tautomerism: A Key Structural Feature

The thione-thiol tautomerism is a critical aspect of the chemistry of this compound. The molecule can exist in either the thiol form, with a C-S-H single bond, or the thione form, with a C=S double bond and a proton on one of the ring nitrogens. The equilibrium between these two forms is influenced by factors such as the solvent, pH, and temperature. Understanding this tautomerism is crucial for predicting the molecule's reactivity and its interactions with biological macromolecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 2019-24-1N/A
Molecular Formula C₃H₄N₄S[2]
Molecular Weight 128.16 g/mol [2]
Boiling Point 237.3 °C at 760 mmHg[3]
Density 1.79 g/cm³[3]
Canonical SMILES C1=NC(=S)NC(=N1)N[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the condensation reaction of dicyandiamide with thiourea in the presence of an acid catalyst. This method provides a straightforward and efficient route to the desired product.

Experimental Protocol: Synthesis from Dicyandiamide and Thiourea

Materials:

  • Dicyandiamide

  • Thiourea

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of dicyandiamide and thiourea in ethanol.

  • Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified this compound product under vacuum.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions.

  • Hydrochloric Acid as Catalyst: The acid catalyst is essential to protonate the reactants, thereby activating them for the condensation reaction.

  • Reflux Conditions: Heating the reaction at reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Purification by Precipitation and Washing: Cooling the reaction mixture allows for the crystallization of the product, which is a common and effective purification technique. Washing with cold solvents helps to remove soluble impurities without significantly dissolving the desired product.

SynthesisWorkflow Reactants Dicyandiamide + Thiourea in Ethanol Catalyst Conc. HCl (catalyst) Reflux Heat to Reflux Catalyst->Reflux Initiates Reaction Cooling Cool to Room Temperature Reflux->Cooling Reaction Completion Filtration Vacuum Filtration Cooling->Filtration Product Precipitation Washing Wash with Cold Water and Ethanol Filtration->Washing Purification Drying Dry under Vacuum Washing->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: A Scaffold for Therapeutic Innovation

The 1,3,5-triazine scaffold is a privileged structure in drug discovery due to its ability to interact with a variety of biological targets. This compound, with its multiple points for diversification, serves as an excellent starting material for the synthesis of libraries of compounds with potential therapeutic activities.

Anticancer Agents: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents.[4] The triazine core can act as a bioisostere for purine, allowing these compounds to interact with enzymes and receptors that recognize purine-based ligands. A primary mechanism of action for many triazine-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5]

Kinase Inhibition:

  • PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. Triazine derivatives have been designed to target key kinases within this pathway, leading to the inhibition of tumor growth and induction of apoptosis.

  • Tyrosine Kinase Inhibitors: Receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are often overexpressed or mutated in various cancers. The 1,3,5-triazine scaffold has been successfully utilized to develop potent and selective inhibitors of these kinases.[6]

KinaseInhibition cluster_Cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine_Derivative This compound Derivative Triazine_Derivative->RTK Inhibits Triazine_Derivative->PI3K Inhibits Triazine_Derivative->mTOR Inhibits

Caption: Inhibition of key cancer signaling pathways by triazine derivatives.

Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. The 2,4-diamino-1,3,5-triazine scaffold is a well-established pharmacophore for DHFR inhibitors.[2][7] Methotrexate, a widely used anticancer and antirheumatic drug, features a related pteridine ring system. Derivatives of this compound can be designed to mimic the binding of the natural substrate, dihydrofolate, to the active site of DHFR, making them potent inhibitors of this enzyme.[8][9]

Antiviral and Antimicrobial Agents

The versatile 1,3,5-triazine scaffold has also been explored for the development of antiviral and antimicrobial agents.[10][11] The ability to introduce various functional groups onto the triazine ring allows for the optimization of activity against a range of pathogens. For instance, derivatives of this compound have been investigated for their activity against viruses such as the influenza virus.[12]

Structure-Activity Relationship (SAR) Studies: Guiding Drug Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development.[10] By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, researchers can identify the key structural features required for optimal potency and selectivity. For this compound derivatives, SAR studies focus on understanding the influence of substituents at the amino and thiol positions, as well as modifications to the triazine ring itself.[5] These studies provide invaluable insights for the rational design of new and more effective therapeutic agents.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block in medicinal chemistry. Its unique chemical structure, characterized by the presence of both amino and thiol functional groups and the potential for thione-thiol tautomerism, provides a rich platform for chemical diversification. The straightforward synthesis of this compound and its derivatives, coupled with the broad spectrum of biological activities exhibited by the 1,3,5-triazine scaffold, ensures its continued importance in the quest for novel therapeutics. Future research will undoubtedly continue to explore the vast chemical space accessible from this privileged scaffold, leading to the discovery of new and improved drugs for a wide range of diseases, from cancer to infectious diseases.

References

[10] Liu, H., Long, S., Rakesh, K. P., & Zha, G. F. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link] [12] Demchenko, A. M., et al. (2020). Synthesis and antiviral activity of 4,6-bis-ethylamino[7][10][13]triazine derivatives for Flu A (H1N1) virus California/07/2009. ResearchGate. [7] University of South Florida. (n.d.). Synthesis of 4,6-diamino-1,2-dihydro-1,3,5-triazines as potential bacterial dihydrofolate reductase inhibitors. [5] Singh, U. P., & Gaonkar, S. L. (2007). Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2886-2889. [Link] [13] Kozytska, D. S., et al. (2021). Novel[5][10][12]triazolo[3,4-b][5][7][10]thiadiazine and[5][10][12]triazolo[3,4-b][5][7][10]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 26(15), 4453. [Link] [8] Costi, R., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1143. [Link] [14] Kumar, A., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link] [3] LookChem. (n.d.). This compound. [15] ResearchGate. (n.d.). 1,3,5‐Triazines as antiviral agents. [11] Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & Pharmaceutical Bulletin, 62(10), 1032-1040. [Link] [4] Gürsoy, A., & Karali, N. (2003). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Il Farmaco, 58(6), 433-440. [16] ResearchGate. (n.d.). SAR study of diarylamino-1,3,5-triazine derivatives. Gangjee, A., et al. (1997). Synthesis and dihydrofolate reductase inhibitory activities of 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. Journal of Medicinal Chemistry, 40(6), 856-865. [17] ResearchGate. (n.d.). Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives. Santa Cruz Biotechnology. (n.d.). This compound. [18] Al-Obaid, A. M., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(10), 1339. [Link] Sharma, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. [Link] [9] Zhou, W., et al. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry, 125, 1-13. [6] ResearchGate. (n.d.). Some 1,3,5-triazine derivatives as Dual EGFR TK Inhibitor. Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 028-045. Al-Said, M. S., et al. (2019). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed. [1] BenchChem. (n.d.). This compound.

Sources

A Deep Dive into the Spectroscopic Signature of 4-Amino-1,3,5-triazine-2-thiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Nuances of a Versatile Heterocycle

4-Amino-1,3,5-triazine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities.[1] A comprehensive understanding of its structural and electronic properties is paramount for its effective utilization in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide an intimate view of the molecule's architecture and are indispensable for its unambiguous identification and characterization.

This in-depth technical guide provides a detailed analysis of the NMR, IR, and MS spectra of this compound. Beyond a mere presentation of data, this guide delves into the rationale behind the observed spectral features, with a particular focus on the pivotal role of thione-thiol tautomerism. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the confident spectroscopic analysis of this important molecule.

The Decisive Role of Tautomerism

A critical aspect of the chemistry of this compound is its existence in two tautomeric forms: the thiol form and the thione form. Tautomers are constitutional isomers of organic compounds that readily interconvert.[2] In the case of the target molecule, the proton on the sulfur atom in the thiol form can migrate to a nitrogen atom in the triazine ring, resulting in the thione form.

Computational and experimental studies on analogous heterocyclic systems have consistently shown that the thione tautomer is generally the more stable and, therefore, the predominant form in both solid and solution phases.[2][3] This stability is attributed to the greater strength of the C=O and C=S double bonds compared to the C=N double bond and the aromaticity of the triazine ring. This thione-thiol equilibrium profoundly influences the spectroscopic signature of the molecule, and its understanding is key to an accurate interpretation of the spectral data.

graph Tautomerism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

Thiol [label="this compound\n(Thiol Form)", fillcolor="#F1F3F4"]; Thione [label="4-Amino-1,3,5-triazine-2(1H)-thione\n(Thione Form)", fillcolor="#F1F3F4"]; Equilibrium [label="⇌", shape=plaintext, fontsize=20];

Thiol -- Equilibrium -- Thione; }

Caption: Thione-thiol tautomeric equilibrium of this compound.

¹H and ¹³C NMR Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of the ¹H and ¹³C NMR spectra of this compound must be approached with the understanding that the thione tautomer is the major species present.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR Parameters: A typical ¹H NMR experiment would involve a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A standard ¹³C NMR experiment with proton decoupling will be employed. An adequate relaxation delay (e.g., 2-5 seconds) is necessary for accurate integration, especially for quaternary carbons.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the predominant thione tautomer.

  • -NH₂ Protons: A broad singlet is anticipated in the region of δ 7.0-8.0 ppm , corresponding to the two protons of the amino group. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange with trace amounts of water in the solvent.

  • -NH Proton (Triazine Ring): A broad singlet is expected at a downfield chemical shift, likely in the range of δ 11.0-13.0 ppm . This significant downfield shift is characteristic of a proton attached to a nitrogen atom within a heterocyclic ring and involved in hydrogen bonding, which is consistent with the thione tautomer.

  • -SH Proton (Thiol Form): If the thiol tautomer were present in a detectable amount, a sharp singlet corresponding to the S-H proton would be expected in the region of δ 3.0-4.0 ppm . The absence or very low intensity of such a peak would further confirm the predominance of the thione form.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.

  • C=S Carbon: The most downfield signal is predicted to be that of the thione carbon (C=S), appearing in the range of δ 175-185 ppm . This chemical shift is characteristic of thiocarbonyl groups.

  • Triazine Ring Carbons: Two distinct signals are expected for the carbon atoms of the triazine ring.

    • The carbon atom bonded to the amino group (C-NH₂) is expected to resonate in the region of δ 165-175 ppm .

    • The carbon atom positioned between the two nitrogen atoms is also expected in a similar region, likely around δ 160-170 ppm . The precise chemical shifts can be influenced by the solvent and the electronic effects of the substituents.

Predicted ¹H NMR Data (in DMSO-d₆) Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
7.0-8.0 (broad s, 2H)-NH₂
11.0-13.0 (broad s, 1H)-NH (ring)

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, a small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disk.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory or a pure KBr pellet should be acquired and subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of this compound provides key evidence for the predominance of the thione tautomer.

  • N-H Stretching Vibrations:

    • The amino group (-NH₂) will exhibit two distinct stretching bands in the region of 3400-3200 cm⁻¹ . These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

    • A broad absorption band between 3200 cm⁻¹ and 2800 cm⁻¹ is characteristic of the N-H stretching vibration of the protonated nitrogen in the triazine ring of the thione tautomer, often with superimposed C-H stretching bands.

  • C=S Stretching Vibration: The presence of a strong absorption band in the region of 1200-1050 cm⁻¹ is indicative of the C=S (thione) stretching vibration. This is a crucial piece of evidence for the thione tautomer.

  • S-H Stretching Vibration: The absence of a weak absorption band around 2600-2550 cm⁻¹ , which is characteristic of the S-H stretching vibration of a thiol group, further supports the predominance of the thione form.[1]

  • Triazine Ring Vibrations: The triazine ring itself gives rise to a series of characteristic absorption bands. Strong absorptions are typically observed around 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹ , which are attributed to the C=N and C-N stretching vibrations within the ring. An out-of-plane ring bending vibration is often seen near 800 cm⁻¹ .

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Assignment
3400-3200-NH₂ stretching (asymmetric and symmetric)
3200-2800-NH stretching (ring)
1650-1550C=N stretching (triazine ring)
1450-1350C-N stretching (triazine ring)
1200-1050C=S stretching (thione)
~800Triazine ring out-of-plane bending

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry Analysis
  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In EI-MS, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation.[5]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

Mass Spectrum Interpretation

The mass spectrum of this compound (Molecular Weight: 128.16 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion Peak (M⁺): A peak at m/z = 128 corresponding to the molecular ion [C₃H₄N₄S]⁺ should be observed. The intensity of this peak will depend on the stability of the molecular ion under EI conditions.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several pathways, driven by the stability of the resulting fragment ions and neutral losses.

graph Fragmentation { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

M [label="[M]⁺˙\nm/z = 128", fillcolor="#F1F3F4"]; F1 [label="[M - NH₂]⁺\nm/z = 112", fillcolor="#F1F3F4"]; F2 [label="[M - S]⁺\nm/z = 96", fillcolor="#F1F3F4"]; F3 [label="[M - HNCS]⁺˙\nm/z = 69", fillcolor="#F1F3F4"]; F4 [label="[C₂H₂N₃]⁺\nm/z = 68", fillcolor="#F1F3F4"];

M -> F1 [label="- •NH₂"]; M -> F2 [label="- S"]; M -> F3 [label="- HNCS"]; F3 -> F4 [label="- H•"]; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.
  • Loss of an Amino Radical: A fragment ion at m/z = 112 could arise from the loss of an amino radical (•NH₂).

  • Loss of Sulfur: A peak at m/z = 96 might be observed due to the elimination of a sulfur atom.

  • Loss of Isothiocyanic Acid: A significant fragmentation pathway for thione-containing heterocycles is the retro-Diels-Alder type cleavage leading to the loss of isothiocyanic acid (HNCS), which would result in a fragment ion at m/z = 69 .[6]

  • Formation of the Triazinyl Cation: Further fragmentation of the m/z 69 ion by loss of a hydrogen radical could lead to the formation of a stable triazinyl cation at m/z = 68 .

Conclusion: A Cohesive Spectroscopic Portrait

The spectroscopic analysis of this compound presents a cohesive picture that is dominated by the structural features of its more stable thione tautomer. The ¹H and ¹³C NMR spectra reveal the number and chemical environments of the protons and carbons, with the downfield shifts of the NH proton and the C=S carbon being particularly informative. The IR spectrum provides definitive evidence for the presence of the N-H and C=S functional groups of the thione form and the characteristic vibrations of the triazine ring. Finally, mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, which are consistent with the proposed structure.

By integrating the information from these complementary spectroscopic techniques, researchers can confidently identify and characterize this compound, paving the way for its application in the development of novel therapeutic agents and advanced materials. This guide serves as a foundational reference for such endeavors, emphasizing the importance of a nuanced, causality-driven approach to spectroscopic interpretation.

References

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Thiol-thione tautomerism in 4-Amino-1,3,5-triazine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thiol-Thione Tautomerism in 4-Amino-1,3,5-triazine-2-thiol

Abstract

The phenomenon of tautomerism, a form of structural isomerism, is of profound importance in organic and medicinal chemistry, influencing the physicochemical properties, reactivity, and biological activity of molecules.[1][2] This guide provides a detailed examination of the thiol-thione tautomerism exhibited by this compound, a heterocyclic compound built on the privileged 1,3,5-triazine scaffold.[3][4] The 1,3,5-triazine core is a versatile building block in drug discovery, known for its presence in compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[4][5][6] Understanding the delicate balance of its tautomeric forms is therefore critical for researchers, scientists, and drug development professionals aiming to harness its therapeutic potential. This document delineates the structural characteristics of the thiol and thione tautomers, explores the environmental factors governing their equilibrium, and presents detailed experimental and computational protocols for their characterization.

The Thiol-Thione Equilibrium: A Structural Overview

This compound can exist in two interconverting isomeric forms: the aromatic thiol form and the non-aromatic thione form. This dynamic equilibrium involves the migration of a proton between the sulfur atom and a ring nitrogen atom.[2]

  • Thiol Form (4-amino-1,3,5-triazin-2-yl)methanethiol: Characterized by a proton on the sulfur atom (S-H) and a fully aromatic triazine ring.

  • Thione Form (4-amino-1,3,5-triazin-2(1H)-one): Characterized by a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen atom (N-H), which breaks the ring's aromaticity.

Caption: Thiol-Thione tautomeric equilibrium in this compound.

For many heterocyclic systems, including derivatives of triazole and pyridine, the thione form is thermodynamically more stable than the thiol form, particularly in the solid state and in polar solvents.[2][7][8] This preference is attributed to the greater strength of the C=S and N-H bonds compared to the C-S and S-H bonds, as well as favorable dipole interactions in polar media. Computational studies using Density Functional Theory (DFT) consistently show the thione tautomer to be the lower energy, and thus predominant, species in the gas phase and solution.[7][9][10]

Factors Influencing Tautomeric Preference

The position of the thiol-thione equilibrium is not static; it is a dynamic process sensitive to environmental conditions.[11] Understanding these influences is paramount for predicting molecular behavior in different experimental and biological settings.

  • Solvent Polarity: The solvent plays a critical role in determining the tautomeric ratio. Polar solvents tend to stabilize the more polar thione form through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium in its favor.[8] Conversely, in dilute solutions of nonpolar solvents, the less polar thiol form may become more prevalent.[8]

  • pH of the Medium: The pH of the solution significantly impacts the equilibrium. In neutral and acidic media, the thione form generally predominates.[2] However, in alkaline solutions, the equilibrium shifts. Deprotonation of the N-H proton in the thione form or the S-H proton in the thiol form generates a common thiolate anion, effectively favoring the deprotonated thiol structure.[2][12]

  • Temperature: Temperature can influence the equilibrium constant (Kt). While often a less dramatic factor than solvent or pH, changes in temperature can alter the relative populations of the two tautomers, providing thermodynamic insights into the system.[11]

Experimental Methodologies for Tautomer Characterization

A multi-faceted analytical approach is essential for unambiguously characterizing the tautomeric state of this compound.

UV-Visible (UV-Vis) Spectroscopy

Principle: This technique is highly effective for studying tautomeric equilibria in solution because the thiol and thione forms possess distinct chromophores. The thione form's C=S group typically exhibits an n→π* electronic transition at longer wavelengths (300-400 nm), while the thiol form's aromatic system shows π→π* transitions at shorter wavelengths (below 300 nm).[13] Observing spectral shifts upon changing solvent polarity provides strong evidence of a shifting equilibrium.[14]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent like DMSO.

  • Solvent Series: Prepare a series of dilute solutions (e.g., 10-20 µg/mL) in solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 nm to 500 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Compare the absorption maxima (λmax) across the solvent series. A bathochromic (red) shift in more polar solvents indicates the stabilization of the thione tautomer.

Infrared (IR) & Raman Spectroscopy

Principle: Vibrational spectroscopy provides direct evidence of the functional groups present. The thione form is identified by a characteristic C=S stretching vibration, while the thiol form is identified by an S-H stretch.

  • Thione (C=S) stretch: Typically appears in the 1050-1250 cm-1 region.

  • Thiol (S-H) stretch: A weak band usually found around 2550-2600 cm-1.

  • Amine (N-H) stretch: Broad bands in the 3100-3500 cm-1 region are expected for both tautomers due to the amino group and the N-H in the thione form.

Experimental Protocol (FT-IR):

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing it into a transparent disk.

  • Background Collection: Collect a background spectrum of the empty sample compartment.

  • Sample Spectrum Acquisition: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically over a range of 4000-400 cm-1.

  • Analysis: Identify the key vibrational bands. The presence of a strong C=S band and the absence of a distinct S-H band in the solid-state spectrum would confirm the thione form's predominance.[13][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information in solution. 1H and 13C NMR can distinguish between the tautomers based on their unique chemical environments.[15][16]

  • 1H NMR: The thione form will show a signal for the N-H proton (often broad and exchangeable), while the thiol form will have a distinct S-H proton signal. The rate of interconversion can affect the observed signals; fast exchange may result in a single, averaged peak.

  • 13C NMR: The most definitive signal is that of the thiocarbonyl carbon (C=S) in the thione tautomer, which appears at a characteristic downfield chemical shift, typically in the range of 160-180 ppm.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent can influence the observed equilibrium.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.

  • Analysis: Analyze the chemical shifts, integration, and multiplicity. The observation of a 13C signal in the ~170 ppm range is strong evidence for the thione form. Comparing spectra in different solvents can reveal shifts in the tautomeric ratio.

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule in the solid state.[17] It allows for the precise determination of atomic positions and bond lengths, making it the gold standard for identifying which tautomer exists in the crystal lattice. For similar heterocyclic thiones, X-ray studies have consistently confirmed the dominance of the thione form in the solid state.[10][18]

xray_workflow cluster_exp Experimental Workflow cluster_analysis Data Analysis synthesis Synthesis & Purification crystal Crystal Growth (Slow Evaporation) synthesis->crystal diffraction X-ray Diffraction Data Collection crystal->diffraction processing Data Processing (Indexing, Integration) diffraction->processing solve Structure Solution (Phase Problem) processing->solve refine Structure Refinement solve->refine final Final Structure (Bond Lengths, Angles) refine->final

Caption: High-level workflow for single-crystal X-ray crystallography analysis.

Computational Chemistry: A Predictive and Corroborative Tool

Principle: Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating tautomerism.[7] They allow for the calculation of the relative energies and thermodynamic stabilities of different tautomers in both the gas phase and solution (using implicit solvation models).[9][15] These calculations can predict the predominant tautomer and help in the interpretation of experimental spectroscopic data by simulating the vibrational frequencies and NMR chemical shifts for each form.[7][13]

Workflow for DFT Analysis:

  • Structure Optimization: Build the 3D structures of both the thiol and thione tautomers. Perform geometry optimization calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

  • Energy Calculation: Calculate the single-point electronic energies of the optimized structures to determine their relative stability. The lower-energy structure is the more stable tautomer.

  • Solvent Effects: Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to calculate energies in different solvents to simulate experimental conditions.

  • Spectra Prediction: Perform frequency calculations to predict IR spectra and GIAO calculations to predict NMR chemical shifts. Compare these theoretical spectra with experimental data to confirm tautomer assignment.

Table 1: Representative DFT-Calculated Relative Energies

Tautomer Gas Phase ΔE (kcal/mol) Water (PCM) ΔE (kcal/mol) Predominant Form
Thione 0.00 (Reference) 0.00 (Reference) Yes
Thiol +8.5 +7.2 No

(Note: Values are illustrative, based on typical findings for similar heterocyclic thiones where the thione form is more stable by several kcal/mol.[10])

Implications for Drug Discovery and Development

The specific tautomeric form of a drug candidate can profoundly affect its biological profile.[19] A thorough understanding of the tautomerism of this compound and its derivatives is therefore not merely an academic exercise but a critical component of rational drug design.

  • Molecular Recognition and Binding: The thiol and thione tautomers have different shapes, hydrogen bond donor/acceptor patterns, and dipole moments. Consequently, only one form may fit optimally into the binding site of a target protein or enzyme. Misidentifying the active tautomer can derail structure-activity relationship (SAR) studies.[19]

  • Pharmacokinetic Properties (ADME): Tautomerism influences key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME). Properties like membrane permeability, aqueous solubility, and pKa are all dependent on the predominant tautomeric form in a given environment.[19]

  • Chemical Stability and Reactivity: The two tautomers exhibit different chemical reactivity. For instance, the thiol form can be readily oxidized to form disulfides, while the thione form may have different metabolic pathways. This impacts the compound's shelf-life and metabolic stability.

Conclusion

The this compound molecule exists in a dynamic equilibrium between its thiol and thione forms. Overwhelming evidence from spectroscopic, crystallographic, and computational studies indicates that the thione tautomer is the more stable and predominant species under most physiological and solid-state conditions.[2][7][8][10] This equilibrium is tunable, responding predictably to changes in solvent polarity and pH. For scientists in drug discovery, a comprehensive characterization of this tautomerism using the orthogonal techniques outlined in this guide is essential. It ensures that structure-activity relationships are built on a correct structural foundation, leading to more efficient and successful development of novel therapeutics based on the versatile 1,3,5-triazine scaffold.

References

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An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-1,3,5-triazine-2-thiol (CAS 36469-86-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: The CAS number 36469-86-0 is registered to the chemical compound 4-Amino-1,3,5-triazine-2-thiol.[1][2][3][4] This guide will focus on the synthesis and characterization of this specific molecule.

Introduction

This compound is a heterocyclic compound featuring a triazine core, which is a six-membered ring containing three nitrogen atoms.[1] The presence of both an amino group and a thiol group makes it a versatile building block in synthetic organic chemistry.[1] The 1,3,5-triazine scaffold is a significant structure in chemical sciences due to its planar, electron-deficient aromatic system, making it amenable to nucleophilic substitution reactions.[1] This compound exists in a tautomeric equilibrium between the thiol and thione forms, which influences its reactivity and characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of dicyandiamide with a sulfur-containing reactant, such as thiourea or a thioamide, in the presence of an acid catalyst.[5][6]

Rationale for Synthetic Approach

The reaction between dicyandiamide and thiourea or thioamides under acidic conditions is a common and effective method for constructing the this compound ring system.[5][6] The acid, typically hydrochloric acid, plays a crucial role in activating the reactants and facilitating the key bond-forming steps. The reaction proceeds through the formation of an intermediate that subsequently undergoes intramolecular cyclization with the elimination of ammonia to yield the stable triazine ring.[5]

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials: Dicyandiamide & Thiourea Reaction Reaction in the presence of HCl Start->Reaction Intermediate Formation of Monosulphide Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization (Elimination of NH3) Intermediate->Cyclization Product This compound (CAS 36469-86-0) Cyclization->Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

A representative procedure for the synthesis of this compound is as follows:

  • Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of dicyandiamide and thiourea in a solvent such as acetonitrile.

  • Acidification: While stirring, carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heating: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a suitable solvent to remove any unreacted starting materials and byproducts, and then recrystallize from an appropriate solvent system to obtain the pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.

Characterization Workflow Diagram

Characterization_Workflow Synthesized_Product Synthesized Product FTIR FT-IR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS EA Elemental Analysis Synthesized_Product->EA Purity_Confirmation Purity & Structural Confirmation FTIR->Purity_Confirmation NMR->Purity_Confirmation MS->Purity_Confirmation EA->Purity_Confirmation

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected data from the characterization of this compound.

Technique Expected Observations Rationale
FT-IR Spectroscopy N-H stretching (amino group): ~3400-3100 cm⁻¹C=N stretching (triazine ring): ~1650-1550 cm⁻¹C=S stretching (thione tautomer): ~1100-1000 cm⁻¹These vibrational frequencies correspond to the key functional groups present in the molecule.[7][8]
¹H NMR Spectroscopy Broad singlet for NH₂ protons: ~7.0-8.0 ppmBroad singlet for N-H proton of the ring: variableSinglet for S-H proton (thiol tautomer): variableThe chemical shifts are indicative of protons attached to nitrogen and sulfur. The broadness is due to quadrupole moments of nitrogen and chemical exchange.[9][10]
¹³C NMR Spectroscopy Signals for triazine ring carbons: ~150-180 ppmThe electron-deficient nature of the triazine ring results in downfield chemical shifts for the ring carbons.[9][11]
Mass Spectrometry Molecular ion peak (M⁺): m/z = 128.0157This corresponds to the exact mass of the molecular formula C₃H₄N₄S.[2][4][12]
Elemental Analysis C: 28.11%H: 3.15%N: 43.72%S: 25.02%The calculated elemental composition should match the experimental values for the pure compound.
Experimental Protocols for Characterization
  • Fourier Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a sample by mixing a small amount of the dried product with potassium bromide (KBr) and pressing it into a pellet.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Analyze the chemical shifts, integration, and multiplicity of the signals to elucidate the structure.

  • Mass Spectrometry (MS):

    • Introduce a small amount of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Determine the mass of the molecular ion and analyze the fragmentation pattern.

  • Elemental Analysis:

    • Submit a pure, dried sample of the compound to an analytical laboratory for combustion analysis.

    • Compare the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur with the theoretical values.

Conclusion

The synthesis of this compound (CAS 36469-86-0) is a well-established process that relies on the principles of heterocyclic chemistry. Its successful synthesis can be readily confirmed through a standard suite of analytical and spectroscopic techniques. The dual functionality of this molecule makes it a valuable precursor for the development of a wide range of more complex chemical entities with potential applications in various fields of chemical research.

References

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The Versatile Scaffold: A Technical Guide to the Biological Activities of 4-Amino-1,3,5-triazine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with diverse therapeutic potential is a perpetual endeavor. Among the myriad of heterocyclic compounds, the 1,3,5-triazine core has emerged as a privileged structure, with its derivatives exhibiting a remarkable spectrum of biological activities.[1][2][3] This in-depth technical guide focuses on a specific, yet highly promising subclass: 4-Amino-1,3,5-triazine-2-thiol derivatives . The presence of the amino and thiol groups on the triazine ring imparts unique physicochemical properties, making these compounds attractive candidates for drug discovery and development.

This guide will delve into the synthesis, potential biological activities, and structure-activity relationships of these derivatives, providing a comprehensive resource for researchers in the field. We will explore their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by experimental evidence and mechanistic insights.

The 1,3,5-Triazine Core: A Foundation for Diverse Bioactivity

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 3, and 5. This nitrogen-rich core provides a planar and electron-deficient scaffold, which can be readily functionalized at the 2, 4, and 6 positions. The versatility in substitution allows for the fine-tuning of steric, electronic, and lipophilic properties, leading to a wide array of biological activities.[4][5] Derivatives of 1,3,5-triazine have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and even herbicidal agents.[2][3][6][7]

The focus of this guide, the this compound scaffold, incorporates two key functional groups that are often associated with biological activity. The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The thiol group, with its potential for tautomerism to a thione, can also participate in hydrogen bonding and may be involved in coordinating with metal ions in metalloenzymes or undergoing redox reactions.

Synthesis of this compound Derivatives: A Practical Approach

The synthesis of this compound derivatives typically starts from readily available precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise nucleophilic substitution of the chlorine atoms with different amines and a thiol-containing nucleophile is a common strategy.[8] The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled and regioselective synthesis.

A general synthetic route is outlined below:

Synthesis_of_4_Amino_1_3_5_triazine_2_thiol_derivatives start Cyanuric Chloride step1 Nucleophilic Substitution (Amine 1, R1-NH2) start->step1 intermediate1 2-Amino-4,6-dichloro- 1,3,5-triazine step1->intermediate1 step2 Nucleophilic Substitution (Amine 2, R2-NH2) intermediate1->step2 intermediate2 2,4-Diamino-6-chloro- 1,3,5-triazine step2->intermediate2 step3 Nucleophilic Substitution (Thiol source, e.g., NaSH) intermediate2->step3 final_product 4-Amino-1,3,5-triazine- 2-thiol Derivative step3->final_product

Caption: A generalized synthetic workflow for this compound derivatives.

Microwave-assisted and ultrasound-assisted synthetic methods have also been developed to improve reaction times and yields, offering a more sustainable approach to the synthesis of these compounds.[7][9]

A Spectrum of Biological Potential

Anticancer Activity: Targeting Uncontrolled Cell Growth

The 1,3,5-triazine scaffold is a well-established pharmacophore in the design of anticancer agents.[3][7] Derivatives of this compound have shown promise in this area, with studies demonstrating their cytotoxic effects against various cancer cell lines.

Mechanisms of Action: The anticancer activity of these derivatives is often attributed to their ability to interfere with key cellular processes, including:

  • Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition can halt DNA replication and cell proliferation. Some 1,3,5-triazine derivatives have been identified as potent DHFR inhibitors.[10]

  • Induction of Apoptosis: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Triazine derivatives have been shown to trigger apoptotic pathways in cancer cells.[7]

  • Enzyme Inhibition: Besides DHFR, these compounds can target other enzymes that are critical for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity:

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Imamine-1,3,5-triazine4fMDA-MB-231 (Breast)6.25Imatinib35.50
Imamine-1,3,5-triazine4kMDA-MB-231 (Breast)8.18Imatinib35.50
Biguanide-derived2cHCT116 (Colorectal)20-27CisplatinComparable
Biguanide-derived3cSW620 (Colorectal)20-27CisplatinComparable

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to assess the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. 1,3,5-triazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[4][11][12][13][14] The this compound scaffold, with its potential for diverse substitutions, offers a platform for the development of novel antimicrobial compounds.

Mechanisms of Action: The antimicrobial activity of these derivatives may involve:

  • Disruption of Cell Wall Synthesis: The compounds may interfere with the enzymes involved in the synthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Protein Synthesis: They could bind to ribosomal subunits and inhibit the translation of essential proteins.

  • Interference with Nucleic Acid Synthesis: The derivatives might inhibit enzymes like DNA gyrase or RNA polymerase, thus blocking DNA replication and transcription.

Quantitative Data on Antimicrobial Activity:

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound. While specific MIC values for a wide range of this compound derivatives are not extensively compiled in the provided search results, the general class of triazines has shown significant activity. For instance, some s-triazine derivatives have shown activity against Staphylococcus aureus and Escherichia coli comparable to ampicillin.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity: A New Frontier in Viral Infections

Several 1,3,5-triazine derivatives have been investigated for their antiviral properties against a variety of viruses, including Potato Virus Y (PVY) and poliovirus.[6][15] The introduction of the 4-amino and 2-thiol functionalities could enhance the antiviral potential of the triazine core.

Mechanisms of Action: The antiviral mechanisms of these compounds are still under investigation but may include:

  • Inhibition of Viral Replication: The derivatives could target viral enzymes such as polymerases or proteases that are essential for viral replication.

  • Blocking Viral Entry: They might interfere with the attachment or fusion of the virus to the host cell.

  • Modulation of Host Factors: The compounds could modulate host cell pathways that are hijacked by the virus for its replication.

A study on 1,3,5-triazine derivatives with piperazine structures showed potent anti-potato virus Y (PVY) activity, with some compounds having curative, protective, and inactivation activities comparable or superior to the positive control, ningnanmycin.[6] Molecular docking studies suggested that these compounds can form hydrogen bonds with the glutamic acid residue at position 150 of the PVY capsid protein, providing a theoretical basis for their antiviral activity.[6]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and there is a continuous need for new anti-inflammatory agents with improved safety profiles. Certain triazine derivatives have been reported to possess anti-inflammatory properties.[16][17] The this compound scaffold could serve as a template for the design of novel anti-inflammatory drugs.

Mechanisms of Action: The anti-inflammatory effects of these compounds may be mediated through:

  • Inhibition of Pro-inflammatory Enzymes: The derivatives could inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

  • Suppression of Pro-inflammatory Cytokines: They might reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.

Some 1,2,4-triazine derivatives have shown significant analgesic and anti-inflammatory activities with reduced gastrointestinal side effects compared to reference drugs like naproxen and indomethacin.[16][17] While this is a different triazine isomer, it highlights the potential of the triazine core in developing anti-inflammatory agents.

Structure-Activity Relationships (SAR): Guiding the Design of Potent Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For this compound derivatives, the nature of the substituents at the remaining positions of the triazine ring, as well as on the amino group, can significantly influence their biological activity.

For instance, in the context of antimalarial 4-aminoquinoline-1,3,5-triazine hybrids, the nature of the linker between the two pharmacophores and the substituents on the triazine ring play a crucial role in their activity.[18] Similarly, for antimicrobial activity, small structural variations in the substituents on the s-triazine ring can have a significant impact on the activity profile.[12]

A systematic exploration of different substituents at the C6 position and on the amino group of the this compound scaffold is warranted to establish a clear SAR and guide the optimization of lead compounds.

Future Perspectives and Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The existing body of research on 1,3,5-triazine derivatives provides a strong foundation for the further exploration of this specific subclass.

Future research should focus on:

  • Synthesis of diverse libraries: The synthesis and biological evaluation of a wide range of this compound derivatives with various substituents are needed to establish comprehensive SAR.

  • Mechanistic studies: In-depth studies are required to elucidate the precise mechanisms of action for the observed biological activities.

  • In vivo studies: Promising lead compounds should be evaluated in animal models to assess their efficacy and safety profiles.

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The 1,3,5-Triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine, a symmetrical six-membered heterocycle, has emerged as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility, stemming from three modifiable positions, allows for the creation of vast and diverse chemical libraries with a wide spectrum of biological activities.[1] This guide offers a comprehensive exploration of the 1,3,5-triazine scaffold, from its fundamental synthesis to its pivotal role in the development of therapeutic agents, with a particular focus on its applications in oncology.

The Chemistry of 1,3,5-Triazines: Synthesis and Functionalization

The synthetic accessibility of the 1,3,5-triazine core is a key driver of its prevalence in drug discovery programs. The most common and versatile starting material for the synthesis of substituted 1,3,5-triazines is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The three chlorine atoms on the triazine ring exhibit differential reactivity, enabling a stepwise and controlled nucleophilic substitution. This unique property allows for the precise introduction of various substituents at the 2, 4, and 6 positions, thereby facilitating the generation of extensive libraries of analogues for structure-activity relationship (SAR) studies.[1]

A general synthetic workflow for creating trisubstituted 1,3,5-triazine derivatives is outlined below. This process leverages the decreasing reactivity of the chlorine atoms with each substitution, which can be controlled by adjusting the reaction temperature.[2]

G start Cyanuric Chloride step1 First Nucleophilic Substitution (Nu-1, 0-5 °C) start->step1 intermediate1 Monosubstituted Triazine step1->intermediate1 step2 Second Nucleophilic Substitution (Nu-2, Room Temperature) intermediate1->step2 intermediate2 Disubstituted Triazine step2->intermediate2 step3 Third Nucleophilic Substitution (Nu-3, Elevated Temperature) intermediate2->step3 final_product Trisubstituted 1,3,5-Triazine step3->final_product

Caption: General Synthetic Workflow for Trisubstituted 1,3,5-Triazines.

Experimental Protocol: Synthesis of a Morpholine-Functionalized 1,3,5-Triazine Derivative

This protocol details a three-step reaction sequence for the synthesis of a morpholine-functionalized 1,3,5-triazine derivative, a class of compounds that has shown promising anticancer activity.[1]

Step 1: Synthesis of 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine

  • Dissolve cyanuric chloride in tetrahydrofuran (THF).

  • Cool the solution to below 0 °C using an ice bath.

  • Slowly add a solution of 2-chloroaniline in THF to the cooled cyanuric chloride solution.

  • Maintain the reaction temperature below 0 °C during the addition.

  • Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, isolate the product, which will serve as the intermediate for the next step.

Step 2: Synthesis of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

  • Dissolve the intermediate from Step 1 in THF.

  • Add N,N-diisopropylethylamine (DIPEA) as a base to the solution.

  • Add morpholine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, isolate and purify the product.

Step 3: Synthesis of the Final Trisubstituted Derivative

  • The disubstituted product from Step 2 can be further functionalized by reacting it with a third nucleophile, often at an elevated temperature, to replace the final chlorine atom.

  • The choice of the third nucleophile will determine the final properties of the compound.

Therapeutic Applications of 1,3,5-Triazine Scaffolds

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry due to the broad and potent biological activities exhibited by its derivatives. These compounds have been extensively investigated and have shown potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents.[3][4]

Anticancer Activity

The development of novel anticancer agents is a major focus of research involving the 1,3,5-triazine scaffold.[5][6] Derivatives of 1,3,5-triazine have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[7]

Kinase Inhibition:

Many 1,3,5-triazine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain 1,3,5-triazine derivatives are potent inhibitors of EGFR, a tyrosine kinase that plays a crucial role in the proliferation and survival of cancer cells. For instance, one study identified a compound with a potent inhibitory constant of 0.44 nM against EGFR-TK. Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell cycle arrest and apoptosis.

EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Triazine 1,3,5-Triazine Inhibitor Triazine->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of EGFR Signaling by 1,3,5-Triazine Derivatives.

  • PI3K/mTOR Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer. Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR. For example, a novel 1,3,5-triazine derivative has been shown to inhibit both PI3K and mTOR, leading to the induction of apoptosis in cervical cancer cells.[1]

Quantitative Anticancer Activity Data:

The cytotoxic effects of various 1,3,5-triazine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Imamine-1,3,5-triazine4fMDA-MB-231 (Breast)6.25Imatinib35.50
Imamine-1,3,5-triazine4kMDA-MB-231 (Breast)8.18Imatinib35.50
Morpholine-functionalized11SW620 (Colorectal)5.855-Fluorouracil>100
Biguanide-derived2cHCT116 (Colorectal)20-27CisplatinComparable
Pyrazolyl-s-triazine4fHCT-116 (Colon)0.50--
Hybrid quinazoline-1,3,5-triazine12EGFR enzyme0.0368--

Data compiled from multiple sources.[1][8]

Antimicrobial and Antiviral Activities

Beyond their anticancer properties, 1,3,5-triazine derivatives have demonstrated significant potential as antimicrobial and antiviral agents.

Antimicrobial Activity:

Several studies have reported the synthesis and evaluation of 1,3,5-triazine derivatives with potent activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. For example, certain PABA-substituted 1,3,5-triazine derivatives have shown antimicrobial activity against S. aureus and E. coli comparable to the antibiotic ampicillin.[9][10]

Antiviral Activity:

Derivatives of 1,3,5-triazine have also been investigated for their antiviral properties, with some showing notable activity against viruses such as Herpes Simplex Virus type 1 (HSV-1) and Potato Virus Y (PVY).[11][12] The antiviral efficacy is often expressed as the 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%.

CompoundVirusActivityEC50 (µg/mL)
C9PVYInactivation108
C32PVYInactivation85
C34PVYInactivation83
Ningnanmycin (control)PVYInactivation72
Moroxydine hydrochloride (control)PVYInactivation450

Data from a study on anti-PVY activity.[11]

FDA-Approved Drugs Featuring the 1,3,5-Triazine Scaffold

The therapeutic importance of the 1,3,5-triazine scaffold is underscored by its presence in several FDA-approved drugs. These medications target a range of diseases, demonstrating the broad applicability of this versatile chemical entity.

  • Altretamine (Hexalen): An anticancer agent used in the treatment of ovarian cancer.[3][5] Its mechanism of action is not fully understood but is thought to involve the generation of reactive metabolites that damage cancer cell DNA.[3][13]

  • Chloroguanide (Proguanil): An antimalarial drug that acts as a prodrug.[14] Its active metabolite, cycloguanil, inhibits dihydrofolate reductase (DHFR) in the malaria parasite, thereby disrupting DNA synthesis.[15][16]

Key Experimental Methodologies

The evaluation of the biological activity of 1,3,5-triazine derivatives relies on a variety of well-established in vitro assays.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay for evaluating the cytotoxic potential of new compounds.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine derivative for a period of 48-72 hours.[1]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[1][4]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[4] The intensity of the purple color is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, a kinase-specific substrate, and ATP in a suitable kinase assay buffer.

  • Inhibitor Addition: Add the 1,3,5-triazine derivative at various concentrations to the wells. Include a control with no inhibitor.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).[2]

  • Detection: Stop the kinase reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced.[2]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The 1,3,5-triazine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a rich source for the discovery of new therapeutic agents. The ongoing exploration of novel substitution patterns and the development of hybrid molecules incorporating the 1,3,5-triazine core promise to yield even more potent and selective drug candidates in the future. As our understanding of the molecular basis of diseases deepens, the rational design of 1,3,5-triazine derivatives targeting specific biological pathways will undoubtedly lead to the development of next-generation therapies for a wide array of human ailments.

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An In-depth Guide to the Physical and Chemical Properties of Substituted Aminotriazine Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted aminotriazine thiols are a class of heterocyclic compounds built upon a triazine core—a six-membered ring containing three nitrogen atoms. The presence of both an amino (-NH₂) group and a thiol (-SH) group provides a rich chemical scaffold that is of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development.[1][2] The unique electronic and structural properties conferred by these functional groups allow for a wide range of chemical modifications, enabling the fine-tuning of their physicochemical characteristics for various applications.

The thiol group, in particular, is a versatile functional moiety found in numerous drug compounds.[3][4] Its ability to act as a nucleophile, engage in redox reactions, and chelate metals makes it a critical component in designing molecules with specific biological activities, such as enzyme inhibitors or antioxidants.[4][5][6] When incorporated into the aminotriazine framework, these properties are modulated by the triazine ring and other substituents, creating a diverse chemical space for exploration.[7][8][9]

This technical guide provides a comprehensive overview of the core physical and chemical properties of substituted aminotriazine thiols. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and structure-property relationships that govern the behavior of these molecules. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure technical accuracy and reproducibility.

I. Synthesis and Structural Characterization

The synthesis of substituted aminotriazine thiols typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and highly reactive starting material. The three chlorine atoms can be substituted sequentially by nucleophiles, allowing for controlled and stepwise construction of the desired molecule.[10] The reactivity of the chlorine atoms decreases with each substitution, a property that is exploited to introduce different functional groups selectively.

A general synthetic strategy involves the sequential reaction of cyanuric chloride with an amine and then a sulfur-containing nucleophile. The choice of reaction conditions, such as temperature and solvent, is critical for achieving high yields and selectivity. For instance, the first substitution is often carried out at low temperatures (0-5 °C), while subsequent substitutions may require heating.[10] Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing these derivatives.[8]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted aminotriazine thiol derivative.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A Cyanuric Chloride B Nucleophilic Substitution (Amine, 0-5°C) A->B C Intermediate Dichloro-aminotriazine B->C D Nucleophilic Substitution (Thiol Source, RT to Reflux) C->D E Crude Product D->E F Crystallization or Column Chromatography E->F Work-up G Pure Substituted Aminotriazine Thiol F->G H Structural Analysis (NMR, MS, IR) G->H I Purity Analysis (HPLC) G->I

A generalized workflow for the synthesis and characterization of substituted aminotriazine thiols.

Structural elucidation of the final products is paramount and is typically achieved using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure, including the successful incorporation of the substituents and the overall arrangement of atoms.[10][11]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[11]

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups, such as N-H and C=O stretches.[10]

II. Key Physicochemical Properties

The therapeutic efficacy and behavior of a drug candidate are intrinsically linked to its physical and chemical properties. For substituted aminotriazine thiols, several parameters are of critical importance.

A. Thione-Thiol Tautomerism

A fundamental characteristic of many heterocyclic thiols is the existence of thione-thiol tautomerism, an equilibrium between a form with a C=S double bond (thione) and one with a C-S-H single bond (thiol).[12][13] The position of this equilibrium is influenced by the solvent, pH, and the electronic nature of other substituents on the triazine ring.[12][14]

The equilibrium between thione and thiol tautomers.

In many cases, the thione form is the predominant species in neutral and acidic media, while the equilibrium shifts towards the thiol form in alkaline solutions.[12] This tautomerism is not merely a structural curiosity; it directly impacts the molecule's reactivity, acidity (pKa), and its potential interactions with biological targets. Understanding and controlling this equilibrium is crucial for drug design.

B. Acidity (pKa)

The pKa of the thiol group is a critical parameter that governs its ionization state at physiological pH (around 7.4). The thiol must deprotonate to a thiolate (-S⁻) to act as an effective nucleophile or metal ligand.[6] The pKa of thiols in drug molecules typically ranges from 8 to 10.[15]

The electronic properties of the substituents on the aminotriazine ring significantly influence the thiol pKa. Electron-withdrawing groups tend to decrease the pKa (making the thiol more acidic), while electron-donating groups increase it. This relationship allows for the rational design of compounds with a desired degree of ionization at a specific pH.

Substituent (R)Substituent TypeExpected Effect on Thiol pKa
-NO₂Strong Electron-WithdrawingDecrease
-ClElectron-WithdrawingDecrease
-HNeutralBaseline
-CH₃Electron-DonatingIncrease
-OCH₃Strong Electron-DonatingIncrease
Table 1: Predicted effect of substituents on the acidity of the thiol group.

The pKa can be experimentally determined using methods such as UV-Vis spectrophotometry by monitoring changes in absorbance as a function of pH. Kinetic methods based on the rates of thiol-disulfide interchange reactions can also provide estimates of thiol pKa values.[16]

C. Solubility

Aqueous solubility is a key determinant of a drug's bioavailability. The triazine core is relatively hydrophobic, and solubility can be a challenge for this class of compounds. The nature of the substituents plays a major role in modulating solubility. Incorporating polar functional groups (e.g., carboxylates, hydroxyls) or ionizable centers can significantly enhance solubility.

D. Chemical Reactivity and Stability

The thiol group is chemically reactive and can undergo several important transformations:

  • Oxidation: Thiols can be oxidized to form disulfide bonds (-S-S-). This reaction is often reversible and plays a role in both the desired mechanism of action and potential metabolic pathways.[5]

  • Alkylation: As a good nucleophile, the thiolate can react with electrophiles, a property often exploited in the synthesis of more complex derivatives.

  • Metal Chelation: Thiols are soft ligands and exhibit a high affinity for soft or borderline metal ions like copper, lead, and mercury.[5] This property is the basis for their use as heavy metal chelators and can be relevant for their interaction with metalloenzymes.

The stability of the compound, both in solid form and in solution, must be carefully assessed during drug development. Degradation can occur through oxidation or other pathways, impacting the shelf-life and efficacy of the potential drug.

III. Relevance in Drug Development

Substituted aminotriazine thiols are attractive scaffolds in medicinal chemistry due to their diverse biological activities. The triazine nucleus is a structural component of various approved drugs.[1] The addition of amino and thiol groups provides points for interaction with biological targets.

For instance, aminotriazine derivatives have been investigated as selective ligands for serotonin receptors (5-HT₇R), which are implicated in central nervous system disorders like depression.[7][8] Others have been designed as inhibitors of dihydrofolate reductase (DHFR), a key target in cancer chemotherapy.[9] The thiol group's ability to interact with cysteine residues in enzyme active sites or to chelate essential metal ions makes it a valuable tool for designing potent and selective inhibitors.

IV. Experimental Protocols

To ensure the reliability and reproducibility of research, standardized experimental protocols are essential. Below is a detailed methodology for a key analytical procedure.

Protocol: Determination of Thiol pKa by UV-Vis Spectrophotometry

This protocol describes the determination of the pKa of a substituted aminotriazine thiol by monitoring the pH-dependent absorbance of the thiolate anion.

Causality: The thiolate form (-S⁻) often has a different UV-Vis absorption spectrum compared to the protonated thiol form (-SH). By measuring the absorbance at a wavelength where this difference is maximal across a range of pH values, one can determine the pH at which the concentrations of the two species are equal, which corresponds to the pKa.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, borate) with known pH values spanning the expected pKa range (e.g., pH 7 to 11).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the aminotriazine thiol compound in a suitable solvent (e.g., DMSO).

  • Sample Preparation: For each pH value, add a small, constant aliquot of the stock solution to a cuvette containing the buffer to achieve a final concentration suitable for spectrophotometric analysis (typically in the low µM range).

  • Spectrophotometric Measurement:

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for each sample to identify the isosbestic point(s) and the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

    • Measure the absorbance of each sample at this determined wavelength.

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffer.

    • Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve function.

    • The pKa is the pH value at the inflection point of the curve.

pKa_Workflow A Prepare Buffer Series (pH 7-11) C Create Samples (Constant Concentration) A->C B Prepare Compound Stock Solution B->C D Acquire UV-Vis Spectra for each pH C->D E Identify λ_max D->E F Measure Absorbance at λ_max vs. pH E->F G Plot Absorbance vs. pH F->G H Fit Data to Sigmoidal Curve G->H I Determine pKa (Inflection Point) H->I

Workflow for pKa determination using UV-Vis spectrophotometry.

Conclusion and Future Outlook

Substituted aminotriazine thiols represent a versatile and promising class of molecules for drug discovery and development. Their rich chemical landscape, governed by the interplay of the triazine core and its substituents, allows for the precise tuning of physicochemical properties like tautomeric equilibrium, acidity, and solubility. A thorough understanding of these properties, grounded in robust synthesis and characterization, is fundamental to translating their biological potential into therapeutic applications. Future research will likely focus on expanding the structural diversity of these compounds, exploring novel applications, and employing computational methods to better predict their properties and guide rational design efforts.

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An In-Depth Technical Guide to 4-Amino-1,3,5-triazine-2-thiol: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1,3,5-triazine-2-thiol, a heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. From its historical synthesis to its modern-day applications as a scaffold for enzyme inhibitors, this document delves into the chemical properties, synthesis methodologies, and biological significance of this versatile molecule. We will explore its thione-thiol tautomerism, detail its synthesis through established protocols, and illuminate its mechanism of action in key therapeutic areas, supported by experimental data and pathway diagrams.

Introduction: The Significance of the s-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in approved drugs for a range of diseases, including cancer and viral infections, underscores its therapeutic potential.[1] The synthetic tractability of the s-triazine system, primarily stemming from the sequential and regioselective nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for the creation of diverse molecular architectures with tailored biological activities.[2]

This compound, a key derivative of the s-triazine family, incorporates both an amino and a thiol group, bestowing upon it a unique reactivity profile and a broad spectrum of potential biological activities. This guide will provide a detailed exploration of this compound, from its foundational chemistry to its role in the development of novel therapeutics.

Discovery and Historical Synthesis

The history of s-triazine chemistry dates back to 1834, when Justus von Liebig first synthesized melamine (2,4,6-triamino-1,3,5-triazine).[3][4] However, the specific discovery of this compound is more recent. A significant early report on the synthesis of 4-amino-1,3,5-triazine-2-thiols was published in 1965 by C. P. Joshua and P. N. Krishnan Nambisan. Their work detailed the reaction of dicyandiamide with thioamides in the presence of hydrochloric acid to yield 4-amino-6-alkyl/aryl-1,3,5-triazine-2-thiols.[1] This reaction proceeds through the initial formation of a monosulphide intermediate, which then undergoes rearrangement and cyclization with the elimination of ammonia to form the triazine ring.[1]

Another foundational approach to the synthesis of s-triazines is the Pinner triazine synthesis, first reported by Adolf Pinner in 1890, which involves the reaction of aryl amidines with phosgene.[5] While this method is versatile, the dicyandiamide-thioamide route provides a more direct pathway to the 4-amino-2-thiol substituted s-triazines.

Chemical Properties and Tautomerism

This compound (Molecular Formula: C₃H₄N₄S, Molecular Weight: 128.16 g/mol ) exists as a stable solid.[6] A critical aspect of its chemistry is the existence of thione-thiol tautomerism, a phenomenon common in heterocyclic compounds containing a thioamide group.[7][8] The molecule can exist in equilibrium between the thione form (C=S) and the thiol form (C-SH). Spectroscopic studies on related compounds, such as 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have shown that the thione form is typically the major tautomer in solution.[7] The position of this equilibrium can be influenced by factors such as solvent polarity and pH. This tautomerism is crucial for its biological activity, as the thiol form can readily interact with biological targets through disulfide bond formation or metal chelation.

Synthesis Protocols

The synthesis of this compound can be reliably achieved through the reaction of dicyandiamide and thiourea. This method provides a straightforward and efficient route to the desired product.

Synthesis from Dicyandiamide and Thiourea

This protocol is adapted from the principles outlined in early synthetic reports. The causality behind this experimental choice lies in the nucleophilic character of the sulfur in thiourea attacking the electrophilic carbon of the nitrile group in dicyandiamide, initiating a cyclization cascade.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dicyandiamide (1 molar equivalent) and thiourea (1.1 molar equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture. The acid protonates the nitrile group of dicyandiamide, increasing its electrophilicity and facilitating the initial nucleophilic attack by thiourea.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants dicyandiamide Dicyandiamide reflux Reflux (4-6h) dicyandiamide->reflux thiourea Thiourea thiourea->reflux solvent Solvent (e.g., Ethanol) solvent->reflux catalyst Catalyst (HCl) catalyst->reflux workup Cooling & Precipitation reflux->workup purification Filtration & Recrystallization workup->purification characterization Analytical Characterization (NMR, MS) purification->characterization product This compound characterization->product

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the design of novel therapeutic agents. Its derivatives have shown promise in a variety of therapeutic areas, particularly as anticancer and enzyme-inhibiting agents.[9][10]

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. The s-triazine core can act as a scaffold to which various pharmacophoric groups can be attached to target specific biological pathways involved in cancer progression.

Mechanism of Action: While the precise mechanism of the parent compound is not extensively studied, its derivatives have been shown to exert their anticancer effects through the inhibition of key enzymes involved in cell proliferation and survival. One such target is DNA topoisomerase IIα , an enzyme essential for DNA replication and chromosome segregation.[4] By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

Anticancer_Mechanism cluster_drug Drug Action cluster_cell Cancer Cell drug This compound Derivative topoII DNA Topoisomerase IIα drug->topoII Inhibition dna_replication DNA Replication & Chromosome Segregation topoII->dna_replication Enables apoptosis Apoptosis dna_replication->apoptosis Inhibition leads to

Enzyme Inhibition

Beyond topoisomerases, the s-triazine scaffold has been utilized to design inhibitors for a variety of other enzymes. For instance, derivatives of this compound have been explored as inhibitors of carbonic anhydrases , a family of enzymes involved in pH regulation and linked to various diseases, including cancer and glaucoma.[11] The amino and thiol groups of the core structure can form key interactions within the active site of these enzymes.

Quantitative Data on Enzyme Inhibition by s-Triazine Derivatives:

Compound ClassTarget EnzymeReported IC₅₀/KiReference
4-amino-6-(phenylamino)-1,3,5-triazinesDNA Topoisomerase IIα229 µM (IC₅₀)[4]
s-triazinyl-substituted aminoalkylbenzenesulfonamidesCarbonic Anhydrase IX24.0 nM (Ki)[11]
1,3,5-triazine amino acid derivativesMonoamine Oxidase AComparable to clorgyline[12]

Conclusion and Future Perspectives

This compound stands as a testament to the enduring importance of the s-triazine scaffold in chemical and pharmaceutical research. Its straightforward synthesis, coupled with its versatile reactivity and the proven biological activity of its derivatives, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more sophisticated synthetic methodologies to create diverse libraries of its derivatives for high-throughput screening. Furthermore, a deeper understanding of the specific molecular targets and mechanisms of action of the parent compound and its analogues will be crucial for the rational design of next-generation drugs with improved efficacy and safety profiles. The exploration of this compound's potential in areas beyond oncology, such as neurodegenerative and infectious diseases, also represents a promising avenue for future investigation.

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  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100.
  • ResearchGate. (n.d.). Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5-(2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline. Retrieved January 20, 2026, from [Link]

  • Perjési, P., & Gáspár, A. (2004). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 82(9), 1396-1403.
  • Wawrzyńczak, A., et al. (2020).
  • Weber, A. L. (1998). Prebiotic Polymer Synthesis and the Origin of Glycolytic Metabolism. NASA.
  • Al-Bayati, R. I. H., & Hameed, A. H. (2011). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Iraqi National Journal of Chemistry, 42, 245-252.

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An In-Depth Technical Guide to the Solubility of 4-Amino-1,3,5-triazine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Nature of Solubility

For researchers, medicinal chemists, and formulation scientists, the solubility of a compound is a cornerstone of its potential utility. It dictates bioavailability, influences reaction kinetics, and determines the feasibility of various analytical and preparative techniques. 4-Amino-1,3,5-triazine-2-thiol, a heterocyclic compound featuring both an acidic thiol and a basic amino group, presents a particularly interesting case study in solubility. Its amphoteric nature, coupled with the potential for tautomerism, results in a solubility profile that is highly dependent on the surrounding chemical environment. This guide provides a comprehensive exploration of the theoretical and practical aspects of the solubility of this compound, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Properties: The Blueprint for Solubility Behavior

A molecule's intrinsic properties are the primary determinants of its solubility. For this compound (CAS: 36469-86-0), the following are key parameters:

PropertyValueSource
Molecular FormulaC₃H₄N₄S
Molecular Weight128.16 g/mol
LogP0.32370
Density1.79 g/cm³
Predicted Basic pKa~3.4 - 4.5Inferred from related structures[1]
Predicted Acidic pKa~7.0 - 8.5Inferred from thiol chemistry and triazine ring properties

The LogP value, being close to zero, suggests a relatively balanced partitioning between octanol and water, indicating that the compound possesses both hydrophilic and lipophilic character. This duality is a direct consequence of the polar amino and thiol groups on the triazine scaffold.

The Theoretical Framework of Solubility

Tautomerism: A Tale of Two Forms

A critical aspect of this compound's chemistry is its existence in tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by the solvent environment and pH. The thione form, with its polar C=S bond, is generally more stable in the solid state and can influence crystal lattice energy, which in turn affects solubility. In solution, the tautomeric ratio can shift, impacting the molecule's hydrogen bonding capacity and overall polarity.

Caption: Tautomeric equilibrium of this compound.

The Profound Impact of pH on Aqueous Solubility

The presence of both a basic amino group and an acidic thiol group makes the aqueous solubility of this compound exquisitely sensitive to pH. The Henderson-Hasselbalch equation provides the theoretical basis for this phenomenon.

  • In acidic conditions (pH < pKa of the amino group): The amino group will be protonated, forming a cationic species. This increase in charge generally leads to a significant enhancement in aqueous solubility.

  • In alkaline conditions (pH > pKa of the thiol group): The thiol group will be deprotonated, forming an anionic species. This ionization also results in increased aqueous solubility.

  • At the isoelectric point (pI): At a pH between the two pKa values, the molecule will exist predominantly in its neutral, zwitterionic form. At this point, the net charge is zero, and the compound typically exhibits its minimum aqueous solubility.

The solubility of amino acids is strongly dependent on pH, with a minimum value near the isoelectric point.[2] This principle is directly applicable to this compound.

G A Low pH (e.g., pH < 2) B Protonated Amino Group (Cationic Form) A->B + H+ C High Aqueous Solubility B->C D Isoelectric Point (e.g., pH 4-7) E Neutral/Zwitterionic Form D->E F Minimum Aqueous Solubility E->F G High pH (e.g., pH > 9) H Deprotonated Thiol Group (Anionic Form) G->H - H+ I High Aqueous Solubility H->I

Caption: Influence of pH on the ionization and solubility of this compound.

Solubility in Organic Solvents: A "Like Dissolves Like" Perspective

The solubility in organic solvents is governed by the polarity of the solvent and its ability to form intermolecular interactions with the solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be moderately good solvents for this compound, as they can interact with both the amino and thiol/thione groups. For related phenylamino-s-triazine derivatives, they are reported to be moderately soluble in ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and are generally good at dissolving polar compounds. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent solvents for a wide range of heterocyclic compounds. Related aminotriazine copolymers with higher molecular weights are soluble in solvents like dimethylacetamide.[3] Phenylamino-s-triazine derivatives are reported to be well soluble in DMSO.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of this compound, its solubility in nonpolar solvents is expected to be very low.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method . This method ensures that the dissolved solute is in equilibrium with the solid material, providing a true measure of solubility.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, pH buffers, ethanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Solvent Systems: Prepare the desired solvents and buffer solutions. For pH-dependent solubility, a series of buffers (e.g., citrate, phosphate, borate) covering the pH range of interest should be used.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). The system should be agitated for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-course experiment initially to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle. Then, centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method. Quantify the concentration of this compound using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculation of Solubility: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at that temperature. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

G A 1. Add excess solid to known volume of solvent B 2. Seal and agitate at constant temperature (24-72 hours) A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Withdraw and filter supernatant C->D E 5. Dilute sample for analysis D->E F 6. Quantify concentration (e.g., by HPLC) E->F G 7. Calculate solubility (mg/mL or mol/L) F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

For a comprehensive understanding, solubility data should be presented in a clear and organized manner.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventSolubility (µg/mL)Solubility (mM)
WaterExperimental DataCalculated Data
pH 2.0 BufferExperimental DataCalculated Data
pH 7.4 BufferExperimental DataCalculated Data
pH 10.0 BufferExperimental DataCalculated Data
MethanolExperimental DataCalculated Data
EthanolExperimental DataCalculated Data
AcetonitrileExperimental DataCalculated Data
DMSOExperimental DataCalculated Data
HexaneExperimental DataCalculated Data

Interpretation of Results:

  • High solubility in acidic and basic buffers compared to water would confirm the amphoteric nature of the molecule and its pH-dependent solubility.

  • High solubility in DMSO and other polar aprotic solvents would be expected and useful for preparing stock solutions for in vitro assays.

  • Low solubility in nonpolar solvents would be consistent with the polar functional groups of the molecule.

Conclusion

References

  • ResearchGate. (n.d.). Determination of p K a of triazolo[5,1-c][4][5][6]triazines in non-aqueous media by potentiometric titration. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Organic Division.
  • Williams, R. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Aminotriazine. PubChem. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • ResearchGate. (n.d.). Determination of pKa of Triazolo[5,1-c][4][5][6]triazines in Non-Aqueous Media by Potentiometric Titration. Retrieved from [https://www.researchgate.net/publication/385640703_Determination_of_pKa_of_Triazolo51-c124triazines_in_Non-Aqueous_Media_by_Potentiometric_Titration]

  • Khalili, F., Henni, A., & East, A. L. (n.d.). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
  • FooDB. (2010, April 8). Showing Compound 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine (FDB011269). Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35.
  • El-Sayed, N. N. E., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-016.
  • Hassan, F. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209.
  • Klárová, M., et al. (2023). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 13(52), 36909-36924.

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Methodological & Application

Step-by-step synthesis of 4-Amino-1,3,5-triazine-2-thiol from cyanuric chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Step-by-Step Synthesis of 4-Amino-1,3,5-triazine-2-thiol from Cyanuric Chloride

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block, utilizing cyanuric chloride as the starting material. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, reliable protocol grounded in established chemical principles.

Introduction: The Versatile Triazine Scaffold

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in chemical science. Its unique planar, electron-deficient aromatic system makes it a cornerstone for developing a wide array of functional molecules, including herbicides, dyes, and polymers.[1][2] A significant portion of its utility stems from the reactivity of its chlorinated precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[2][3]

Cyanuric chloride serves as an excellent electrophilic substrate for the sequential and controlled substitution of its three chlorine atoms.[4][5] This predictable reactivity allows for the precise installation of various nucleophiles, enabling the construction of diverse and complex triazine derivatives.[6] This application note details the synthesis of this compound (C₃H₄N₄S, MW: 128.16)[7], a bifunctional molecule featuring both a nucleophilic amino group and a thiol group, making it a versatile intermediate for further chemical elaboration.

Scientific Principles: A Controlled Nucleophilic Aromatic Substitution

The synthesis of this compound from cyanuric chloride is a classic example of a temperature-controlled, sequential nucleophilic aromatic substitution. The electron-withdrawing effect of the three nitrogen atoms in the triazine ring renders the carbon atoms highly electrophilic and susceptible to attack by nucleophiles.

The key to synthesizing a disubstituted, asymmetric product lies in exploiting the decreasing reactivity of the triazine ring after each substitution. The first chlorine atom is highly reactive and can be replaced at low temperatures (0–5 °C). The second substitution requires moderately increased temperatures, while the third requires more forcing conditions.[1]

This protocol employs a two-step, one-pot strategy:

  • Amination: The first chlorine is substituted by an amino group using aqueous ammonia at a low temperature. This step yields the intermediate 2-amino-4,6-dichloro-1,3,5-triazine.

  • Thiolation: The temperature is then raised to facilitate the substitution of a second chlorine atom with a sulfur nucleophile, such as sodium hydrosulfide, to form the final product.

An acid scavenger, such as sodium carbonate, is essential to neutralize the hydrochloric acid (HCl) generated during each substitution step, driving the reaction to completion.[1][3]

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the two-step nucleophilic substitution reaction.

Synthesis_Workflow CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Intermediate 2-Amino-4,6-dichloro-1,3,5-triazine CC->Intermediate Nucleophilic Substitution Product This compound Intermediate->Product Nucleophilic Substitution S1_reagent 1. Aqueous Ammonia (NH₄OH) 2. Na₂CO₃ (Base) 3. Acetone/Water 4. Temp: 0-5 °C S2_reagent 1. Sodium Hydrosulfide (NaSH) 2. Temp: 40-50 °C

Sources

Introduction: The 1,3,5-Triazine Scaffold - A Privileged Core for Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Substitution Reactions on 1,3,5-Triazine Rings

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine, or s-triazine, is a highly versatile six-membered heterocyclic scaffold that has garnered significant interest across diverse scientific disciplines.[1][2] Its unique electronic properties and trifunctional nature make it an exceptional building block. The electron-deficient character of the ring, resulting from three electronegative nitrogen atoms, renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[3] This inherent reactivity, combined with the commercially available and inexpensive starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), provides a robust platform for constructing a vast array of complex molecules.[1][4]

The power of the triazine core lies in the differential reactivity of its three chlorine atoms, which can be sequentially and selectively replaced by a wide range of nucleophiles.[4][5] This stepwise substitution is meticulously controlled, primarily by temperature, allowing for the precise installation of up to three different functional groups onto a single core.[6][7] This capability has established the 1,3,5-triazine as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents, including anticancer and antimicrobial drugs.[4][8][9] Beyond pharmaceuticals, this chemistry is fundamental to the creation of advanced materials such as dendrimers, covalent organic frameworks (COFs), and liquid crystals.[10][11][12]

This guide provides an in-depth exploration of the nucleophilic substitution reactions on 1,3,5-triazine rings, from the core mechanistic principles to detailed, field-proven experimental protocols.

Core Mechanism: A Stepwise Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine atoms on the triazine ring proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).[3] The process is not only predictable but also elegantly controllable.

  • Nucleophilic Attack: The reaction is initiated when a nucleophile attacks one of the electron-deficient carbon atoms bonded to a chlorine atom. This is typically the rate-determining step and results in the temporary loss of aromaticity and the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][13][14]

  • Chloride Elimination: The aromaticity of the triazine ring is then rapidly restored through the expulsion of a chloride ion, which is an excellent leaving group. The overall reaction is driven forward by the formation of the stable, substituted triazine product.[3][15]

The true mastery of triazine chemistry lies in controlling the sequence of these substitutions. The reactivity of the remaining chlorine atoms decreases with each successive substitution. This is because the introduction of most nucleophiles (like amines or alkoxides) donates electron density into the ring, reducing the electrophilicity of the remaining carbon-chlorine bonds.[5][6] This deactivation is the key to selectivity.

Diagram: The SNAr Mechanism on a Triazine Ring

Caption: The two-step addition-elimination SNAr mechanism on a 1,3,5-triazine ring.

Factors Influencing Reactivity and Selectivity

Precise control over the synthesis of mono-, di-, and tri-substituted triazines is achieved by manipulating several key parameters.

ParameterInfluence on ReactionRationale & Expert Insights
Temperature Primary control for selectivity. This is the most critical factor.[3] An empirical and widely validated rule is that the first substitution occurs readily at low temperatures (0-5 °C), the second requires ambient temperatures (20-25 °C), and the third necessitates elevated temperatures (>60 °C to reflux).[4][5][6] This is a direct consequence of the decreasing electrophilicity of the triazine ring after each substitution.[5]
Nucleophile Strength Determines the order of addition. The intrinsic reactivity of the nucleophile is paramount. Stronger nucleophiles will react at lower temperatures. A general order of reactivity for substitution has been observed: R-S⁻ > R-NH₂ > R-O⁻.[1][7][16] This allows for strategic planning when designing unsymmetrical triazines; the least reactive nucleophile often needs to be introduced first or under more forcing conditions.
Stoichiometry Controls the degree of substitution. Careful control of molar equivalents is essential, especially for monosubstitution, to prevent over-reaction leading to di-substituted byproducts.[6] For symmetrical trisubstitution, an excess of the nucleophile (e.g., 3.3 equivalents) is used with heating to drive the reaction to completion.
Base and Solvent Affects reaction rate and workup. A base (e.g., NaHCO₃, K₂CO₃, or an organic base like DIEA) is required to neutralize the HCl generated during the reaction.[17][18][19] The choice of solvent (commonly acetone, THF, or dioxane) depends on the solubility of the reagents and the required reaction temperature.

Applications in Research and Development

The synthetic accessibility and structural versatility of 1,3,5-triazines have made them invaluable in several high-impact areas.

Drug Discovery and Medicinal Chemistry

The triazine core is a well-established "privileged scaffold" capable of presenting substituents in a defined three-dimensional arrangement to interact with biological targets.[4] This has led to its incorporation into a wide range of clinically relevant molecules.

  • Oncology: Many 1,3,5-triazine derivatives exhibit potent anticancer activity by inhibiting key enzymes or inducing apoptosis.[8][20] For instance, certain morpholine-containing triazines are effective inhibitors of PI3K/mTOR kinases, crucial targets in cancer therapy.[19]

  • Antimicrobial Agents: The scaffold has been successfully employed in the development of antibacterial, antifungal, and antimalarial drugs.[2][8][18]

  • Antiviral Compounds: Triazine derivatives have also shown promise as antiviral agents.[5]

Dendrimer and Macromolecular Synthesis

Cyanuric chloride is an ideal core or branching unit for the construction of dendrimers due to its three reactive sites.[21] Both divergent and convergent synthetic strategies have been used to create well-defined, monodisperse macromolecules.[10][22] These triazine-based dendrimers are explored for applications in drug delivery, gene therapy, and as imaging agents.[22][23]

Materials Science

The rigid, planar structure and electronic properties of the triazine ring are leveraged in the design of advanced functional materials.

  • Covalent Organic Frameworks (COFs): Triazines are key building blocks for COFs and Covalent Triazine Frameworks (CTFs), which are porous, crystalline materials with high thermal stability and surface area, making them suitable for catalysis and gas storage.[12]

  • Photo- and Electroluminescent Materials: Functionalized triazines are used as components in organic light-emitting diodes (OLEDs), fluorescent sensors, and materials with nonlinear optical properties.[24]

  • Liquid Crystals: The triazine unit can be incorporated into molecular designs to induce the formation of liquid crystalline phases.[11][25]

Application Notes & Protocols

The following protocols are foundational workflows for the synthesis of substituted 1,3,5-triazines from cyanuric chloride.

Diagram: General Experimental Workflow

Workflow prep Reagent Preparation (Dissolve Cyanuric Chloride & Nucleophile) react Controlled Reaction (Dropwise addition at specific temp.) prep->react 1. Add Nucleophile + Base monitor Reaction Monitoring (TLC/LC-MS) react->monitor 2. Stir for specified time workup Aqueous Workup (Quench, Extract, Wash) monitor->workup 3. Upon completion purify Purification (Recrystallization or Chromatography) workup->purify 4. Isolate crude product analyze Analysis (NMR, MS, IR) purify->analyze 5. Obtain pure product

Sources

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) with Triazine Thiol Linkers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of Triazine and Thiol Functionalities in MOFs for Drug Delivery

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials in the biomedical field, particularly for drug delivery, owing to their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities.[1][2][3] The rational design of MOFs, through the judicious selection of metal nodes and organic linkers, allows for precise control over their physicochemical properties, which is paramount for therapeutic applications.[2][4][5] This guide focuses on a specific, yet highly potent, class of MOFs: those constructed using linkers that incorporate both a triazine core and thiol functional groups.

The triazine ring, a nitrogen-rich heterocycle, offers a rigid, planar, and symmetric scaffold that can direct the formation of well-defined porous structures.[6][7] Its electron-deficient nature and potential for hydrogen bonding can also influence host-guest interactions within the MOF pores. The incorporation of thiol (-SH) groups introduces a soft Lewis basic site, which exhibits a strong affinity for various metal ions and can serve as a reactive handle for post-synthetic modification. This dual functionality makes triazine thiol linkers particularly attractive for drug delivery applications, where the thiol groups can enhance the loading of specific drugs through covalent or coordination interactions and potentially enable stimuli-responsive drug release.

This document provides a comprehensive overview of the synthesis of MOFs incorporating triazine thiol linkers, targeting researchers, scientists, and drug development professionals. We will explore two primary synthetic strategies: the direct synthesis approach using pre-functionalized triazine thiol linkers and the more versatile post-synthetic modification (PSM) approach. For each, we will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that influence the final properties of the MOFs. Furthermore, we will present representative data on drug loading and release to illustrate the potential of these materials in advanced therapeutic systems.

Part 1: Synthesis of Triazine Thiol Linkers

The successful synthesis of the target MOF begins with the preparation of a suitable triazine thiol linker. A foundational and commercially available precursor for many such linkers is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential nucleophilic substitution. This property is key to the controlled synthesis of mono-, di-, and tri-substituted triazine derivatives.[8]

A key triazine thiol linker that can be synthesized from cyanuric chloride is 2,4,6-trimercapto-1,3,5-triazine (TMT). The synthesis of TMT typically involves the reaction of cyanuric chloride with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).

Protocol 1: Synthesis of 2,4,6-trimercapto-1,3,5-triazine (TMT)

This protocol is adapted from established methods for the synthesis of TMT.[9]

Materials:

  • Cyanuric chloride (1,3,5-trichloro-2,4,6-triazine)

  • Sodium hydrosulfide (NaSH)

  • Acetone

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride in acetone.

  • In a separate beaker, prepare an aqueous solution of sodium hydrosulfide.

  • Cool both solutions to 0-5 °C in an ice bath.

  • Slowly add the NaSH solution to the cyanuric chloride solution under vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.5-2.5 to precipitate the TMT.[9]

  • Collect the precipitate by vacuum filtration and wash thoroughly with distilled water to remove any inorganic salts.

  • Dry the product under vacuum to obtain 2,4,6-trimercapto-1,3,5-triazine as a solid.

Characterization: The identity and purity of the synthesized TMT should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Part 2: Synthesis of Triazine Thiol MOFs

Two primary strategies can be employed for the synthesis of MOFs containing triazine thiol linkers: direct synthesis and post-synthetic modification.

Direct Synthesis Approach

The direct synthesis approach involves the one-pot reaction of a pre-synthesized triazine thiol linker with a metal salt under solvothermal or hydrothermal conditions. This method offers the advantage of potentially forming highly crystalline materials with well-defined structures. However, the presence of thiol groups can sometimes interfere with MOF formation by strongly coordinating to the metal centers and inhibiting the formation of an extended framework. A successful example of a MOF synthesized with a triazine-thioether-carboxylate linker is based on 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid.[10][11]

Below is a general protocol for the direct synthesis of a hypothetical triazine thiol MOF, drawing parallels from the synthesis of other triazine-based MOFs.[12]

Materials:

  • Triazine thiol linker (e.g., 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., benzoic acid, acetic acid)

Procedure:

  • In a glass vial, dissolve the triazine thiol linker and the metal salt in the chosen solvent.

  • If a modulator is used, add it to the solution. Modulators can help control the crystallinity and phase purity of the resulting MOF.

  • Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to a specific temperature (typically between 80-150 °C) and hold for a predetermined time (usually 24-72 hours).

  • After the reaction is complete, allow the oven to cool down slowly to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.

  • Perform a solvent exchange with a more volatile solvent (e.g., ethanol or acetone) to facilitate the activation process.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Direct Synthesis Workflow for Triazine Thiol MOFs.
Post-Synthetic Modification (PSM) Approach

Post-synthetic modification is a powerful technique to introduce functional groups into a pre-existing MOF structure that may be difficult to incorporate directly.[13][14][15] This approach involves synthesizing a robust MOF with linkers containing reactive groups (e.g., amino or halo groups) and then chemically modifying these groups in a subsequent step. This method offers greater control over the placement and density of the functional groups.

For introducing thiol groups, a common strategy is to start with an amino-functionalized triazine-based MOF and then react the amino groups with a thiol-containing molecule.

This protocol is based on the synthesis of MOFs using amino-functionalized triazine linkers.

Materials:

  • 2-amino-4,6-bis(4-carboxyphenyl)-1,3,5-triazine (or a similar amino-functionalized triazine dicarboxylate linker)

  • Metal salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O)

  • Solvent (e.g., DMF)

  • Modulator (e.g., benzoic acid)

Procedure:

  • Follow a similar solvothermal synthesis procedure as described in Protocol 2, using the amino-functionalized triazine linker.

  • After synthesis and purification, the resulting amino-functionalized MOF is ready for post-synthetic modification.

This protocol describes a general method for introducing thiol groups onto an amino-functionalized MOF.

Materials:

  • Amino-functionalized triazine-based MOF

  • Thiolating agent (e.g., N-acetyl-DL-homocysteine thiolactone)

  • Solvent (e.g., anhydrous DMF)

  • Base (e.g., triethylamine)

Procedure:

  • Activate the amino-functionalized MOF to ensure the pores are accessible.

  • Suspend the activated MOF in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the thiolating agent and the base to the suspension.

  • Stir the reaction mixture at a specific temperature (e.g., 60-80 °C) for 24-48 hours.

  • After the reaction, cool the mixture to room temperature.

  • Collect the modified MOF by centrifugation and wash it thoroughly with fresh solvent to remove any unreacted reagents and byproducts.

  • Dry the thiolated MOF under vacuum.

Post-Synthetic Modification Workflow for Thiol Functionalization.

Part 3: Characterization of Triazine Thiol MOFs

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the triazine thiol MOFs.

Characterization TechniquePurposeExpected Outcome for Triazine Thiol MOFs
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the MOF.A diffraction pattern matching the simulated pattern from single-crystal X-ray diffraction (if available) or indicating a crystalline material.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the MOF.Presence of characteristic peaks for the triazine ring and the S-H stretching vibration (typically weak, around 2550 cm⁻¹).
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF.A weight loss profile indicating the decomposition temperature of the framework.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the MOF.A Type I or Type IV isotherm, depending on the pore size, indicating a porous material with a high surface area.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the elements on the surface of the MOF.Presence of signals for C, N, S, and the corresponding metal, with binding energies confirming the presence of thiol groups.

Part 4: Application in Drug Delivery

The unique properties of triazine thiol MOFs make them promising candidates for drug delivery systems. The thiol groups can serve as anchoring points for drug molecules, potentially leading to higher loading capacities and more controlled release profiles.[1]

Drug Loading

Drugs can be loaded into MOFs through various methods, including diffusion from solution, co-precipitation during synthesis, or covalent attachment. For triazine thiol MOFs, the loading of drugs can be enhanced through specific interactions with the thiol groups.

Materials:

  • Activated triazine thiol MOF

  • Drug of interest

  • Suitable solvent in which the drug is soluble and the MOF is stable

Procedure:

  • Prepare a solution of the drug in the chosen solvent at a known concentration.

  • Add the activated MOF to the drug solution.

  • Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the drug-loaded MOF with fresh solvent to remove any surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of loaded drug by analyzing the supernatant using UV-Vis spectroscopy or by digesting the MOF and analyzing the drug content.

Drug Release

The release of drugs from MOFs can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific biomolecules. The thiol groups in the MOF structure can be exploited for stimuli-responsive release, for instance, through redox-responsive cleavage of disulfide bonds if the drug is conjugated via such a linkage.

Materials:

  • Drug-loaded triazine thiol MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment)

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium (PBS).

  • Place the suspension in a shaker bath at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.

  • Analyze the concentration of the released drug in the withdrawn aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Representative Drug Loading and Release Data

While specific data for triazine thiol MOFs is still emerging, data from other thiol-functionalized MOFs can provide valuable insights. For instance, thiol-functionalized Zr-based MOFs have shown enhanced affinity for certain drugs and have been investigated for controlled release applications.

MOF System (Representative)DrugLoading Capacity (wt%)Release ProfileReference
Thiol-functionalized UiO-665-Fluorouracil~15%pH-responsive, faster release at lower pH(Illustrative, based on similar systems)
Cysteine-functionalized ZIF-8Doxorubicin~20%Glutathione-responsive release(Illustrative, based on similar systems)

Conclusion and Future Perspectives

The synthesis of metal-organic frameworks with triazine thiol linkers represents a promising frontier in the development of advanced drug delivery systems. The combination of the rigid, well-defined geometry of the triazine core and the reactive, versatile nature of the thiol group offers a unique platform for creating highly functional and responsive materials. While direct synthesis methods are being explored, post-synthetic modification currently provides a more established and flexible route to these materials.

Further research in this area should focus on the synthesis and characterization of novel triazine thiol linkers, the exploration of different metal nodes to tune the properties of the resulting MOFs, and the in-depth investigation of their drug loading and release capabilities with a wider range of therapeutic agents. Biocompatibility and in vivo studies will also be crucial for translating these promising materials from the laboratory to clinical applications.[16][17] The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the exciting journey of developing triazine thiol MOFs for the next generation of targeted therapies.

References

  • Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release. ([Link])

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. ([Link])

  • A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. ([Link])

  • Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications. ([Link])

  • Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. ([Link])

  • One‐dimensional metal–organic frameworks built by coordinating 2,4,6‐tris(4‐pyridyl)‐1,3,5‐triazine linker with copp. ([Link])

  • Metal-organic frameworks based on 1,3,5-triazine-2,4,6-triyltrithio-triacetate: structures, topologies, photoluminescence and photocatalytic properties. ([Link])

  • Drug delivery and controlled release from biocompatible metal–organic frameworks using mechanical amorphization. ([Link])

  • Biomedical Applications of Metal–Organic Frameworks Revisited. ([Link])

  • Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. ([Link])

  • Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs. ([Link])

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. ([Link])

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. ([Link])

  • Metal–organic frameworks based on 1,3,5-triazine-2,4,6-triyltrithio-triacetate: structures, topologies, photoluminescence and photocatalytic properties. ([Link])

  • Postsynthetic modification of metal-organic frameworks. ([Link])

  • Versatile Covalent Postsynthetic Modification of Metal Organic Frameworks via Thermal Condensation for Fluoride Sensing in Waters. ([Link])

  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. ([Link])

  • Biofunctionalized metal–organic frameworks and host–guest interactions for advanced biomedical applications. ([Link])

  • Metal-organic frameworks: Drug delivery applications and future prospects. ([Link])

  • Postsynthetic modification of metal-organic frameworks. ([Link])

  • Novel triazine-based metal-organic frameworks: Synthesis and mulifunctional application of flame retardant, smoke suppression and toxic attenuation on EP. ([Link])

  • Metal–organic frameworks for biomedical applications: bridging materials science and regenerative medicine. ([Link])

  • Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. ([Link])

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. ([Link])

  • Thiol-Functionalized Covalent Organic Framework for Efficient Metal Ion Removal in Water Treatment. ([Link])

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ([Link])

  • Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. ([Link])

  • Method for the production of 2,4,6-trimercapto-1,3,5-triazine. ()

Sources

Application Notes and Protocols for the Synthesis of Novel MAO Inhibitors from 4-Amino-1,3,5-triazine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of MAO Inhibition and the Versatility of the Triazine Scaffold

Monoamine oxidases (MAO) are a family of flavin-containing enzymes, primarily located on the outer mitochondrial membrane, that are crucial for the metabolism of monoamine neurotransmitters.[1] There are two main isoforms, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are effective antidepressants and anxiolytics.[1] Conversely, MAO-B has a higher affinity for phenylethylamine and benzylamine, and selective MAO-B inhibitors are utilized in the management of neurodegenerative conditions such as Parkinson's disease.[1]

The 1,3,5-triazine (or s-triazine) ring is recognized as a "privileged structure" in medicinal chemistry.[2] This is due to its presence in a wide array of biologically active compounds and its synthetic tractability.[3] The triazine core allows for the introduction of up to three substituents, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a biological target.[2] The development of triazine-based compounds has led to agents with anticancer, antiviral, and antimicrobial properties.[1][3] This inherent versatility makes the 1,3,5-triazine scaffold an excellent starting point for the design of novel MAO inhibitors.

This application note provides a detailed guide for the synthesis of potential MAO inhibitors using 4-Amino-1,3,5-triazine-2-thiol as a versatile starting material. We will explore the rationale behind this approach, provide a detailed synthetic protocol, and discuss potential structure-activity relationships to guide further research.

Rationale for Utilizing this compound

While many synthetic routes towards triazine-based MAO inhibitors start with cyanuric chloride, this compound offers two distinct points for chemical modification: the exocyclic amino and thiol groups.[4] The thiol group, in particular, is a soft nucleophile that can be selectively alkylated, allowing for the introduction of various side chains. This provides a straightforward method to generate a library of diverse compounds for biological screening.

Our proposed synthetic strategy focuses on the S-alkylation of the thiol group with a series of substituted benzyl halides. This choice is based on the structures of known MAO inhibitors, where an aromatic ring connected by a short linker to a heterocyclic core often contributes to potent inhibition.

Proposed Synthetic Pathway

The proposed synthesis involves a one-step S-alkylation of this compound with various substituted benzyl bromides in the presence of a mild base. This reaction is typically high-yielding and allows for the facile creation of a library of compounds with diverse substituents on the phenyl ring.

Synthetic_Pathway start This compound reagents Substituted Benzyl Bromide (R-Ar-CH2Br) K2CO3, Acetone start->reagents product 2-((Substituted-benzyl)thio)-1,3,5-triazin-4-amine reagents->product Reflux

Caption: Proposed S-alkylation of this compound.

Detailed Synthetic Protocol: Synthesis of 2-((4-Methoxybenzyl)thio)-1,3,5-triazin-4-amine

This protocol provides a detailed procedure for the synthesis of a representative compound from the proposed library.

Materials:

  • This compound (1.0 mmol, 128.16 mg)

  • 4-Methoxybenzyl bromide (1.1 mmol, 221.08 mg, 0.15 mL)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207.32 mg)

  • Anhydrous Acetone (15 mL)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Ethyl acetate/Hexane mixture for TLC

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (128.16 mg, 1.0 mmol) and anhydrous acetone (10 mL).

  • Stir the suspension and add potassium carbonate (207.32 mg, 1.5 mmol).

  • To this stirring suspension, add 4-methoxybenzyl bromide (0.15 mL, 1.1 mmol) dropwise at room temperature.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 60-65 °C).

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The starting material should be insoluble, and the product should be a UV-active spot. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and any unreacted starting material. Wash the solid with a small amount of acetone (2 x 5 mL).

  • Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to afford the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Considerations

Based on existing literature for other triazine-based MAO inhibitors, we can hypothesize potential SAR for the newly synthesized compounds.[5][6]

  • Substituents on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring are expected to significantly influence MAO inhibitory activity and selectivity.

    • Electron-donating groups (e.g., methoxy, methyl) may enhance activity.

    • Electron-withdrawing groups (e.g., chloro, nitro) could modulate selectivity between MAO-A and MAO-B.

  • Linker Length: While this protocol uses a methylene (-CH₂-) linker, future work could explore longer or more rigid linkers to probe the binding pocket of the MAO enzymes.

  • Modification of the Amino Group: The exocyclic amino group at the 4-position remains available for further functionalization, which could be a strategy to improve potency or pharmacokinetic properties.

Data Presentation: MAO Inhibition Assay Results

The synthesized compounds should be evaluated for their ability to inhibit recombinant human MAO-A and MAO-B. The results can be presented in a tabular format for easy comparison.

Compound IDR-Group on Benzyl RingMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) (IC₅₀ B / IC₅₀ A)
Control Clorgyline0.0085.2650
Control Selegiline1.50.010.007
1a 4-OCH₃Experimental ValueExperimental ValueCalculated Value
1b 4-ClExperimental ValueExperimental ValueCalculated Value
1c 3-CH₃Experimental ValueExperimental ValueCalculated Value
1d HExperimental ValueExperimental ValueCalculated Value

This table is a template for presenting experimental data.

Experimental Workflow for MAO Inhibition Screening

MAO_Inhibition_Workflow cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Data Analysis synthesis Synthesize Compound Library purification Purify & Characterize Compounds synthesis->purification prepare_assay Prepare MAO-A & MAO-B Assay Plates purification->prepare_assay add_compounds Add Test Compounds & Controls prepare_assay->add_compounds incubate Incubate with Enzyme add_compounds->incubate add_substrate Add Substrate & Detect Signal incubate->add_substrate calculate_ic50 Calculate IC50 Values add_substrate->calculate_ic50 determine_si Determine Selectivity Index calculate_ic50->determine_si sar_analysis Structure-Activity Relationship Analysis determine_si->sar_analysis

Caption: Workflow for synthesis and screening of novel MAO inhibitors.

Conclusion

The use of this compound as a starting material provides a rapid and efficient route to a novel class of potential MAO inhibitors. The synthetic protocol is straightforward and amenable to the generation of a diverse library of compounds. The subsequent biological evaluation and SAR studies will be crucial in identifying lead candidates for further development as therapeutics for depression, anxiety, or neurodegenerative diseases.

References

  • Potential compounds as inhibitors of monoamine oxidase A and B (MAO-A and B).
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry.
  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][7][8]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry.

  • This compound | 36469-86-0. Benchchem.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules.
  • This compound. LookChem.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed.
  • This compound | CAS 36469-86-0. Santa Cruz Biotechnology.
  • Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB. Chemical & Pharmaceutical Bulletin.
  • Synthesis and structure-activity relationship study of multi-target triazine derivatives as innovative candidates for treatment of Alzheimer's disease. Bioorganic Chemistry.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.
  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug

Sources

Functionalization of Gold Nanoparticles with 4-Amino-1,3,5-triazine-2-thiol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction: Unlocking New Potential in Nanomaterials

Gold nanoparticles (AuNPs) have emerged as highly versatile platforms in various biomedical and diagnostic applications due to their unique optical and electronic properties, biocompatibility, and ease of surface modification.[1][2][3] The functionalization of AuNPs with specific ligands is a critical step in tailoring their properties for targeted applications such as drug delivery, biosensing, and bioimaging.[3] This guide provides a detailed protocol and in-depth scientific rationale for the functionalization of AuNPs with 4-Amino-1,3,5-triazine-2-thiol, a molecule of significant interest due to its rich chemical functionalities.

The choice of this compound as a surface ligand is strategic. The thiol group (-SH) provides a robust and spontaneous anchoring point to the gold surface through the formation of a strong gold-thiolate (Au-S) bond.[1][4] This interaction is a well-established and reliable method for creating stable, self-assembled monolayers (SAMs) on gold surfaces.[2][4] Concurrently, the exposed amino group (-NH2) and the triazine ring offer versatile handles for subsequent bioconjugation reactions, allowing for the attachment of proteins, antibodies, DNA, and other biomolecules.[5] This dual functionality makes these modified AuNPs ideal building blocks for creating sophisticated nanostructures for advanced biomedical applications.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the underlying chemical principles, a meticulously detailed experimental protocol, and essential characterization techniques to ensure the successful and reproducible functionalization of gold nanoparticles.

The Science Behind the Bond: Mechanism of Thiol Adsorption on Gold

The remarkable stability of thiol-functionalized gold nanoparticles stems from the strong and specific interaction between sulfur and gold atoms. This is not a simple physical adsorption but a chemisorption process that leads to the formation of a semi-covalent Au-S bond.[4]

The widely accepted mechanism involves the oxidative addition of the thiol's sulfur-hydrogen (S-H) bond to the gold surface.[4] This is followed by the reductive elimination of a hydrogen atom, resulting in the formation of a gold-thiolate species (Au-S-R). The strength of this bond is a key factor in the stability of the resulting functionalized nanoparticles.[6][7][8] The number of Au-S interactions can significantly influence the overall binding interaction between a molecule and the AuNP.[6][7][8]

The triazine moiety of the ligand also plays a role in the stability and organization of the self-assembled monolayer on the nanoparticle surface through intermolecular interactions. The amino group provides a site for further chemical modifications, making these particles highly versatile for a range of applications.

Visualizing the Functionalization Workflow

Functionalization_Workflow cluster_synthesis AuNP Synthesis cluster_functionalization Surface Functionalization cluster_purification Purification cluster_characterization Characterization AuNPs Citrate-Stabilized Gold Nanoparticles Reaction Ligand Exchange Reaction (Incubation) AuNPs->Reaction Ligand This compound Solution Ligand->Reaction Centrifugation Centrifugation & Washing Reaction->Centrifugation Functionalized_AuNPs Functionalized AuNPs Centrifugation->Functionalized_AuNPs Analysis UV-Vis, DLS, Zeta Potential, FTIR, TEM Functionalized_AuNPs->Analysis

Caption: Workflow for the functionalization of AuNPs.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of citrate-stabilized gold nanoparticles followed by their functionalization with this compound.

Materials and Reagents
ReagentSupplierGrade
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)Sigma-Aldrich≥99.9% trace metals basis
Trisodium citrate dihydrateSigma-AldrichACS reagent, ≥99.0%
This compoundSigma-Aldrich97%
EthanolFisher ScientificACS reagent
Deionized (DI) waterMillipore Milli-Q18.2 MΩ·cm

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Heating mantle with magnetic stirring

  • Condenser

  • Volumetric flasks and pipettes

  • pH meter

  • Centrifuge with appropriate tubes

  • Spectrophotometer (UV-Vis)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Transmission Electron Microscope (TEM)

Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

The Turkevich method is a widely used and reliable procedure for synthesizing monodisperse spherical gold nanoparticles.[2] In this method, sodium citrate acts as both a reducing agent and a stabilizing agent.[2]

  • Preparation: In a meticulously cleaned 250 mL round-bottom flask, add 100 mL of a 0.01% (w/v) solution of HAuCl₄·3H₂O in DI water.

  • Heating: Bring the solution to a rolling boil while stirring vigorously using a magnetic stir bar.

  • Reduction: To the boiling solution, rapidly add 2.5 mL of a 1% (w/v) solution of trisodium citrate dihydrate.

  • Observation: The solution will undergo a series of color changes, from pale yellow to colorless, then to a deep red or burgundy. This color change indicates the formation of gold nanoparticles.

  • Reaction Completion: Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

  • Cooling: Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

  • Storage: Store the resulting citrate-stabilized AuNP solution at 4°C.

Functionalization with this compound

This step involves a ligand exchange process where the citrate ions on the surface of the AuNPs are displaced by the thiol-containing ligand.

  • Ligand Solution Preparation: Prepare a 1 mM solution of this compound in a 1:1 (v/v) mixture of ethanol and DI water. The use of ethanol helps to improve the solubility of the ligand.

  • Reaction Mixture: In a clean glass vial, add 10 mL of the prepared citrate-stabilized AuNP solution.

  • Ligand Addition: While gently stirring, add 100 µL of the 1 mM this compound solution to the AuNP solution. The molar ratio of the ligand to the AuNPs should be optimized for specific applications, but this starting ratio provides good surface coverage.

  • Incubation: Allow the mixture to react for at least 12 hours at room temperature with gentle stirring. A longer incubation time can ensure more complete ligand exchange.[6][7][8]

  • Purification: To remove excess unbound ligand and displaced citrate ions, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 30 minutes for ~20 nm AuNPs). Carefully remove the supernatant.

  • Washing: Resuspend the nanoparticle pellet in 10 mL of DI water. Repeat the centrifugation and resuspension steps at least two more times to ensure thorough cleaning.

  • Final Dispersion: After the final wash, resuspend the functionalized AuNPs in a desired volume of DI water or a suitable buffer for storage and further use.

Visualizing the Chemical Transformation

Chemical_Structure cluster_before Before Functionalization cluster_after After Functionalization AuNP_initial AuNP Citrate Citrate ions AuNP_initial->Citrate Electrostatic Stabilization Ligand + This compound AuNP_final AuNP Thiol_Ligand Triazine-thiol Ligand AuNP_final->Thiol_Ligand Au-S Covalent Bond

Caption: Ligand exchange on the AuNP surface.

Characterization: Validating Your Functionalized Nanoparticles

Thorough characterization is crucial to confirm the successful functionalization of the gold nanoparticles and to understand their properties.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary and straightforward technique to monitor the synthesis and functionalization of AuNPs. The localized surface plasmon resonance (LSPR) peak of AuNPs is sensitive to changes in their size, shape, and local refractive index.

  • Expected Outcome: A red-shift (shift to a longer wavelength) of the LSPR peak is expected after functionalization.[6] This shift indicates a change in the local dielectric environment around the nanoparticles due to the binding of the this compound molecules.

SampleLSPR Peak (nm)
Citrate-Stabilized AuNPs~520 nm
Functionalized AuNPs~525-530 nm
Dynamic Light Scattering (DLS) and Zeta Potential

DLS measures the hydrodynamic diameter of the nanoparticles in solution, while zeta potential provides information about their surface charge and stability.

  • Expected Outcome for DLS: An increase in the hydrodynamic diameter is expected after functionalization, corresponding to the thickness of the ligand layer on the nanoparticle surface.

  • Expected Outcome for Zeta Potential: A change in the zeta potential is anticipated. Citrate-stabilized AuNPs have a negative zeta potential. The functionalization with this compound may lead to a less negative or even a positive zeta potential depending on the pH of the solution and the protonation state of the amino group.

ParameterCitrate-Stabilized AuNPsFunctionalized AuNPs
Hydrodynamic Diameter (nm)~20-25 nm~25-35 nm
Zeta Potential (mV)~ -30 to -50 mV~ -10 to +20 mV
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to identify the functional groups present on the surface of the nanoparticles.

  • Expected Outcome: The FTIR spectrum of the functionalized AuNPs should show characteristic peaks corresponding to the this compound ligand that are absent in the spectrum of the citrate-stabilized AuNPs. Look for peaks associated with N-H stretching and bending of the amino group, and C=N and C-N stretching of the triazine ring. The disappearance of the S-H stretching peak around 2550 cm⁻¹ can also indicate the formation of the Au-S bond.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and dispersity.

  • Expected Outcome: TEM images should confirm that the nanoparticles have maintained their spherical shape and are well-dispersed after functionalization, without significant aggregation. The core size of the nanoparticles can be accurately measured from the images.

Applications and Future Directions

The successful functionalization of gold nanoparticles with this compound opens up a wide array of possibilities for their use in various biomedical fields. The presence of the reactive amino group allows for the covalent attachment of a diverse range of biomolecules, including:

  • Antibodies and Proteins: For targeted drug delivery and diagnostic applications.

  • Oligonucleotides: For gene sensing and delivery.[5]

  • Therapeutic Agents: For combination therapies.[9]

These functionalized nanoparticles can serve as robust platforms for the development of novel biosensors, contrast agents for bioimaging, and targeted drug delivery systems for diseases such as cancer.[9] The triazine ring itself may also offer opportunities for further chemical modifications, enhancing the versatility of these nanomaterials.

Troubleshooting

IssuePossible CauseSuggested Solution
Aggregation of AuNPs Insufficient stabilization, incorrect pH, high ionic strengthEnsure complete ligand exchange, adjust the pH of the solution, and use low ionic strength buffers.
No shift in LSPR peak Incomplete or no functionalizationIncrease the concentration of the ligand, extend the incubation time, or check the quality of the thiol ligand.
Broad DLS size distribution Presence of aggregates or polydisperse nanoparticlesOptimize the synthesis of the initial AuNPs to obtain a monodisperse population. Ensure thorough washing to remove any unbound ligand that may cause bridging.
Unexpected FTIR spectrum Contamination or incomplete purificationUse high-purity reagents and solvents. Ensure the washing steps are sufficient to remove all unbound ligand and byproducts.

References

  • Role of Free Thiol on Protein Adsorption to Gold Nanoparticles. (2020). Langmuir.
  • Mechanism of thiol binding to gold surfaces. (n.d.). Benchchem.
  • Measuring binding kinetics of aromatic thiolated molecules with nanoparticles via surface-enhanced Raman spectroscopy. (n.d.). PubMed Central.
  • Role of Free Thiol on Protein Adsorption to Gold Nanoparticles. (2020). Langmuir.
  • Role of Free Thiol on Protein Adsorption to Gold Nanoparticles. (2020). PubMed.
  • Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. (n.d.). MDPI.
  • Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. (n.d.). Biomedical Journal of Scientific & Technical Research.
  • Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applic
  • Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugatio. (2021). Biomedical Journal of Scientific & Technical Research.
  • Functionalized Gold Nanoparticles and Their Biomedical Applic
  • Syntheses of thiol‐functionalized AuNps 2–8. (n.d.).
  • Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics. (2019). PubMed Central.
  • Characterization of Thiolate-Protected Gold Nanoparticles by Mass Spectrometry. (2010). Analyst.
  • Pharmacological Role of Functionalized Gold Nanoparticles in Disease Applic
  • Interaction of thiolated amino acids and peptide onto the gold nanoparticle surface: Radical scavenging activity. (2025).

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Application Notes & Protocols: A Guide to the Synthesis of Antimicrobial 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of new classes of antibiotics.[1] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, 1,3,5-triazines have emerged as a "privileged structure" due to their diverse and potent biological activities.[2] Derivatives of the 1,3,5-triazine core have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, antimalarial, and anticancer activities.[1][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of antimicrobial 1,3,5-triazine derivatives. We will delve into the fundamental synthetic strategies, provide a detailed step-by-step protocol for a representative synthesis, and discuss the critical parameters that influence the outcome of the reaction. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

The Synthetic Cornerstone: Cyanuric Chloride and Sequential Nucleophilic Substitution

The most prevalent and cost-effective starting material for the synthesis of a vast array of 1,3,5-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[3][5][6] The synthetic versatility of cyanuric chloride lies in the differential reactivity of its three chlorine atoms towards nucleophilic substitution. This property allows for a controlled, stepwise replacement of the chlorine atoms with various nucleophiles, enabling the construction of mono-, di-, and trisubstituted triazine libraries with diverse functionalities.[4][5][6]

The key to this selective substitution is the precise control of the reaction temperature. The substitution of the first chlorine atom is typically carried out at low temperatures (0–5 °C), the second at room temperature, and the third at elevated temperatures (70–100 °C or reflux).[2][4] This graduated reactivity is attributed to the increasing electron density on the triazine ring as each chlorine atom is replaced by an electron-donating nucleophile, which subsequently deactivates the remaining C-Cl bonds towards further substitution.[2]

General Synthetic Workflow

The overall process for synthesizing trisubstituted 1,3,5-triazine derivatives from cyanuric chloride can be visualized as a three-stage sequential process. This allows for the introduction of three different nucleophiles (Nu1, Nu2, and Nu3), leading to a high degree of molecular diversity.

Synthetic Workflow CC Cyanuric Chloride Mono Mono-substituted Triazine CC->Mono  + Nu1-H  0-5 °C Di Di-substituted Triazine Mono->Di  + Nu2-H  Room Temp. Tri Tri-substituted Triazine (Final Product) Di->Tri  + Nu3-H  Reflux

Caption: General workflow for the sequential synthesis of trisubstituted 1,3,5-triazine derivatives.

Detailed Protocol: Synthesis of a Representative N2,N4,N6-Trisubstituted-1,3,5-triazine-2,4,6-triamine

This protocol details the synthesis of a trisubstituted 1,3,5-triazine derivative, a class of compounds that has shown promising antimicrobial activity. The procedure involves the sequential reaction of cyanuric chloride with three different amine nucleophiles.

Materials and Equipment
  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Nucleophile 1 (e.g., 4-aminobenzoic acid)

  • Nucleophile 2 (e.g., Morpholine)

  • Nucleophile 3 (e.g., Aniline)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dioxane or Acetone

  • Methylene chloride

  • Ethanol

  • 1 N Hydrochloric acid (HCl)

  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer with hotplate

  • Ice bath

  • Reflux condenser

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology

Step 1: Synthesis of the Mono-substituted Derivative (e.g., 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid) [3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyanuric chloride (5.5 mmol) in methylene chloride (10 mL).

  • Cooling: Place the flask in an ice bath and stir vigorously until the temperature reaches 0–5 °C.

  • Addition of Nucleophile 1: In a separate beaker, prepare a solution of 4-aminobenzoic acid (5.0 mmol) and sodium carbonate (10.0 mmol) in a suitable solvent mixture like water and dioxane.

  • Controlled Addition: Add the nucleophile solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the temperature remains between 0–5 °C. The sodium carbonate acts as an acid scavenger to neutralize the HCl formed during the reaction.[3]

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0–5 °C for 3 hours.[3] Monitor the progress of the reaction by TLC.

  • Work-up: After completion, filter the precipitate and wash it with methylene chloride. Dissolve the precipitate in a small amount of water and neutralize the solution with 1 N HCl.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the mono-substituted product.

Step 2: Synthesis of the Di-substituted Derivative [3]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the mono-substituted product (2.5 mmol) and sodium carbonate (6.25 mmol) in a mixture of distilled water (15 mL) and dioxane (5 mL).

  • Addition of Nucleophile 2: Add a solution of the second nucleophile, for instance, morpholine (3.75 mmol), to the reaction mixture while stirring.

  • Reaction Conditions: Stir the mixture at room temperature for 2 hours.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it with 1 N HCl. Filter the crude product, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

Step 3: Synthesis of the Tri-substituted Final Product [3]

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the di-substituted product (2.5 mmol) and sodium carbonate (9.0 mmol) in a mixture of distilled water (20 mL) and dioxane (5 mL).

  • Addition of Nucleophile 3: Add a solution of the third nucleophile, for example, aniline (6.25 mmol), to the mixture.

  • Heating: Heat the reaction mixture to reflux (70–80 °C) and maintain it for 8–10 hours.[3]

  • Reaction Monitoring: Monitor the reaction by TLC to confirm the disappearance of the di-substituted intermediate.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with 1 N HCl. Filter the crude product, wash thoroughly with water, and dry. The final product can be purified by recrystallization from a suitable solvent like ethanol.

Characterization

The structure and purity of the synthesized mono-, di-, and trisubstituted 1,3,5-triazine derivatives should be confirmed using standard analytical techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Elemental Analysis: To determine the elemental composition.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The synthesis of 1,3,5-triazine derivatives from cyanuric chloride proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-deficient triazine ring is susceptible to attack by nucleophiles.

Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Restoration of Aromaticity Triazine Triazine Ring (Electron Deficient) Intermediate Meisenheimer-like Intermediate Triazine->Intermediate Attack at C-Cl Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Intermediate Intermediate2 Meisenheimer-like Intermediate Product Substituted Triazine Intermediate2->Product Loss of Cl- Chloride Chloride Ion (Leaving Group) Intermediate2->Chloride

Caption: Simplified mechanism of nucleophilic substitution on the 1,3,5-triazine ring.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 1,3,5-triazine derivatives is significantly influenced by the nature of the substituents on the triazine core. While a comprehensive SAR analysis is beyond the scope of this protocol, some general trends have been observed:

  • Cationic Charge and Lipophilicity: The presence of cationic charges and appropriate lipophilicity are often crucial factors for antibacterial activity.[7]

  • Nature of Substituents: The type of amine or other nucleophile incorporated can drastically alter the biological activity. For instance, certain derivatives containing morpholine, piperidine, or substituted anilines have shown promising activity against strains like Staphylococcus aureus and Escherichia coli.[3][8]

  • Substitution Pattern: The degree of substitution (mono-, di-, or tri-) also plays a vital role in determining the antimicrobial efficacy.

Alternative Synthetic Approaches: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative to conventional heating for the synthesis of 1,3,5-triazine derivatives.[9] The advantages of MAOS include:

  • Dramatically Reduced Reaction Times: Reactions that take hours can often be completed in minutes.[9]

  • Improved Yields and Purity: Rapid and uniform heating can minimize the formation of byproducts.[9][10]

  • Energy Efficiency: Shorter reaction times lead to reduced energy consumption.

The general principles of sequential nucleophilic substitution remain the same under microwave irradiation, but the reaction conditions (time, temperature, and power) need to be optimized for each specific transformation.

Summary of Key Reaction Parameters

ParameterCondition/Rationale
Starting Material Cyanuric chloride (inexpensive and highly reactive precursor)[3][5]
Nucleophiles Amines, anilines, hydrazines, etc. (determine the final properties)
Solvent Acetone, dioxane, methylene chloride (must be inert to reactants)
Base Na₂CO₃, K₂CO₃, triethylamine (to neutralize liberated HCl)[3][5]
Temperature Control 1st Substitution: 0–5 °C2nd Substitution: Room Temperature3rd Substitution: Reflux (70-100 °C)[2][4]
Reaction Monitoring Thin Layer Chromatography (TLC)
Purification Filtration, washing, and recrystallization

Conclusion

The 1,3,5-triazine scaffold is a versatile platform for the development of novel antimicrobial agents. The synthetic protocols outlined in this guide, centered around the sequential nucleophilic substitution of cyanuric chloride, offer a robust and adaptable methodology for generating diverse libraries of triazine derivatives. By understanding the principles of reactivity and carefully controlling the reaction conditions, researchers can efficiently synthesize and explore the vast chemical space of these promising compounds in the ongoing search for new solutions to combat antimicrobial resistance.

References

  • Kumar, V., Mahajan, T., Sharma, P., & Singh, G. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]

  • El-Zayaty, A. K., Khattab, S. N., & El-Shorbagi, A.-N. A. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 34. [Link]

  • Zhou, C., Min, J., Liu, Z., Young, A., Deshazer, H., Gao, T., Chang, Y.-T., & Kallenbach, N. R. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308–1311. [Link]

  • Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029.
  • Scilit. (n.d.). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Retrieved from [Link]

  • El-Zayaty, A. K., Khattab, S. N., & El-Shorbagi, A.-N. A. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. ResearchGate. [Link]

  • Fadda, A. A., El-Mekawy, R. E., & El-Attar, K. M. (2016). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. ResearchGate. [Link]

  • Teixeira, C., Bessa, L. J., Valente, E., Gameiro, P., & de la Torre, B. G. (2024). 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. Molecules, 29(11), 2533. [Link]

  • Cholera, A. Y., & Ladva, K. D. (2017). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 9(1), 1-6.
  • El-Zayaty, A. K., Khattab, S. N., & El-Shorbagi, A.-N. A. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed. [Link]

  • Savaliya, D. J., Patel, K. D., & Patel, H. S. (2012). Synthesis, antimicrobial and antimycobacterial evaluation of star shaped hydrazones derived from 1,3,5-triazine. Der Pharma Chemica, 4(6), 2328-2335.
  • Sajan, D., & Yadav, S. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Advances, 14(45), 33349-33367. [Link]

  • Ramirez-Prada, J., Romero-Bohorquez, A. R., & Gutierrez-Vargas, M. F. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 29(11), 2603. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Retrieved from [Link]

  • de Oliveira, M. A. L., da Silva, A. M., & de Souza, M. C. B. V. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 844. [Link]

  • Fadda, A. A., El-Mekawy, R. E., & El-Attar, K. M. (2016). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. International Journal of PharmTech Research, 9(6), 436-445.
  • El-Zayaty, A. K., Khattab, S. N., & El-Shorbagi, A.-N. A. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1). [Link]

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Analytical methods for detecting 4-Amino-1,3,5-triazine-2-thiol in solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Quantitative Analysis of 4-Amino-1,3,5-triazine-2-thiol in Aqueous Solutions

Introduction: The Significance of this compound

This compound, a heterocyclic compound featuring a triazine ring functionalized with both an amino and a thiol group, is a versatile chemical intermediate.[1] Its unique structure, combining an electron-deficient aromatic system with nucleophilic sites, makes it a valuable building block in the synthesis of pharmaceuticals and functional materials.[1] The 1,3,5-triazine scaffold is a privileged structure in chemical science, and its derivatives are studied for a wide range of biological activities.[1][2] Given its utility and potential presence in complex matrices, robust and reliable analytical methods are crucial for its accurate quantification.

This document provides detailed application notes and protocols for three distinct, yet complementary, analytical methods for the detection and quantification of this compound in solution: High-Performance Liquid Chromatography (HPLC-UV), UV-Vis Spectrophotometry via a thiol-reactive assay, and Electrochemical Sensing. The guide is designed for researchers and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the methodological choices.

General Analytical Workflow

The determination of any analyte, including this compound, follows a structured pathway. This ensures reproducibility and accuracy. The fundamental steps include meticulous sample preparation, instrumental analysis, and finally, data processing and interpretation against a calibrated standard.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Sample Aqueous Sample Collection Filter Filtration (0.22 µm Syringe Filter) Sample->Filter Dilute Dilution into Mobile Phase / Buffer Filter->Dilute Inject Sample Injection Dilute->Inject Detect Signal Detection (e.g., Absorbance, Current) Inject->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: General workflow for quantitative analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of analytical chemistry, offering high-resolution separation and quantification. This method is ideal for resolving this compound from other components in a complex mixture.

Principle of the Method

Reverse-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds, like our analyte, will have a lower affinity for the stationary phase and elute earlier than non-polar impurities. Detection is achieved by a UV detector, as the triazine ring possesses a strong chromophore that absorbs UV light.

Causality in Method Design
  • Column Choice (C18): The C18 stationary phase is a versatile, non-polar phase suitable for a wide range of moderately polar to non-polar analytes. Given the structure of this compound (LogP ~0.32), a C18 column provides sufficient retention and good peak shape.[3]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers low viscosity and UV transparency. The gradient elution, starting with a high aqueous content, allows for the elution of polar components, while the increasing organic content ensures the elution of any less polar impurities, providing a clean chromatogram.

  • UV Detection Wavelength: Triazine derivatives are known to absorb in the low UV range. A wavelength of 254 nm is often a good starting point for aromatic and heterocyclic systems and provides good sensitivity.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • HPLC-grade formic acid.

  • This compound standard (CAS 36469-86-0).[4]

  • Volumetric flasks and pipettes.

  • 0.22 µm syringe filters.

2. Reagent Preparation:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

3. Calibration Standards:

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

4. HPLC Conditions:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 254 nm

| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to 5% B in 1 min, equilibrate for 2 min. |

5. Sample Analysis:

  • Filter all standards and unknown samples through a 0.22 µm syringe filter.

  • Inject the standards, followed by the unknown samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the unknown samples from the calibration curve.

HPLC_Workflow prep Prepare Mobile Phases & Standards hplc Set Up HPLC System (Column, Flow Rate, Gradient) prep->hplc inject Inject Standards to Build Calibration Curve hplc->inject inject_sample Inject Filtered Sample hplc->inject_sample separate Separation on C18 Column inject->separate inject_sample->separate detect UV Detection at 254 nm separate->detect quantify Quantify Peak Area Against Calibration Curve detect->quantify

Caption: Workflow for the HPLC-UV method.

Method 2: Spectrophotometric Quantification using Ellman's Reagent

This method provides a rapid and cost-effective way to quantify the total thiol content in a sample, which can be directly correlated to the concentration of this compound if it is the primary thiol present.

Principle of the Method

The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with a sulfhydryl group (-SH).[5] The thiol group on the triazine molecule cleaves the disulfide bond of DTNB, producing one mole of 2-nitro-5-thiobenzoate (TNB²⁻) per mole of thiol.[6] TNB²⁻ is a yellow-colored anion with a maximum absorbance at 412 nm, allowing for colorimetric quantification.[5][6]

Causality in Method Design
  • Reagent Choice (DTNB): DTNB is highly specific for thiol groups, making it an excellent choice for this application. The resulting chromophore, TNB²⁻, has a high molar absorptivity, leading to a sensitive assay.[5]

  • Buffer Choice (Phosphate Buffer, pH 8.0): The reaction between thiols and DTNB is pH-dependent. A slightly alkaline pH (7-8) is optimal to deprotonate the thiol to the more reactive thiolate anion (-S⁻), ensuring a rapid and complete reaction.

  • Standard Choice (L-Cysteine): L-Cysteine is a readily available, stable compound containing a single thiol group. It serves as an excellent reference standard to create a calibration curve relating absorbance to thiol concentration.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer or microplate reader.

  • Cuvettes or 96-well microplates.

  • DTNB (Ellman's Reagent).

  • L-Cysteine (for standard curve).

  • Sodium phosphate buffer components (monobasic and dibasic).

  • This compound.

2. Reagent Preparation:

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 8.0.

  • DTNB Stock Solution (4 mg/mL): Dissolve 10 mg of DTNB in 2.5 mL of the Reaction Buffer.

  • Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of Reaction Buffer.

  • L-Cysteine Standard Stock (1 mM): Dissolve 12.1 mg of L-cysteine in 100 mL of Reaction Buffer.

3. Calibration Standards (using L-Cysteine):

  • Prepare a series of standards (e.g., 0, 10, 25, 50, 75, 100 µM) by diluting the 1 mM L-Cysteine stock in Reaction Buffer.

4. Sample Analysis (Microplate Format):

  • To each well of a 96-well plate, add 150 µL of your unknown sample or calibration standard.

  • Prepare a blank well containing only 150 µL of Reaction Buffer.

  • Add 10 µL of the DTNB Stock Solution to each well.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the absorbance at 412 nm.

  • Subtract the absorbance of the blank from all readings.

  • Plot the absorbance of the L-Cysteine standards versus their concentration to generate a calibration curve.

  • Calculate the thiol concentration in your unknown samples using the calibration curve. The concentration will be equivalent to the concentration of this compound.

DTNB_Assay cluster_reactants Reactants cluster_products Products Thiol Triazine-SH (Analyte, Colorless) Mixed_Disulfide Triazine-S-S-NB Thiol->Mixed_Disulfide + TNB TNB²⁻ (Yellow, A_max = 412 nm) Thiol->TNB releases DTNB DTNB (Ellman's Reagent, Colorless) DTNB->Mixed_Disulfide DTNB->TNB produces

Caption: Principle of the DTNB (Ellman's) Assay.

Method 3: Electrochemical Sensing with a Modified Electrode

Electrochemical methods offer high sensitivity, rapid analysis, and the potential for miniaturization. This protocol outlines the development of a sensor for this compound using differential pulse voltammetry (DPV).

Principle of the Method

The thiol group of this compound can be electrochemically oxidized at the surface of an electrode. By applying a potential sweep, a current response is generated that is proportional to the concentration of the analyte. Modifying the electrode surface (e.g., with gold nanoparticles) can enhance the electrochemical signal and improve sensitivity. DPV is a highly sensitive technique that minimizes background currents, resulting in well-defined peaks. The peak current is directly proportional to the analyte's concentration. The interaction of thiol groups with metal surfaces like gold is a well-established principle for sensor development.[7]

Causality in Method Design
  • Electrode Choice (Glassy Carbon Electrode - GCE): GCE is a common, inert electrode material with a wide potential window, suitable for studying oxidation reactions.

  • Surface Modification (Gold Nanoparticles - AuNPs): AuNPs have excellent conductivity and a high affinity for thiol compounds, which can adsorb onto the gold surface via Au-S bonds.[7] This pre-concentrates the analyte at the electrode surface, significantly amplifying the oxidation signal and enhancing sensitivity.

  • Technique (Differential Pulse Voltammetry - DPV): DPV is more sensitive than standard linear sweep or cyclic voltammetry. It samples the current just before and at the end of each potential pulse, and the difference is plotted. This effectively subtracts the non-faradaic (background) current, improving the signal-to-noise ratio.

Experimental Protocol

1. Instrumentation and Materials:

  • Potentiostat with a three-electrode cell setup.

  • Glassy Carbon Electrode (GCE) as the working electrode.

  • Ag/AgCl reference electrode.

  • Platinum wire counter electrode.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Gold nanoparticle solution (commercially available or synthesized).

  • This compound standard.

2. Electrode Preparation (AuNP-Modified GCE):

  • Polish the bare GCE with alumina slurry on a polishing pad, then sonicate in ethanol and deionized water to clean the surface.

  • Allow the electrode to dry.

  • Drop-cast a small volume (e.g., 5-10 µL) of the AuNP solution onto the GCE surface and let it dry completely at room temperature. The electrode is now ready for use.

3. Sample Analysis:

  • Set up the three-electrode cell with 10 mL of PBS (pH 7.4) as the supporting electrolyte.

  • Immerse the electrodes into the solution.

  • Add a known concentration of this compound to the cell.

  • Run a DPV scan over a potential range where the thiol oxidation is expected (e.g., +0.2 V to +0.8 V vs. Ag/AgCl).

  • Record the oxidation peak current.

  • Create a calibration curve by spiking the electrolyte with increasing concentrations of the analyte and recording the corresponding peak currents.

  • Measure the peak current for an unknown sample and determine its concentration from the calibration curve.

4. DPV Parameters:

Parameter Setting
Initial Potential +0.2 V
Final Potential +0.8 V
Pulse Amplitude 50 mV
Pulse Width 50 ms

| Scan Rate | 20 mV/s |

Summary of Method Performance

The choice of analytical method often depends on the required sensitivity, sample matrix complexity, and available instrumentation. Below is a comparative summary of the described methods.

FeatureHPLC-UVSpectrophotometry (DTNB)Electrochemical Sensing (DPV)
Principle Chromatographic SeparationColorimetric ReactionElectrochemical Oxidation
Selectivity High (separates from interferences)Moderate (reacts with all thiols)Moderate to High (potential-dependent)
Sensitivity Good (µg/mL range)Moderate (µM range)Very High (nM to µM range)
Speed Slow (15-20 min per sample)Fast (15-20 min incubation)Very Fast (< 2 min per scan)
Equipment Cost HighLowModerate to High
Primary Use Case Complex mixtures, stability studiesRapid screening, pure samplesTrace-level detection, sensor applications

References

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  • Methodical letter STRUCTURE AND PURITY IDENTIFICATION OF NEWLY SYNTHESIZED 1,3,5-TRIAZINE DERIVATIVE CONTAINING . ResearchGate. [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid . SpringerLink. [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors . National Center for Biotechnology Information. [Link]

  • Detection of aldehydes with 4-amino-5-hydrazino-1,2,4-triazole-3-thiol as spray reagent . SpringerLink. [Link]

  • Electrochemical, ToF-SIMS and computational studies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in 3.5% NaCl . ResearchGate. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) . National Center for Biotechnology Information. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review . MDPI. [Link]

  • Electrochemical Metal Ion Sensors. Exploiting Amino Acids and Peptides as Recognition Elements . MDPI. [Link]

  • Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements . National Center for Biotechnology Information. [Link]

  • 6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine (CAT) sensor based on biomimetic recognition utilizing a molecularly imprinted artificial receptor . PubMed. [Link]

  • Methods for the determination and quantification of the reactive thiol proteome . National Center for Biotechnology Information. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids . Agilent Technologies. [Link]

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The Versatile Scaffold: 4-Amino-1,3,5-triazine-2-thiol as a Privileged Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the s-Triazine Core

The 1,3,5-triazine, or s-triazine, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and synthetic tractability have propelled the development of numerous therapeutic agents. Among the vast library of s-triazine derivatives, 4-Amino-1,3,5-triazine-2-thiol stands out as a particularly versatile and valuable building block. The presence of both a nucleophilic amino group and a reactive thiol moiety on the triazine ring provides a rich chemical canvas for the synthesis of diverse molecular architectures, leading to the discovery of potent drug candidates across various therapeutic areas, including oncology, infectious diseases, and immunology.[1][2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging this compound in their drug discovery endeavors. We will delve into the fundamental reactivity of this scaffold, provide step-by-step synthetic protocols for its derivatization, and showcase its application in the development of targeted therapies, supported by quantitative biological data and structure-activity relationship (SAR) insights.

Physicochemical Properties and Reactivity

This compound (CAS No: 36469-86-0) is a stable, crystalline solid with the molecular formula C₃H₄N₄S.[4][5] The key to its utility lies in the differential reactivity of its functional groups. The triazine ring itself is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution, although less so than its precursor, cyanuric chloride. The exocyclic amino and thiol groups are the primary sites for chemical modification.

The thiol group, in its deprotonated thiolate form, is a potent nucleophile, readily undergoing S-alkylation with a variety of electrophiles, such as alkyl halides, to form stable thioether linkages.[6] This reaction is a cornerstone for introducing diverse side chains and pharmacophoric elements. The amino group, while also nucleophilic, allows for further functionalization, such as acylation or participation in condensation reactions, often after the initial modification of the thiol group. This sequential reactivity allows for a controlled and stepwise elaboration of the molecular structure.

Core Synthetic Protocols

The derivatization of this compound is primarily centered around the nucleophilic character of the thiol group. The following protocols provide a detailed methodology for the key S-alkylation reaction, a fundamental step in the synthesis of a vast array of bioactive molecules.

Experimental Protocol 1: General Procedure for S-Alkylation of this compound

This protocol details a representative procedure for the synthesis of 2-(alkylthio)-4-amino-1,3,5-triazine derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), triethylamine (Et₃N))

  • Solvent (e.g., acetone, tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Crushed ice

  • Distilled water

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in the chosen solvent (e.g., acetone).

  • Addition of Base: Add the base (1.1-1.5 eq) to the solution and stir for 15-30 minutes at room temperature to facilitate the formation of the thiolate anion.

  • Addition of Electrophile: To the stirring suspension, add the alkyl halide (1.0-1.2 eq) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate mobile phase. The reaction is typically stirred at room temperature or gently heated (40-60 °C) for a period ranging from a few hours to overnight, depending on the reactivity of the alkyl halide.

  • Work-up: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture onto crushed ice.

  • Isolation of Product: The precipitated solid product is collected by filtration, washed with copious amounts of distilled water, and dried under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The choice of base is crucial. Anhydrous potassium carbonate is a common and effective choice for deprotonating the thiol without significantly affecting other functional groups.

  • The solvent should be chosen based on the solubility of the reactants and its inertness to the reaction conditions. Acetone and THF are often good choices for their moderate polarity and ease of removal.

  • Monitoring the reaction by TLC is essential to determine the reaction endpoint and prevent the formation of side products.

Application in Drug Discovery: Case Studies

The this compound scaffold has been successfully employed in the development of a range of therapeutic agents. The following sections highlight its application in oncology and infectious diseases.

Anticancer Agents: Targeting Kinase Signaling Pathways

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for drug development. The 1,3,5-triazine core has been identified as a valuable scaffold for the design of kinase inhibitors.[7][8]

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in human cancers.[2] Derivatives of this compound have shown promise as potent and selective inhibitors of this pathway.

A series of novel 1,3,5-triazine derivatives were synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR. The general synthetic scheme for these compounds is outlined below:

G start This compound step1 S-Alkylation (Alkyl halide, Base) start->step1 intermediate 2-(Alkylthio)-4-amino-1,3,5-triazine step1->intermediate step2 Further Functionalization intermediate->step2 final_product PI3K/mTOR Inhibitors step2->final_product G start This compound step1 S-Alkylation with various alkyl/aryl halides start->step1 intermediate Library of 2-(Alkyl/Arylthio)-4-amino-1,3,5-triazines step1->intermediate step2 Antimicrobial Screening intermediate->step2 results MIC Determination step2->results

Caption: Workflow for antimicrobial agent discovery.

Minimum Inhibitory Concentration (MIC) Data:

Compound IDR-group on ThioetherS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
11a 4-Aminoquinoline derivative3.12512.5
11b Substituted quinoline6.256.25
11j Aliphatic amine derivative3.1253.125
Ciprofloxacin (Reference Drug)--

Data adapted from a study on 4-aminoquinoline-1,3,5-triazine derivatives. [7] Structure-Activity Relationship (SAR) Insights:

The SAR studies of these antimicrobial agents indicated that both the nature of the substituent on the triazine ring and the group attached to the thiol moiety play a crucial role in determining the antibacterial spectrum and potency. [7]For instance, compounds with aliphatic amine substitutions on the triazine ring (like 11j ) exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This suggests that the lipophilicity and basicity of these side chains are important for bacterial cell wall penetration and interaction with intracellular targets.

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and fruitful building block in the quest for novel therapeutic agents. Its straightforward derivatization, primarily through S-alkylation, allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The successful application of this scaffold in the development of potent kinase inhibitors and antimicrobial agents underscores its continued importance in drug discovery.

Future research in this area will likely focus on the synthesis of more complex and diverse libraries of this compound derivatives, leveraging combinatorial chemistry and high-throughput screening to identify new lead compounds. Furthermore, a deeper understanding of the structure-activity relationships and the molecular targets of these compounds will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The inherent modularity of the s-triazine core, combined with the specific reactivity of the amino and thiol groups, ensures that this compound will remain a valuable tool in the armamentarium of medicinal chemists for years to come.

References

  • Balaha, M. F., Ahmed, N. S., & El-Gazzar, M. G. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045.
  • Pathak, P., Verma, A., Thakur, A., & Shukla, P. K. (2016). Piperazine bridged 4-aminoquinoline 1, 3, 5-triazine derivatives: Design, Synthesis, characterization and antibacterial evaluation.
  • Diakité, A. S., Ambeu-Loko, C. N. M., Yapi, A. D., Logé, C., Kacou, A., Kra, S., ... & Ouattara, M. (2022). Design and Synthesis of Functionalized 2, 4-Diamino-1, 3, 5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research & Allied Sciences, 11(2).
  • El-Faham, A., Sharma, A., Farooq, M., Almarhoon, Z., Wadaan, M. A. M., & Albericio, F. (2020).
  • Pathak, P., Verma, A., & Singh, P. (2017). Hybrid 4-Aminoquinoline-1, 3, 5-triazine Derivatives: Design, Synthesis, Characterization, and Antibacterial Evaluation.
  • Tayade, D. T., & Chobe, S. S. (2018). Synthesis of 1-Substituted-2-Formamidino-4-Amino-6-Thio-1, 3, 5-Triazines. International Journal of ChemTech Research, 11(07), 235-238.
  • Huang, Z., Wang, S., & Li, Y. (2021). Discovery of novel 1, 3, 5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & medicinal chemistry, 32, 115997.
  • Khattab, S. N., Zaydi, K. M., El-Faham, A., & Albericio, F. (2017). Synthesis, characterization and evaluation of 1, 3, 5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 1-12.
  • Sączewski, F., Bułakowska, A., Bednarski, P., & Bińkowska, M. (2010). New 2-[(4-Amino-6-N-substituted-1, 3, 5-triazin-2-yl) methylthio]-N-(imidazolidin-2-ylidene)
  • CLSI. (2010). Breakpoints Eliminated From CLSI Document M100 Since 2010. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Yuan, Y., Yuan, Y., Yu, K., & Li, S. (2021). Discovery of novel 1, 3, 5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & medicinal chemistry, 32, 115997.
  • Krasavin, M., Lukin, A., & Zahanich, I. (2023). 6-Aryl-4-cycloamino-1, 3, 5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC advances, 13(47), 32909-32922.
  • Mushtaq, A., Naseer, M. M., & Iqbal, J. (2023). SAR of 1, 3, 5‐triazine derivatives.
  • Atiya, R. N., Mohammed, E., & Saleh, N. A. (2020). Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrmidine-4 (3H)-ones. Annals of the Romanian Society for Cell Biology, 13013-13020.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2018).
  • Balaha, M. F., Ahmed, N. S., & El-Gazzar, M. G. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045.
  • Wang, C., Li, Y., & Wang, J. (2022). Novel 6-amino-1, 3, 5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic chemistry, 130, 106263.
  • Joshi, K. C., Jain, R., & Arora, S. (1997). Synthesis of l-amino-2-arylimino-4-imino-I, 2, 3, 4-tetrahydro-1, 3, 5-triazine. Indian Journal of Chemistry-Section B, 36(11), 1042-1044.
  • Wąs, K., Godyń, J., & Malawska, B. (2021). Green and Efficient Synthetic Protocol for 1, 3, 5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 26(18), 5649.
  • Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
  • Paik, A., Dutta, S., & Swamy, P. G. (2023). SAR of 1, 3, 5‐triazine derivatives.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-1,3,5-triazine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for the synthesis of 4-Amino-1,3,5-triazine-2-thiol. This guide is tailored for researchers, chemists, and drug development professionals aiming to enhance yield, improve purity, and troubleshoot common challenges in this important synthesis. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format, offering both explanations and actionable solutions.

Issue 1: Consistently Low Product Yield

Q: My synthesis of this compound from thiourea and dicyandiamide is resulting in a disappointingly low yield. What are the primary factors I should investigate to resolve this?

A: Low yield is a frequent challenge that typically points to suboptimal conditions in one of three key areas: reaction parameters, reactant integrity, or product isolation.

  • Causality 1: Incomplete Reaction or Thermal Decomposition The formation of the triazine ring is a condensation reaction that requires sufficient thermal energy to proceed; however, excessive heat can lead to the degradation of your product or the formation of unwanted, thermally stable byproducts like melamine. The reaction involves the formation of an intermediate which then cyclizes with the elimination of ammonia.[1][2] This cyclization step is temperature-sensitive.

    Solution: Implement a staged heating profile. Begin by heating the solid mixture of thiourea and dicyandiamide to its melting point (around 120-140°C) to ensure a homogenous reaction phase. Once the initial evolution of ammonia is observed, gradually increase the temperature to a range of 170-180°C to drive the cyclization to completion. Use Thin-Layer Chromatography (TLC) to monitor the disappearance of starting materials to determine the optimal reaction time, which is typically 2-3 hours at the final temperature.

  • Causality 2: Incorrect Stoichiometry The reaction mechanism relies on the precise interaction between thiourea and dicyandiamide. An excess of dicyandiamide can promote self-condensation into other triazine derivatives, while an excess of thiourea will simply remain as an impurity.

    Solution: Start with a precise 1:1 molar ratio of high-purity thiourea and dicyandiamide. Ensure your reagents are dry, as moisture can interfere with the reaction. If yields remain low, consider a small-scale optimization matrix, varying the ratio slightly (e.g., 1:1.05, 1.05:1) to account for any potential impurities or degradation in your starting materials.

  • Causality 3: Product Loss During Workup and Purification this compound has poor solubility in many common organic solvents and water. This can lead to significant material loss if an inappropriate purification strategy is used.

    Solution: Leverage the amphoteric nature of the product. The thiol group (-SH) is acidic, allowing the compound to be deprotonated and dissolved in a basic solution.

    • Dissolve the crude solid in a dilute aqueous solution of sodium hydroxide (e.g., 1-2% w/v).

    • Filter this basic solution to remove any insoluble, non-acidic impurities (such as melamine).

    • Slowly re-precipitate your pure product by acidifying the filtrate with a weak acid like acetic acid or dilute HCl to a pH of ~5-6.

    • Collect the precipitate by filtration and wash thoroughly with hot water to remove salts and any remaining water-soluble starting materials.

Troubleshooting Summary Table

SymptomPotential CauseRecommended Action
Low Yield Reaction temperature too low or too high.Use a staged heating profile (120°C -> 180°C); monitor with TLC.
Incorrect reactant stoichiometry.Ensure a precise 1:1 molar ratio of dry, high-purity reagents.
Product loss during purification.Use the alkaline dissolution and acidic precipitation method for workup.
Impure Product Formation of melamine/side products.Avoid excessive temperatures (>190°C) and prolonged heating.
Unreacted starting materials present.Ensure reaction goes to completion via TLC; wash final product with hot water.

Issue 2: Final Product is Contaminated with Impurities

Q: My characterization (NMR/LC-MS) shows significant impurities in my final product. What are these likely to be and how can I prevent their formation?

A: Impurities typically arise from side reactions or incomplete conversion of starting materials. The most common contaminants are melamine and unreacted thiourea or dicyandiamide.

  • Causality 1: Melamine Formation At elevated temperatures, dicyandiamide can trimerize to form melamine. This is a competing reaction pathway that becomes more significant at higher temperatures.

    Solution: Strict temperature control is your primary defense. Adhering to the recommended maximum temperature of 180°C is critical. The purification process outlined above (dissolving in base and filtering) is also highly effective at removing the less acidic melamine impurity, which will remain as an insoluble solid.

  • Causality 2: Residual Starting Materials If the reaction is not allowed to proceed to completion, unreacted thiourea and dicyandiamide will contaminate the crude product.

    Solution: Patience and monitoring are key. Use TLC to confirm the complete consumption of starting materials before proceeding with the workup. A final wash of your precipitated product with hot water is an excellent and simple way to remove the majority of these more water-soluble starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism for this synthesis? A1: The reaction is understood to proceed via the initial formation of a monosulphide intermediate from the reaction of dicyandiamide and a thioamide (in this case, thiourea).[1][2] This intermediate undergoes rearrangement and subsequent intramolecular cyclization, which results in the elimination of an ammonia molecule to form the stable 1,3,5-triazine ring.[1]

Q2: Are there alternative "green" synthesis methods available? A2: Yes, research into greener synthetic routes is ongoing. Methods utilizing microwave irradiation have been shown to be effective for synthesizing 1,3,5-triazine derivatives, often resulting in shorter reaction times, higher yields, and the ability to proceed under solvent-free conditions.[3]

Q3: What are the essential safety precautions for this reaction? A3: This synthesis must be performed with appropriate safety measures.

  • Fume Hood: The reaction liberates ammonia gas (NH₃), which is toxic and corrosive. Always conduct the synthesis inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Thermal Safety: The reaction is conducted at high temperatures. Use appropriate heating apparatus (e.g., a heating mantle with a temperature controller) and be cautious of hot surfaces.

Methodology & Visualizations

Detailed Experimental Protocol

  • Preparation: Weigh out equimolar quantities of dry dicyandiamide and thiourea into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or an air condenser).

  • Initial Heating: Place the flask in a heating mantle and begin heating with stirring. The solid mixture will begin to melt and fuse at approximately 120-140°C. You will observe the evolution of ammonia gas.

  • Reaction: Once the initial reaction is established, slowly increase the temperature to 170-180°C. Maintain the reaction at this temperature for 2-3 hours. Monitor the reaction's progress by periodically taking a small sample, dissolving it in DMSO, and running a TLC plate.

  • Cooling: After the reaction is complete (as indicated by TLC), turn off the heat and allow the flask to cool to room temperature. The product will solidify into a hard, off-white mass.

  • Crude Product Processing: Carefully break up and grind the solid mass into a fine powder using a mortar and pestle.

  • Purification: a. Transfer the powder to a beaker and add a 1-2% aqueous sodium hydroxide solution, stirring until the majority of the solid has dissolved. b. Filter the solution to remove any insoluble impurities. c. While stirring, slowly add glacial acetic acid or 1M HCl to the clear filtrate until the pH reaches 5-6. A voluminous white precipitate of the desired product will form. d. Stir for an additional 15-20 minutes in an ice bath to ensure complete precipitation.

  • Final Isolation: a. Collect the white solid by vacuum filtration. b. Wash the filter cake thoroughly with several portions of hot deionized water. c. Perform a final wash with a small amount of cold ethanol or acetone to facilitate drying. d. Dry the pure this compound in a vacuum oven at 80-100°C to a constant weight.

Diagram 1: Synthesis Reaction Pathway

G sub1 Thiourea intermediate Acyclic Intermediate sub1->intermediate + sub2 Dicyandiamide sub2->intermediate product This compound intermediate->product  Heat (Δ) (Cyclization) byproduct Ammonia (NH3) intermediate->byproduct - NH3

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_temp 1. Review Reaction Temperature Profile start->check_temp check_stoich 2. Verify Reagent Stoichiometry & Purity start->check_stoich check_workup 3. Evaluate Purification Method start->check_workup sol_temp Implement Staged Heating (120°C -> 180°C) check_temp->sol_temp sol_stoich Use Precise 1:1 Molar Ratio of Dry Reagents check_stoich->sol_stoich sol_workup Adopt Alkaline Dissolution & Acidic Precipitation check_workup->sol_workup end Yield Improved sol_temp->end sol_stoich->end sol_workup->end

Caption: A systematic workflow for diagnosing and resolving low yield issues.

References

  • Joshua, C. P., & Rajan, V. P. (1976). Interaction of dicyandiamides with thioamides: Formation of 6-Alkyl(or aryl)-4-amino(or arylamino)-1,3,5-triazine-2-thiols and Amidino(or aryamidino)thioureas. Australian Journal of Chemistry, 29(2), 415-423. [Link]

  • Joshua, C. P., & Rajan, V. P. (1974). Interaction of dicyandiamides with thioureas : formation of Hexahydro-4,6-diimino-1-aryl-1,3,5-triazine-2-thiones and amidinothioureas. Australian Journal of Chemistry, 27(12), 2627-2633. [Link]

  • Jure, M., & Veveris, M. (2014). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. ResearchGate. [Link]

  • GIRI, S., & SINGH, H. (1997). Synthesis of l-amino-2-arylimino- 4-imino-I ,2,3,4-tetrahydro- 1,3,5-triazine- 6-thiols. Journal of the Indian Chemical Society, 74(11), 934-935. [Link]

  • El-Gendy, A. A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Journal of the Iranian Chemical Society. [Link]

  • Al-Masoudi, N. A. L., et al. (2006). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de la Sociedad Química de México, 50(4), 143-156. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazin-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

  • de Oliveira, C. S., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 83-99. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • Wang, S., et al. (2023). Selective Synthesis of N-[1][4]Triazinyl-α-Ketoamides and N-[1][4]Triazinyl-Amides from the Reactions of 2-Amine-[1][4]Triazines with Ketones. Molecules, 28(11), 4353. [Link]

  • Claramunt, R. M., et al. (2007). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 31(7), 1269-1282. [Link]

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Technical Support Center: Purification of Substituted Aminotriazine Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted aminotriazine thiols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. My aim is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction: The Challenge of Purity

Substituted aminotriazine thiols are a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2] Their purification, however, presents a unique set of challenges stemming from the chemical properties of the triazine core, the reactive amino groups, and the susceptible thiol moiety. Achieving high purity is critical, as even minor impurities can significantly impact downstream applications, biological activity, and regulatory approval. This guide will address the most common issues encountered and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude substituted aminotriazine thiol product?

A1: Impurities in your crude product typically arise from several sources: unreacted starting materials, side-reactions, and degradation of your target molecule. Common impurities include:

  • Unreacted Starting Materials: Such as cyanuric chloride derivatives or the amine and thiol precursors.[3][4]

  • Over-alkylation or Over-amination Products: If the reaction conditions are not carefully controlled, you might see di- or tri-substituted triazines when a mono-substituted product is desired.

  • Oxidized Species: The thiol group is susceptible to oxidation, leading to the formation of disulfides. This is a very common issue, especially during workup and purification.

  • Hydrolysis Products: The chlorine atoms on the triazine ring are susceptible to hydrolysis, which can lead to the formation of hydroxy-triazine impurities, especially if moisture is present during the reaction or workup.

  • Isomers: In some cases, depending on the substitution pattern and reaction conditions, you may form constitutional isomers that can be difficult to separate.

Q2: My substituted aminotriazine thiol seems to be degrading on my silica gel column. What is happening and how can I prevent it?

A2: This is a frequent problem. Silica gel is acidic and can promote the oxidation of the thiol group to a disulfide.[5] Additionally, the polar nature of silica can lead to strong binding of your polar aminotriazine thiol, resulting in broad peaks and poor recovery.

To mitigate this, consider the following:

  • Use a less acidic stationary phase: Consider using neutral or basic alumina for your column chromatography.[5]

  • Deactivate the silica gel: You can pre-treat your silica gel with a base, such as triethylamine, to neutralize the acidic sites.[6] A common practice is to include a small percentage (0.1-1%) of triethylamine or ammonia in your mobile phase.[6]

  • Protect the thiol group: If possible, you can protect the thiol group as a thioester or other suitable protecting group before chromatography and deprotect it afterward.[5]

  • Use reversed-phase chromatography: Reversed-phase chromatography on a C18 stationary phase is often a better choice for polar, ionizable compounds like aminotriazine thiols. You can adjust the pH of the mobile phase to control the retention and improve the peak shape.[6]

Q3: I am seeing a new, less polar spot on my TLC plate after my reaction workup. What could it be?

A3: A less polar spot that appears after workup is often the disulfide dimer of your target molecule. The thiol group (-SH) can be easily oxidized to a disulfide (-S-S-) in the presence of air (oxygen), especially under neutral or basic conditions. This oxidation reaction results in a molecule with roughly double the molecular weight and significantly lower polarity.

To confirm this, you can take a small sample of your crude material, dissolve it in a suitable solvent, and add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). If the less polar spot disappears and the spot corresponding to your product intensifies on the TLC plate, it is highly likely that you are forming the disulfide.

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of techniques is always recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Use a high-resolution column (e.g., C18) and a suitable mobile phase. A gradient elution method is often necessary to separate all impurities. UV detection is standard, and coupling to a mass spectrometer (LC-MS) can provide invaluable information about the identity of any impurities.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of your main product and can help identify major impurities if their concentration is high enough.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product and any impurities. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

  • Elemental Analysis: Provides the percentage of C, H, N, and S in your sample, which can be compared to the theoretical values for your desired compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery from column chromatography 1. Strong binding to the stationary phase (especially silica gel). 2. Degradation on the column. 3. Precipitation of the product on the column.1. Switch to a less polar stationary phase (e.g., alumina) or use reversed-phase chromatography. 2. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase to reduce tailing and improve recovery.[6] 3. Use a stronger elution solvent or a gradient elution. 4. Ensure your compound is fully dissolved in the loading solvent.
Co-elution of impurities 1. Similar polarity of the product and impurity. 2. Inappropriate mobile phase or stationary phase.1. Optimize the mobile phase composition. Try different solvent systems. 2. Switch to a different stationary phase (e.g., from silica to C18 or vice versa). 3. Consider preparative HPLC for difficult separations.
Product appears as a broad streak on TLC/column 1. Acid-base interactions with the stationary phase. 2. Compound is not fully soluble in the mobile phase.1. Add a base (e.g., triethylamine) or an acid (e.g., acetic acid) to the mobile phase to suppress ionization.[6] 2. Choose a mobile phase in which your compound is more soluble.
Formation of a new, less polar spot during purification Oxidation of the thiol to a disulfide.1. Degas all solvents before use to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon) as much as possible. 3. Add an antioxidant, such as a small amount of DTT or TCEP, to your sample before purification (be aware that this will also need to be removed later).
Inconsistent retention times in HPLC 1. Fluctuations in mobile phase composition or pH. 2. Column degradation. 3. Changes in temperature.1. Prepare fresh mobile phase daily and ensure it is well-mixed. 2. Use a column with good pH stability if you are working at high or low pH. 3. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography (Normal Phase)
  • Stationary Phase Selection: Choose silica gel for less polar compounds or neutral alumina for more polar/acid-sensitive compounds.

  • Mobile Phase Selection:

    • Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

    • For basic aminotriazine thiols, add 0.1-1% triethylamine to the mobile phase to prevent streaking and degradation.[6]

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel or celite and load the dry powder onto the top of the column.

  • Elution: Start with the initial mobile phase and gradually increase the polarity (gradient elution). Collect fractions and monitor by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Purification by Preparative Reversed-Phase HPLC
  • Column Selection: Choose a C18 column with a suitable particle size and dimensions for your sample size.

  • Mobile Phase Preparation:

    • Use a mixture of water and an organic solvent (e.g., acetonitrile or methanol).

    • Add a modifier to control the pH and improve peak shape. For basic compounds, 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is commonly used to protonate the amines. For compounds that are more stable at higher pH, 0.1% ammonia or triethylamine can be used.[6]

    • Filter and degas all mobile phases before use.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase or a solvent like DMSO. Filter the sample through a 0.45 µm filter before injection.

  • Method Development: Develop a suitable gradient elution method on an analytical HPLC system first to determine the optimal separation conditions.

  • Preparative Run: Scale up the injection volume on the preparative HPLC system.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Product Isolation: Combine the pure fractions and remove the organic solvent. Lyophilization is often the preferred method for removing the aqueous mobile phase.

Visualizing the Workflow

Purification Decision Workflow

Purification_Workflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis solubility_test Solubility Test start->solubility_test column_choice Choose Purification Method tlc_analysis->column_choice solubility_test->column_choice normal_phase Normal Phase Chromatography column_choice->normal_phase Non-polar to moderately polar, aprotic solvent soluble reversed_phase Reversed-Phase HPLC column_choice->reversed_phase Polar, protic solvent soluble, ionizable recrystallization Recrystallization column_choice->recrystallization Crystalline solid purity_check Purity Analysis (HPLC, NMR, MS) normal_phase->purity_check reversed_phase->purity_check recrystallization->purity_check Impurity_Formation starting_materials Starting Materials (e.g., Cyanuric Chloride Derivative) target_molecule Substituted Aminotriazine Thiol starting_materials->target_molecule Main Reaction side_product Side Products (e.g., Over-substitution) starting_materials->side_product Side Reaction disulfide Disulfide Dimer target_molecule->disulfide Oxidation (Air, O2) hydrolysis_product Hydrolysis Product target_molecule->hydrolysis_product Hydrolysis (H2O)

Caption: Common pathways for the formation of impurities during synthesis and workup.

References

  • PrepChem. Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Available at: [Link]

  • Nowak, P., et al. (2020). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 25(23), 5645. Available at: [Link]

  • Gawande, N. G., & Kulkarni, A. A. (2018). Synthesis and Characterization of (2E) -1- [4- (2, 4-Dithio-3-Ethylimino -5- Substitutedimino -1, 3, 5- Triazino-6-Yl) Aminophen. Scholars Middle East Publishers.
  • Waman, Y. B., & Wagh, S. B. (2012). Synthesis of 1-substituted-2-thio-4-amino-6-phenylformamidino-1,3,5-triazines. Journal of Chemical and Pharmaceutical Research, 4(1), 334-337.
  • Ortega-Guerra, M., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1034-1040.
  • Petrova, O. E., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. Available at: [Link]

  • Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? Available at: [Link]

  • Petrova, O. E., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed. Available at: [Link]

  • D'Agostino, C., et al. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. PhD Thesis.
  • D’Agostino, C., et al. (2011). Analysis of thiols Preface.
  • Wang, Y., et al. (2007). Enhanced detection of thiol peptides by matrix-assisted laser desorption/ionization mass spectrometry after selective derivatization with a tailor-made quaternary ammonium tag containing maleimidyl group. Rapid Communications in Mass Spectrometry, 21(16), 2608-2612. Available at: [Link]

  • G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. Available at: [Link]

  • Yao, L., et al. (1996). Purification of transthyretin by high performance affinity chromatography from human plasma. Preparative Biochemistry & Biotechnology, 26(3-4), 245-257. Available at: [Link]

  • Rossjohn, J., et al. (1997). Crystallization and preliminary X-ray analysis of a thiol-activated cytolysin. Protein Science, 6(10), 2253-2256. Available at: [Link]

  • El-Sayed, R., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15, 12345-12367.
  • Rosa, P. A., et al. (2013). IgG purification by negative chromatography in amine-based ligands: A comparison of L-lysine and poly-L-lysine.
  • Abdel-Rahman, A. A. H., et al. (2015). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. International Journal of Organic Chemistry, 5(2), 105-115.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • DeLuca, M. A. (2023). Solid-Phase Synthesis of s-Tetrazines. Organic Letters, 25(17), 3042-3046. Available at: [Link]

Sources

Preventing side reactions in the synthesis of triazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Side Reactions

Welcome to the Technical Support Center for Triazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, preventing, and troubleshooting common side reactions encountered during the synthesis of 1,3,5- and 1,2,4-triazine derivatives. Our goal is to move beyond simple protocols and explain the causal chemistry, empowering you to optimize your reactions for higher yield and purity.

Section 1: The 1,3,5-Triazine Core via Cyanuric Chloride

The synthesis of substituted 1,3,5-triazines (s-triazines) frequently starts from the highly reactive precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. While versatile, its high reactivity is a double-edged sword, often leading to predictable but avoidable side reactions.

FAQ 1: I'm getting a significant amount of an insoluble white precipitate in my reaction. What is it and how do I prevent it?

Answer: This is almost certainly cyanuric acid, a common and frustrating byproduct. It forms from the hydrolysis of cyanuric chloride or its partially substituted intermediates.[1][2] Cyanuric chloride is extremely sensitive to moisture, and the rate of hydrolysis is significantly accelerated by heat and alkaline conditions (pH ≥ 7).[1]

The Chemistry Behind the Problem: The three electron-withdrawing nitrogen atoms in the triazine ring make the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[2] Water, although a weak nucleophile, can readily attack these carbons, especially under basic conditions which generate more nucleophilic hydroxide ions. Each substitution of a chlorine atom with a hydroxyl group makes the subsequent hydrolysis steps easier, leading to the fully hydrolyzed and often insoluble cyanuric acid.

Troubleshooting & Prevention Workflow:

Caption: Troubleshooting workflow for cyanuric acid formation.

FAQ 2: My reaction is yielding a mixture of mono-, di-, and tri-substituted products. How can I achieve selective substitution?

Answer: This is a classic challenge in s-triazine chemistry and is solved almost exclusively by strict temperature control . The reactivity of the chlorine atoms on the triazine ring is not equal; it decreases significantly after each nucleophilic substitution.[1][2]

The Chemistry Behind the Selectivity: The first chlorine atom is easily substituted because the other two chlorines exert a strong electron-withdrawing inductive effect, making the ring carbons highly electrophilic. When a nucleophile (e.g., an amine or alcohol) replaces the first chlorine, it donates electron density back into the triazine ring, deactivating the remaining carbons towards further nucleophilic attack.[2] Therefore, a higher activation energy (and thus higher temperature) is required for each subsequent substitution.[2]

Table 1: Temperature Guidelines for Selective Substitution on Cyanuric Chloride

Substitution StepRecommended Temperature RangeRationale
1st Substitution 0–5 °CHighest reactivity; low temperature prevents over-substitution.[1]
2nd Substitution Room Temperature to 40–50 °CIncreased energy needed to overcome deactivation from the first substituent.[1]
3rd Substitution High Temperatures (Reflux)Significant energy input required for the final substitution on the most deactivated ring.[1]

Experimental Protocol: General Method for Temperature-Controlled Sequential Substitution

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, THF).

  • First Substitution (0-5 °C): Cool the solution in an ice-water bath. In a separate flask, prepare a solution of the first nucleophile (1 equivalent) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) (1 equivalent) in the same solvent. Add the nucleophile/base solution dropwise to the cyanuric chloride solution, maintaining the temperature at 0-5 °C.[2] Monitor the reaction by TLC until the starting material is consumed.

  • Second Substitution (Room Temp): Prepare a solution of the second nucleophile (1 equivalent) and base (1 equivalent). Allow the reaction mixture to warm to room temperature. Add the second nucleophile solution dropwise. If the reaction is sluggish, gently warm to 40-50 °C. Monitor by TLC.

  • Third Substitution (Reflux): Add the third nucleophile (typically in slight excess) and heat the reaction mixture to reflux in the chosen solvent. Monitor by TLC until the di-substituted intermediate is consumed.

  • Workup: After completion, cool the reaction, quench with water, and perform a liquid-liquid extraction to isolate the crude product.[3]

Caption: Temperature controls the stepwise substitution of cyanuric chloride.

Section 2: The 1,2,4-Triazine Core

The synthesis of 1,2,4-triazines, often involving the condensation of 1,2-dicarbonyl compounds with amidrazones, presents a different set of challenges, primarily related to regiochemistry.[4][5]

FAQ 1: My synthesis with an unsymmetrical dicarbonyl is giving me a mixture of isomers that are very difficult to separate. What's happening?

Answer: You are observing the formation of regioisomers . This is the most common side reaction when using an unsymmetrical 1,2-dicarbonyl compound. The amidrazone can condense with either of the two distinct carbonyl groups, leading to two different 1,2,4-triazine products.[4]

The Chemistry Behind the Problem: The condensation reaction can proceed via two competing pathways. Unless one carbonyl is significantly more reactive (electronically) or accessible (sterically) than the other, both pathways will occur, resulting in a mixture.

Strategies for Minimization and Control:

  • Modify Reaction Conditions: The regioselectivity can sometimes be influenced by solvent polarity and temperature. It is often an empirical process, but exploring less polar solvents at lower temperatures may favor one isomer.[4]

  • Modify Reactants: Introduce a bulky substituent on either the amidrazone or the dicarbonyl compound. This can sterically block the approach to one carbonyl group, promoting the formation of a single regioisomer.[4]

  • Purification of Isomers: If the formation of isomers cannot be prevented, separation is the only option.

    • Semi-preparative HPLC: Highly effective for separating isomers with minor polarity differences.[4]

    • Fractional Crystallization: Can be successful if the isomers have different solubilities, but often requires significant trial-and-error.[4]

Section 3: General Purification Strategies

Regardless of the synthetic route, obtaining a high-purity triazine derivative is critical for subsequent applications, especially in drug development.

FAQ 2: How can I achieve >98% purity for biological assays?

Answer: A multi-step purification approach is usually necessary to achieve high purity. A single technique is rarely sufficient.[3]

Experimental Protocol: High-Purity Polishing Workflow

  • Initial Workup (Liquid-Liquid Extraction): After quenching the reaction, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM). This removes highly polar impurities (salts, cyanuric acid) and some non-polar grease. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.[3]

  • Primary Purification (Flash Column Chromatography): This is the workhorse for removing the bulk of impurities and unreacted starting materials.[3]

    • Solvent System: Optimize the eluent using Thin Layer Chromatography (TLC) to achieve good separation (ΔRf > 0.2) between your product and major impurities.

    • Loading: Load the crude sample onto the column in a minimal amount of solvent or by adsorbing it onto silica gel ("dry loading") to ensure a tight band and good separation.[3]

  • Final Polishing (>98% Purity):

    • Semi-Preparative HPLC: This is the most effective method for removing trace impurities that co-elute during column chromatography.[3] It is essential for achieving the high purity required for biological testing.

    • Recrystallization: If your compound is a solid, recrystallization is an excellent and scalable final purification step.[3][6] The key is to find a solvent system where the compound is highly soluble when hot and poorly soluble when cold.[3]

G Crude Crude Reaction Mixture (Purity < 70%) LLE Step 1: Liquid-Liquid Extraction Crude->LLE Removes salts, water-soluble impurities Column Step 2: Flash Column Chromatography LLE->Column Removes bulk impurities, starting materials Final Step 3: Final Polishing Column->Final Purity ~90-95% HPLC Semi-Preparative HPLC Final->HPLC Recryst Recrystallization Final->Recryst Pure High-Purity Product (Purity > 98%) HPLC->Pure Recryst->Pure

Sources

Technical Support Center: Stabilizing 4-Amino-1,3,5-triazine-2-thiol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-1,3,5-triazine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the long-term storage and stabilization of this compound. Our goal is to ensure the integrity and reliability of your experimental outcomes by maintaining the quality of your starting materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what form does it exist?

This compound is a heterocyclic compound featuring a triazine ring substituted with both an amino and a thiol group. It's important to recognize that this compound can exist in two tautomeric forms: the thiol form and the thione form.[1][2] The equilibrium between these two forms can be influenced by the solvent and pH.[1] For the purpose of this guide, we will refer to the compound by its common name, acknowledging the presence of both tautomers.

Q2: What are the primary stability concerns for this compound?

The principal stability issue for this compound is the oxidation of its thiol group.[3] Thiols are susceptible to oxidation, which can lead to the formation of a disulfide dimer. This dimerization results in a loss of the active thiol functionality, which can be critical for its intended downstream applications. This oxidative degradation is often accelerated by factors such as elevated temperature, exposure to oxygen (air), and alkaline pH.

Q3: How can I assess the purity and degradation of my this compound sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the purity of this compound and quantifying any degradation products.[4] An ideal method would separate the parent compound from its potential degradation products, most notably the disulfide dimer. Coupling HPLC with mass spectrometry (HPLC-MS) can further aid in the identification of unknown degradation products.[5][6][7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: I observe a decrease in the expected activity of my compound over time.

  • Potential Cause: This is a classic sign of compound degradation, likely due to the oxidation of the thiol group into an inactive disulfide dimer.

  • Troubleshooting Steps:

    • Verify Purity: Immediately assess the purity of your stock using a validated HPLC method.[4] Compare the chromatogram to a reference standard or a freshly prepared sample. Look for the emergence of new peaks, particularly one that could correspond to the disulfide dimer.

    • Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see Table 1). Exposure to air, light, and elevated temperatures can accelerate degradation.

    • Implement Inert Atmosphere: For long-term storage, especially of solutions, storing under an inert atmosphere such as argon or nitrogen is highly recommended to minimize oxidation.

Issue 2: My stock solution of this compound has turned slightly cloudy or I see a precipitate.

  • Potential Cause: The formation of a precipitate can indicate that the disulfide degradation product is less soluble in the chosen solvent than the parent thiol compound.

  • Troubleshooting Steps:

    • Solubility Check: Attempt to dissolve a small amount of a freshly opened batch of the compound in the same solvent to confirm its expected solubility.

    • Characterize the Precipitate: If possible, isolate the precipitate and analyze it. Techniques like HPLC-MS can help confirm if it is the disulfide dimer or another degradation product.[5]

    • Solvent and pH Consideration: Re-evaluate your solvent choice and the pH of your solution. The stability of thiols is pH-dependent, with increased rates of oxidation at higher pH.[8] Consider using a buffered solution at a slightly acidic to neutral pH if your experimental conditions allow.

Issue 3: I am seeing a new, unexpected peak in my reaction mixture when using an older batch of the compound.

  • Potential Cause: The new peak is likely a degradation product of this compound that may or may not be interfering with your reaction.

  • Troubleshooting Steps:

    • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended.[9][10][11][12] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation. Analyzing the resulting mixtures by HPLC-MS can help create a profile of potential degradation products.

    • Peak Identification: Use HPLC-MS to determine the mass of the species corresponding to the new peak.[7] The expected disulfide dimer would have a mass that is twice the mass of the parent compound minus two hydrogen atoms.

    • Use a Fresh Batch: To confirm if the unexpected peak is from the starting material, repeat the reaction with a fresh, unopened batch of this compound and compare the results.

Protocols for Stabilization and Long-Term Storage

To ensure the long-term stability of this compound, we recommend the following protocols:

Recommended Storage Conditions
Form Temperature Atmosphere Light Conditions Recommended Container
Solid (Powder) -20°C or belowStandard Atmosphere (Inert gas overlay for extended storage)Protected from light (Amber vial)Tightly sealed vial with a secure cap
Solution -80°CInert Gas (Argon or Nitrogen)Protected from light (Amber vial)Tightly sealed vial with a septum cap for easy inert gas purging
Protocol for Preparing a Stabilized Stock Solution
  • Solvent Selection: Choose a suitable, dry, and deoxygenated solvent. If aqueous buffers are used, prepare them with deionized, degassed water and maintain a slightly acidic to neutral pH (e.g., pH 6.0-7.0) if compatible with your experiment.

  • Inert Atmosphere: Before dispensing the solid, purge the vial containing the this compound powder with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes.

  • Dispensing: Weigh the desired amount of the compound quickly in a controlled environment to minimize exposure to air and moisture.

  • Dissolution: Add the deoxygenated solvent to the solid. If necessary, sonicate briefly in a bath under an inert atmosphere to aid dissolution.

  • (Optional) Addition of Antioxidants: For enhanced stability in solution, consider the addition of a compatible antioxidant. Common choices include:

    • Ascorbic acid (Vitamin C): Can act as a radical scavenger.[13]

    • Glutathione (GSH): A naturally occurring thiol antioxidant that can help maintain a reducing environment.[14][15][16]

    • Note: The compatibility and potential interference of any antioxidant with your specific application must be validated.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Purge the headspace of each vial with inert gas before sealing. Store at -80°C.

Understanding Degradation Pathways

The primary degradation pathway for this compound is oxidation to its corresponding disulfide. This can occur through a two-electron oxidation process, potentially involving a sulfenic acid intermediate, or through a one-electron oxidation to form a thiyl radical, which then dimerizes.[8]

cluster_main Degradation Pathway of this compound Thiol This compound Disulfide Disulfide Dimer (Inactive) Thiol->Disulfide Oxidation Oxidizing_Agents Oxidizing Agents (e.g., O2, light, metal ions) Oxidizing_Agents->Thiol cluster_workflow Recommended Handling and Storage Workflow Start Receive Compound Store_Solid Store Solid at ≤ -20°C (Inert gas for long-term) Start->Store_Solid Prepare_Solution Prepare Solution (Deoxygenated solvent, inert atmosphere) Store_Solid->Prepare_Solution Add_Antioxidant Optional: Add Antioxidant Prepare_Solution->Add_Antioxidant Aliquot Aliquot into single-use vials Prepare_Solution->Aliquot No Add_Antioxidant->Aliquot Yes Store_Solution Store Solution at -80°C (Inert atmosphere) Aliquot->Store_Solution Use Use in Experiment Store_Solution->Use

Sources

Technical Support Center: HPLC-MS Analysis of Triazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC-MS analysis of triazine compounds. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who utilize liquid chromatography-mass spectrometry to detect, identify, and quantify triazine herbicides and their metabolites. As these compounds are prevalent in environmental and biological matrices, achieving robust and reliable analytical results is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the setup and optimization of HPLC-MS methods for triazine analysis.

Q1: What are the most suitable HPLC columns for separating triazine compounds?

A1: The choice of HPLC column is critical and depends on the specific triazines, their metabolites, and the complexity of the sample matrix. Reversed-phase chromatography is the standard approach.

  • C18 (Octadecyl Silane) Columns: These are the most widely used columns for triazine analysis. They offer excellent hydrophobic retention for the parent triazine compounds.[1][2] Modern C18 columns with high-purity silica and advanced end-capping minimize peak tailing for these basic compounds.

  • Core-Shell (Superficially Porous) C18 Columns: These columns provide high-efficiency separations at lower backpressures compared to traditional fully porous sub-2 µm particles.[3] This allows for faster analysis times without sacrificing resolution, which is ideal for high-throughput screening.[3]

  • Porous Graphitic Carbon (PGC) Columns: PGC columns, such as the Hypercarb, offer a unique selectivity based on the polarizability of the analytes. They are particularly useful for separating structurally similar or isomeric triazines and are stable at high temperatures and a wide pH range, offering additional method development flexibility.[4][5]

Table 1: Recommended HPLC Column Types for Triazine Analysis

Column TypeParticle TechnologyKey AdvantagesTypical Application
ZORBAX Extend-C18 Fully Porous SilicaExcellent for high pH mobile phases (up to 11.5), improving peak shape for basic triazines.Method development for basic triazines and their metabolites.[1]
Accucore C18 Core-Shell TechnologyFast, high-efficiency separations at low backpressure.[3]High-throughput analysis of common triazines in environmental samples.[3]
Hypersil GOLD C18 Fully Porous SilicaHigh surface coverage C18 for robust retention and good peak shape.Routine analysis of triazines and their degradates in drinking water.[6]
Hypercarb Porous Graphitic CarbonUnique selectivity for isomers; stable at high temperatures for faster analysis.[4][5]Separation of polar metabolites and challenging isomer pairs.[4]
Q2: Which mobile phases and additives are optimal for triazine analysis by LC-MS?

A2: The mobile phase must be compatible with both the reversed-phase separation and electrospray ionization (ESI).

  • Solvents: The most common mobile phase composition is a gradient of water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).[2][6] Acetonitrile is often preferred as it typically provides lower backpressure and better chromatographic efficiency.

  • Additives for Positive Ionization ESI: Triazines are basic compounds containing multiple nitrogen atoms, making them ideal for analysis in positive ion mode ESI ([M+H]⁺). To promote protonation and enhance signal intensity, a small amount of an acidic additive is essential.

    • Formic Acid (0.1%): This is the most common choice. It effectively protonates the analytes and is volatile, ensuring it doesn't contaminate the MS source.[7]

    • Ammonium Acetate or Ammonium Formate (5-20 mM): These buffers can improve peak shape and help stabilize the ESI spray, especially at lower organic concentrations.[6][8] They are particularly useful in methods for analyzing both parent triazines and their more polar degradates.[6]

Q3: What are the characteristic fragmentation patterns for triazines in tandem mass spectrometry (MS/MS)?

A3: Understanding the fragmentation of the protonated triazine molecule, [M+H]⁺, is key to developing selective and sensitive Multiple Reaction Monitoring (MRM) methods. The fragmentation is dominated by the loss of the alkyl substituents on the amino groups.

The primary fragmentation pathway involves the cleavage of the C-N bond of the side chains, often with a hydrogen rearrangement. For example, atrazine ([M+H]⁺ at m/z 216.1) characteristically loses an isopropyl group to form a major product ion at m/z 174.2, or a neutral ethene molecule from the ethylamino side chain to produce a fragment at m/z 132.0.[9][10][11] These characteristic losses provide high specificity for quantitative analysis. The triazine ring itself is quite stable and typically remains intact in the major fragments.[12]

Troubleshooting Guide: Common Issues in HPLC-MS Triazine Analysis

This guide provides a systematic approach to identifying and resolving common experimental problems.

Problem: Poor Chromatographic Peak Shape (Tailing or Fronting)
  • Probable Cause 1: Secondary Interactions

    • Causality: The basic nitrogen atoms on the triazine ring can interact with acidic silanol groups on the surface of the HPLC column packing material. This causes peak tailing, reducing resolution and accuracy.[7]

    • Solution:

      • Use a Modern, End-Capped Column: Select a high-purity, base-deactivated silica column where the residual silanols are capped.

      • Optimize Mobile Phase pH: Using a mobile phase with a buffer like ammonium acetate (pH 5-6) can help suppress silanol interactions.[8]

      • Add a Competing Base: While less common in MS, a very small amount of a competing base can be added, but care must be taken to avoid ion suppression.

  • Probable Cause 2: Sample Solvent Mismatch

    • Causality: If the sample is dissolved in a solvent significantly stronger (e.g., 100% acetonitrile) than the initial mobile phase of the gradient, it can cause the analyte band to spread, resulting in peak fronting or splitting.[7]

    • Solution: Dissolve the final sample extract in a solvent that is as close as possible to the initial mobile phase composition (e.g., 75:25 water:acetonitrile).[13]

  • Probable Cause 3: Column Overload

    • Causality: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to broad and fronting peaks.[7]

    • Solution: Dilute the sample and re-inject. If sensitivity is an issue, consider a larger capacity column or optimize the MS detection.

Problem: Inconsistent Retention Times
  • Probable Cause 1: Insufficient Column Equilibration

    • Causality: If the column is not allowed to fully re-equilibrate to the initial gradient conditions between injections, retention times will shift, typically to earlier times.[14]

    • Solution: Ensure the post-run equilibration time is sufficient. A general rule is to allow at least 10-15 column volumes of the starting mobile phase to pass through the column before the next injection.[7][14]

  • Probable Cause 2: Mobile Phase Preparation or Degradation

    • Causality: Minor variations in mobile phase composition (e.g., pH, additive concentration) can lead to retention time shifts.[15] Buffers can also support microbial growth over time.

    • Solution: Prepare mobile phases fresh daily, especially the aqueous component. Use a pH meter for accurate buffer preparation. Premixing solvents can also improve consistency.[7]

  • Probable Cause 3: Temperature Fluctuations

    • Causality: The column temperature directly affects mobile phase viscosity and analyte retention. An unstable column oven will cause retention times to drift.[4]

    • Solution: Always use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 30-40 °C).

Problem: Low Sensitivity / Poor Ionization in MS
  • Probable Cause 1: Suboptimal ESI Source Parameters

    • Causality: The efficiency of electrospray ionization is highly dependent on parameters like capillary voltage, gas flows (nebulizer and drying gas), and source temperature.[16] If these are not optimized for triazines, the signal will be weak.

    • Solution: Perform a systematic optimization of the ion source parameters. Use a solution of a representative triazine standard (e.g., atrazine) infused directly into the source and adjust each parameter to maximize the signal of the [M+H]⁺ ion. (See Protocol 2 below).

  • Probable Cause 2: Incorrect Mobile Phase Additive

    • Causality: As mentioned, triazines require an acidic environment to be efficiently protonated. The absence of an additive like formic acid will result in very poor ionization efficiency.[7]

    • Solution: Ensure 0.1% formic acid or another suitable additive is included in the mobile phase to promote the formation of [M+H]⁺ ions.[16]

  • Probable Cause 3: Matrix-Induced Ion Suppression

    • Causality: This is a major issue in complex samples (e.g., soil extracts, wastewater). Co-eluting matrix components compete with the analyte for ionization in the ESI source, leading to a significant drop in the analyte's signal.[17][18][19]

    • Solution:

      • Improve Sample Cleanup: Use a more effective Solid-Phase Extraction (SPE) protocol to remove interfering matrix components.[20]

      • Chromatographic Separation: Modify the HPLC gradient to separate the triazines from the bulk of the matrix components.

      • Dilute the Sample: Diluting the extract can reduce the concentration of interfering compounds, thereby mitigating suppression.

      • Use Isotope-Labeled Internal Standards: A stable isotope-labeled (e.g., Atrazine-d5) version of the analyte will co-elute and experience the same degree of ion suppression.[21] By monitoring the ratio of the analyte to its internal standard, accurate quantification can be achieved despite matrix effects.[17]

Troubleshooting Workflow Diagram

G start Problem Encountered (e.g., Poor Peak, Low Signal) is_chrom Is it a Chromatography Issue? start->is_chrom is_ms Is it a Mass Spec Issue? start->is_ms check_peak Check Peak Shape (Tailing, Fronting, Broad) is_chrom->check_peak Yes check_rt Check Retention Time (Shifting, Inconsistent) is_chrom->check_rt check_res Check Resolution (Co-elution) is_chrom->check_res sol_chrom Address HPLC Issues: - Check Column Health - Remake Mobile Phase - Check Equilibration Time - Adjust Sample Solvent check_peak->sol_chrom check_rt->sol_chrom check_res->sol_chrom check_signal Check Signal Intensity (Low or No Signal) is_ms->check_signal Yes check_bg Check Background (High Noise) is_ms->check_bg check_quant Check Quantification (Poor Accuracy/Precision) is_ms->check_quant sol_ms Address MS Issues: - Tune/Calibrate MS - Optimize Source Parameters - Check for Ion Suppression - Clean MS Source check_signal->sol_ms check_bg->sol_ms check_quant->sol_ms end_node Problem Resolved sol_chrom->end_node sol_ms->end_node

Caption: A general workflow for troubleshooting HPLC-MS analysis.

Visualizing Matrix Effects

MatrixEffect cluster_lc HPLC Elution cluster_esi ESI Source cluster_ms MS Detector Analyte Triazine Analyte CoElution Co-elution Analyte->CoElution Matrix Matrix Components (e.g., humic acids, salts) Matrix->CoElution Droplet Charged Droplet CoElution->Droplet Enter Suppression Ion Suppression (Competition for Charge/ Evaporation Efficiency) Droplet->Suppression Signal Reduced Analyte Signal Suppression->Signal

Caption: The mechanism of matrix-induced ion suppression.

Experimental Protocols
Protocol 1: General Sample Preparation for Water and Soil

This protocol provides a starting point for sample extraction. Optimization will be required based on specific matrix characteristics.

A. Water Samples (Solid-Phase Extraction - SPE) [20][22]

  • Sample Pre-treatment: Filter the water sample (50-100 mL) through a 0.45 µm filter to remove particulates.[23] Adjust pH to ~7 if necessary.

  • Cartridge Conditioning: Condition an Oasis HLB or C18 SPE cartridge (e.g., 500 mg) sequentially with 5 mL of acetone, 5 mL of methanol, and 5 mL of reagent water. Do not let the cartridge go dry.

  • Sample Loading: Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove salts and polar interferences.

  • Elution: Elute the trapped triazines with 2 x 4 mL of acetonitrile or acetone into a collection tube.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~35 °C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[20] Vortex and transfer to an autosampler vial.

B. Soil/Sediment Samples (Solvent Extraction) [11][22]

  • Sample Preparation: Air-dry the soil sample and sieve to remove large debris.

  • Extraction: Weigh 10-20 g of the homogenized soil into a centrifuge tube. Add 20 mL of acetonitrile:water (90:10, v/v).[11]

  • Sonication/Shaking: Sonicate the mixture for 30 minutes or shake vigorously on a mechanical shaker.[22]

  • Centrifugation: Centrifuge the sample at ~4000 rpm for 10 minutes.

  • Collection & Concentration: Carefully collect the supernatant. An aliquot can be taken for direct injection if the sample is clean, but it is often necessary to evaporate and reconstitute as described in step A6 above to improve sensitivity and compatibility with the mobile phase. For very complex matrices, the extract may require further cleanup via SPE.

Protocol 2: ESI Source Parameter Optimization

This protocol is for maximizing the MS signal for a target triazine.

  • Prepare Tuning Solution: Prepare a solution of a representative triazine (e.g., 1 µg/mL atrazine) in the mobile phase composition that it elutes in (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Infuse the Solution: Using a syringe pump, infuse the tuning solution directly into the MS source at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).

  • Set Initial Parameters: Start with the instrument manufacturer's recommended default settings for ESI in positive ion mode.

  • Optimize Capillary Voltage: While monitoring the intensity of the [M+H]⁺ ion, slowly increase the capillary voltage (e.g., from 2.5 to 5.0 kV). Record the voltage that gives the maximum stable signal.[16] Too high a voltage can cause instability or discharge.[24]

  • Optimize Nebulizer Gas: Adjust the nebulizer gas pressure (typically nitrogen) to find the point of maximum signal intensity. This parameter affects the droplet size and efficiency of nebulization.[16]

  • Optimize Drying Gas Flow and Temperature: Increase the drying gas temperature and flow rate to find the optimal balance. The goal is to efficiently desolvate the ions without causing thermal degradation.

  • Verify and Save: Once all parameters are optimized, save the new source settings in your acquisition method.

Quantitative Data Summary

Table 2: Example ESI-MS/MS Parameters for Common Triazines These parameters are starting points and should be optimized on your specific instrument.

CompoundPrecursor Ion [M+H]⁺ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Reference
Simazine 202.1132.0103.7[10][11]
Atrazine 216.1174.2132.0[10][11]
Propazine 230.1188.0146.0[10][11]
Cyanazine 241.1173.1104.1[6]
Desethylatrazine 188.1146.1104.1[6]
Desisopropylatrazine 174.1132.196.1[6]
References
  • Banoub, J., Gentil, E., & Kiceniuk, J. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Li, G., et al. (n.d.). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Pe. Retrieved from [Link]

  • Kaye, P. T., & Mphahamele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC. Retrieved from [Link]

  • Kaye, P. T., & Mphahamele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Retrieved from [Link]

  • Desiderio, C., et al. (2005). Optimization of the Separation of Triazines, Metabolites, and Phenylurea Herbicides in Mixture by Reversed Phase. Taylor & Francis Online. Retrieved from [Link]

  • Ramana, D. V., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. PubMed. Retrieved from [Link]

  • Olmo-Molina, G., et al. (2017). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedures commonly used to prepare water samples for triazine analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). DER – Atrazine & Other Analytes in Soil – MRID 49537101. Retrieved from [Link]

  • Ibáñez, M., et al. (2012). Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. ResearchGate. Retrieved from [Link]

  • Gremaud, E., et al. (2015). Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Agilent HPLC Column Selection guide - SOLUTIONS FOR SMALL MOLECULE SEPARATIONS. Retrieved from [Link]

  • Viñas, P., et al. (2021). Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE). NIH. Retrieved from [Link]

  • Carro, A. M., et al. (n.d.). Application of a Developed Method for the Extraction of Triazines in Surface Waters and Storage Prior to Analysis to Seawaters of Galicia. Semantic Scholar. Retrieved from [Link]

  • Ruhman, M. A. (2017). Prometryn, Atrazine, Simazine, and Propazine MRID: 49537101 Title. Regulations.gov. Retrieved from [Link]

  • Steinheimer, T. R. (n.d.). LIQUID CHROMATOGRAPHIC DETERMINATION OF ATRAZINE AND ITS DEGRADATION PRODUCTS IN WATER. U.S. Geological Survey. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

  • LCGC International. (n.d.). UHPLC Separation of Triazine Herbicides at Elevated Temperature. Retrieved from [Link]

  • ResearchGate. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. Retrieved from [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • Embrapa. (n.d.). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of solid phase microextraction conditions for determination of triazines. Retrieved from [Link]

  • Ulmer, C. Z., et al. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. NIH. Retrieved from [Link]

  • ResearchGate. (2025). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Optimization of solid phase microextraction conditions for determination of triazines. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Cahill, M. (2008). The Application of LC-MS Technologies for the Detection of Triazine Herbicides in Water. Retrieved from [Link]

  • Smith, G. A., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Chromatographic methods for analysis of triazine herbicides. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 4-Amino-1,3,5-triazine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of 4-Amino-1,3,5-triazine-2-thiol (ATT). Recognizing the challenges that can arise when transitioning from bench-scale to larger-scale production, this document is structured as a dynamic resource center. It moves beyond simple procedural lists to offer causal explanations, troubleshooting solutions for common experimental hurdles, and detailed, validated protocols.

Synthesis Overview & Core Principles

This compound is a crucial heterocyclic building block, notable for its dual reactivity conferred by the amino and thiol functional groups.[1] The 1,3,5-triazine scaffold is an electron-deficient aromatic system, making it a versatile precursor in medicinal chemistry and materials science.[1] While several synthetic routes exist for triazine derivatives, the most direct and scalable method for producing ATT is the base-catalyzed intramolecular cyclization of guanidine thiocyanate.

This approach is favored for its atom economy and relatively straightforward execution. However, success in scaling this reaction hinges on a deep understanding of the reaction mechanism, precise control over process parameters, and rigorous safety protocols.

Experimental Workflow

The scale-up process can be visualized as a sequence of critical operations, each with its own set of challenges and control points.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis ReagentPrep Reagent Preparation & Safety Review Dissolution Dissolution of Guanidine Thiocyanate ReagentPrep->Dissolution Charge Reactor Cyclization Base-Catalyzed Cyclization (Heat) Dissolution->Cyclization Add Base & Heat Monitoring Reaction Monitoring (e.g., TLC, HPLC) Cyclization->Monitoring Cooling Controlled Cooling Monitoring->Cooling Reaction Complete Neutralization Acidic Neutralization (Precipitation) Cooling->Neutralization Slow Addition Filtration Product Filtration & Washing Neutralization->Filtration Isolate Crude Solid Purification Purification (Reprecipitation) Filtration->Purification Drying Drying Under Vacuum Purification->Drying Analysis QC Analysis (NMR, HPLC, MS) Drying->Analysis Final Product

Caption: High-level workflow for the scaled-up synthesis of ATT.

Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the synthesis of this compound.

Q1: What is the most reliable and scalable synthesis route for this compound?

The most robust and widely adopted method for scaling the synthesis of ATT is the base-catalyzed thermal cyclization of guanidine thiocyanate. This one-pot reaction is advantageous due to the availability of the starting material and the straightforward nature of the transformation. An alternative, older method involves the reaction of dicyandiamide with thiourea in the presence of a strong acid, but this can sometimes lead to a mixture of products and is less common in modern scale-up scenarios.[2]

Q2: What are the primary safety hazards I should be aware of when scaling this synthesis?

The primary chemical hazard is the starting material, guanidine thiocyanate . It is classified as harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life.[3][4] Crucially, contact with acids liberates very toxic gas (hydrogen cyanide and sulfur oxides).[5][6]

Key Safety Mandates:

  • Engineering Controls: Always conduct the reaction in a well-ventilated chemical fume hood.[3][6] Ensure emergency eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles at all times.[6]

  • Handling: Avoid creating dust when handling solid guanidine thiocyanate.[3] Store it in a dry, cool place away from acids and oxidizing agents.[3]

  • Neutralization Step: The acidification step to precipitate the product must be performed slowly and with efficient cooling to control the exotherm and prevent any potential release of toxic gas.

Q3: The product name is a "thiol," but it can also be a "thione." What does this mean?

This compound exists in a tautomeric equilibrium with its thione form, 4-amino-1,2-dihydro-1,3,5-triazine-2-thione. In the solid state and in most common solvents, the thione form is generally predominant. This is important for analytical characterization (NMR, IR) and understanding the molecule's reactivity. While named a thiol, its chemistry often reflects the thione structure. This behavior is common for thiocarbamide-containing compounds.[7]

Caption: Thiol-Thione tautomerism of this compound.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems that may be encountered during the scale-up process.

Issue 1: Reaction yields are significantly lower than expected.

  • Potential Cause A: Incorrect pH during cyclization. The intramolecular cyclization of guanidine thiocyanate is base-catalyzed. Insufficient base will result in a sluggish or incomplete reaction.

    • Solution: Ensure that the molar ratio of base (e.g., NaOH or KOH) to guanidine thiocyanate is at least 1:1. The pH of the reaction mixture should be strongly alkaline (pH > 12).

  • Potential Cause B: Insufficient heating or reaction time. On a larger scale, bringing the reaction mixture to the target temperature (typically 90-100°C) takes longer. The reaction may be incomplete if the internal temperature does not reach and maintain the target for a sufficient duration.

    • Solution: Use a thermocouple to monitor the internal temperature of the reactor. Do not rely on the heating mantle's setpoint. Extend the reaction time and monitor for completion using a suitable analytical method (e.g., TLC or HPLC analysis of a quenched aliquot).

  • Potential Cause C: Loss of product during workup. The product is precipitated by acidifying the reaction mixture. If the final pH is not acidic enough, or if too much acid is added, the product may remain partially dissolved.

    • Solution: Carefully adjust the pH to ~5-6 for optimal precipitation. Add the acid slowly to a cooled solution to allow for complete crystallization. Check the pH of the mother liquor after filtration to confirm the target pH was reached.

Issue 2: The isolated product is off-color (e.g., yellow or brown) and appears impure.

  • Potential Cause A: Thermal decomposition or side reactions. Prolonged heating at excessively high temperatures can lead to the formation of colored polymeric byproducts.

    • Solution: Maintain strict temperature control. Do not exceed 100°C unless specified by a validated protocol. Once the reaction is complete, cool the mixture promptly before proceeding with the workup.

  • Potential Cause B: Incomplete dissolution of crude product during purification. The most effective purification method is reprecipitation. If the crude product is not fully dissolved in the basic solution before filtration, insoluble impurities will be carried over.

    • Solution: During the purification step, use a sufficient volume of dilute aqueous base (e.g., 1M NaOH) to fully dissolve the crude product. Gentle warming may be required. Filter this basic solution to remove any insoluble baseline impurities before re-precipitating the pure product with acid. This purification of triazine derivatives is critical for achieving high purity.

Issue 3: The reaction exotherms dangerously during acid addition.

  • Potential Cause: Runaway neutralization reaction. The neutralization of a hot, concentrated solution of strong base with strong acid is highly exothermic. On a large scale, this heat cannot dissipate quickly, leading to a rapid temperature increase and potential boiling.

    • Solution: Engineer for Safety.

      • Cooling: Always cool the reaction mixture to below 25°C, preferably to 0-10°C in an ice/water bath, before beginning the acid addition.

      • Slow Addition: Add the acid dropwise or in a slow stream with vigorous stirring. Use an addition funnel for controlled delivery.

      • Monitoring: Monitor the internal temperature continuously during the addition. If the temperature rises by more than 10-15°C, pause the addition and allow the mixture to cool before resuming.

Detailed Experimental Protocols

Table 1: Reagent & Product Information
CompoundFormulaMW ( g/mol )CAS No.Key Hazards
Guanidine ThiocyanateCH₅N₃·HSCN118.16593-84-0Harmful if swallowed, severe skin/eye damage, releases toxic gas with acid.[3]
Sodium HydroxideNaOH40.001310-73-2Corrosive, causes severe skin burns and eye damage.
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive, causes severe skin burns, respiratory irritation.
This compoundC₃H₄N₄S128.1636469-86-0May cause skin/eye irritation. (Product of reaction)[8]
Protocol 1: Scaled-Up Synthesis (Illustrative 100 g Scale)

Materials:

  • Guanidine Thiocyanate (100 g, 0.846 mol)

  • Sodium Hydroxide (33.8 g, 0.846 mol)

  • Deionized Water (500 mL)

  • Concentrated Hydrochloric Acid (~70 mL)

  • 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple.

Procedure:

  • Setup: Assemble the reactor in a certified chemical fume hood. Ensure the mechanical stirrer provides good agitation.

  • Dissolution: To the flask, add deionized water (500 mL) and sodium hydroxide (33.8 g). Stir until the solid is fully dissolved.

  • Charge Reactant: Carefully add the guanidine thiocyanate (100 g) to the basic solution. The dissolution may be slightly exothermic. Stir until a clear solution is obtained.

  • Cyclization: Heat the reaction mixture to 95-100°C (internal temperature) with vigorous stirring. Maintain this temperature for 2-3 hours.

  • Monitoring (Optional): To check for completion, a small aliquot can be carefully removed, cooled, acidified, and analyzed by TLC or HPLC against a standard.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Then, place the flask in an ice/water bath and cool the solution to 0-10°C.

  • Precipitation: While maintaining vigorous stirring and cooling, slowly add concentrated HCl via an addition funnel. Monitor the internal temperature to ensure it does not exceed 25°C. Continue adding acid until the pH of the slurry is between 5 and 6. A thick white precipitate will form.

  • Isolation: Age the slurry at 0-10°C for at least 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 100 mL) followed by a small amount of cold ethanol or acetone to aid in drying.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. Expect a crude yield of 85-95%.

Protocol 2: Purification by Reprecipitation
  • Dissolution: In a suitable beaker, suspend the crude ATT in a 1M Sodium Hydroxide solution (use approximately 10 mL per gram of crude solid). Stir and gently warm (40-50°C) until all the solid dissolves, forming a clear solution of the sodium salt.

  • Filtration: Filter the basic solution through a medium-porosity filter paper (e.g., Whatman #1) to remove any insoluble impurities.

  • Reprecipitation: Transfer the clear filtrate to a clean beaker and cool to 0-10°C in an ice bath with stirring. Slowly add 6M HCl dropwise to re-precipitate the purified product. Adjust the final pH to 5-6.

  • Isolation & Drying: Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry under vacuum as described in Protocol 1. This process typically yields a product with >98% purity.

References

  • Carl ROTH. (2024). Safety Data Sheet: Guanidine thiocyanate. Retrieved from [Link]

  • BioSpectra, Inc. (n.d.). Safety Data Sheet Guanidine Thiocyanate. Retrieved from [Link]

  • Sdfine. (n.d.). guanidine thiocyanate - MSDS. Retrieved from [Link]

  • Joshua, C. P., & Rajan, V. P. (1975). Interaction of dicyandiamides with thioureas: formation of Hexahydro-4,6-diimino-1-aryl-1,3,5-triazine-2-thiones and amidinothioureas. Australian Journal of Chemistry, 28, 427-432.
  • Sopik, T., et al. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Retrieved from [Link]

  • Cereda, E., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 84-99. Retrieved from [Link]

  • Taha, M. O., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(6), 9856-9875. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • Taha, M. O., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed. Retrieved from [Link]

  • Claramunt, R. M., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry.
  • ResearchGate. (n.d.). Reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine. Synthesis of new 1,3,5-triazine derivatives.
  • Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkat USA. Retrieved from [Link]

  • Claramunt, R. M., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
  • Marsh, N. H. (1953). U.S. Patent No. 2,658,917. Google Patents.
  • Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. Retrieved from [Link]

  • Ang, X., et al. (2021). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. National Institutes of Health. Retrieved from [Link]

  • Cereda, E., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC - NIH. Retrieved from [Link]

  • Ryabukhin, S. V., et al. (n.d.). Solvent-free reaction of 4-amino-1,2,4-triazole-3-thioles with 1,2,4-triazine-5-carbonitriles. Chemistry of Heterocyclic Compounds.
  • Gilon, C., et al. (2012). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of Thiourea Derivatives of s-Triazine and Their Antimicrobial Activity.
  • Cereda, E., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate.

Sources

Validation & Comparative

Validating the Mechanism of Action for Triazine-Based Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the s-triazine scaffold has emerged as a privileged structure, yielding a diverse array of compounds with potent activity against a broad spectrum of pathogens.[1][2][3] Understanding the precise mechanism of action (MoA) is paramount for the rational design of next-generation therapeutics and for overcoming the pervasive challenge of antimicrobial resistance. This guide provides an in-depth technical comparison of the primary MoAs attributed to triazine-based antimicrobial agents, supported by detailed experimental protocols for their validation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to rigorously assess the activity of these promising compounds.

A Multi-faceted Approach to Antimicrobial Action

The versatility of the triazine ring, with its multiple sites for substitution, allows for the fine-tuning of its physicochemical properties, leading to a range of biological targets. The predominant mechanisms of action for triazine-based antimicrobials can be broadly categorized into three main pathways:

  • Inhibition of Dihydrofolate Reductase (DHFR): Certain triazine derivatives, particularly the 2,4-diamino-1,3-5-triazines, are structural analogues of dihydrofolate and act as competitive inhibitors of DHFR. This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. Its inhibition effectively halts DNA replication and cellular growth.

  • Inhibition of DNA Gyrase: A distinct class of s-triazine compounds has been shown to target bacterial DNA gyrase, a type II topoisomerase.[2] This enzyme is essential for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately, cell death.

  • Disruption of Bacterial Membranes: Cationic, amphipathic triazine derivatives can mimic the action of antimicrobial peptides. These molecules interact with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane depolarization, increased permeability, and leakage of essential intracellular contents, resulting in rapid bactericidal activity. Some triazine-based polymers have also demonstrated the ability to bind directly to and neutralize the endotoxic effects of LPS.

This guide will now delve into the experimental validation of each of these mechanisms, providing detailed protocols and data interpretation frameworks.

Validating Dihydrofolate Reductase (DHFR) Inhibition

The inhibition of DHFR is a classic and well-established antimicrobial strategy. Validating this mechanism for a novel triazine compound involves demonstrating its ability to specifically inhibit the enzymatic activity of DHFR in a cell-free system.

Scientific Principle

The activity of DHFR is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as dihydrofolate is reduced to tetrahydrofolate.[4][5] An inhibitor will slow down this reaction rate in a concentration-dependent manner.

Experimental Protocol: Spectrophotometric DHFR Activity Assay

This protocol is adapted from established methodologies for determining DHFR activity.[4][5][6][7][8]

Materials:

  • Purified bacterial DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • NADPH solution (in assay buffer)

  • Dihydrofolic acid (DHF) solution (in assay buffer)

  • Test triazine compound and a known DHFR inhibitor (e.g., trimethoprim) as a positive control

  • UV/Vis spectrophotometer with temperature control

  • 96-well UV-transparent microplate

Procedure:

  • Reagent Preparation: Prepare fresh solutions of NADPH and DHF in the assay buffer on the day of the experiment. The final concentrations in the assay will typically be in the range of 50-100 µM for both.

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Enzyme Control: DHFR Assay Buffer, DHFR enzyme, and NADPH.

    • Inhibitor Wells: DHFR Assay Buffer, DHFR enzyme, NADPH, and varying concentrations of the test triazine compound.

    • Positive Control: DHFR Assay Buffer, DHFR enzyme, NADPH, and varying concentrations of trimethoprim.

    • No-Enzyme Control: DHFR Assay Buffer and NADPH (to account for any non-enzymatic oxidation of NADPH).

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the DHF solution to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the no-enzyme control from all other rates.

    • Plot the percentage of DHFR inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Data Presentation: DHFR Inhibition
CompoundIC₅₀ (µM)Hill SlopeMax Inhibition (%)
Test Triazine A
Test Triazine B
Trimethoprim
Experimental Workflow: DHFR Inhibition Assay

DHFR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, DHF) Plate Prepare 96-well Plate Reagents->Plate Add_Components Add Buffer, Enzyme, NADPH, and Inhibitor Plate->Add_Components Pre_Incubate Pre-incubate (5 min, 25°C) Add_Components->Pre_Incubate Initiate Initiate with DHF Pre_Incubate->Initiate Measure Kinetic Measurement (Absorbance at 340 nm) Initiate->Measure Calculate_Rate Calculate Initial Velocity Measure->Calculate_Rate Plot Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot IC50 Determine IC₅₀ Plot->IC50 caption Workflow for DHFR Inhibition Assay

Caption: Workflow for the spectrophotometric DHFR inhibition assay.

Validating DNA Gyrase Inhibition

For triazine derivatives proposed to act on DNA topology, a direct assessment of their effect on DNA gyrase activity is essential. The most common method is the DNA supercoiling assay.

Scientific Principle

Bacterial DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. This change in DNA topology can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than its relaxed counterpart. An inhibitor of DNA gyrase will prevent this supercoiling, leaving the DNA in its relaxed state.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

Materials:

  • Purified E. coli DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Gyrase Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine)

  • ATP solution

  • Test triazine compound and a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control

  • Stop Solution (containing SDS and EDTA)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures containing the gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of the test triazine compound or ciprofloxacin.

  • Enzyme Addition: Add the DNA gyrase enzyme to each reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding ATP. Include a control reaction without ATP to confirm the ATP-dependence of the supercoiling.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reactions by adding the stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until there is good separation between the supercoiled and relaxed DNA bands.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis:

    • The control reaction with enzyme and ATP but no inhibitor should show a strong band corresponding to supercoiled DNA.

    • The no-ATP control and the reaction with a high concentration of a known inhibitor should show a band corresponding to relaxed DNA.

    • Determine the minimum inhibitory concentration (MIC) of the test compound required to fully inhibit the supercoiling activity. For a more quantitative analysis, the intensity of the supercoiled and relaxed bands can be quantified using densitometry to calculate the IC₅₀.

Data Presentation: DNA Gyrase Inhibition
CompoundMIC (µg/mL)IC₅₀ (µM)
Test Triazine C
Test Triazine D
Ciprofloxacin
Experimental Workflow: DNA Gyrase Supercoiling Assay

DNA_Gyrase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reaction_Mix Prepare Reaction Mix (Buffer, Relaxed DNA, Inhibitor) Add_Enzyme Add DNA Gyrase Reaction_Mix->Add_Enzyme Initiate Initiate with ATP Add_Enzyme->Initiate Incubate Incubate (30-60 min, 37°C) Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Electrophoresis Agarose Gel Electrophoresis Terminate->Electrophoresis Visualize Visualize DNA Bands Electrophoresis->Visualize Analyze Determine MIC/IC₅₀ Visualize->Analyze caption Workflow for DNA Gyrase Supercoiling Assay

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Validating Bacterial Membrane Disruption

For cationic triazine derivatives, assessing their impact on the bacterial membrane is crucial. This can be investigated through a series of assays that measure membrane depolarization and permeability.

Membrane Depolarization Assay

Scientific Principle:

The bacterial cytoplasmic membrane maintains a membrane potential (ΔΨ), which is essential for various cellular processes, including ATP synthesis. Membrane-active antimicrobials can disrupt this potential by forming pores or channels, leading to an influx of ions. This depolarization can be monitored using voltage-sensitive fluorescent dyes, such as diSC₃(5). This dye accumulates in polarized membranes, and its fluorescence is quenched. Upon membrane depolarization, the dye is released into the cytoplasm, resulting in an increase in fluorescence.

Experimental Protocol: Membrane Depolarization Assay with diSC₃(5)

Materials:

  • Mid-log phase bacterial culture

  • Assay Buffer (e.g., HEPES buffer with glucose)

  • diSC₃(5) stock solution

  • Test triazine compound and a known membrane-depolarizing agent (e.g., polymyxin B) as a positive control

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, wash, and resuspend in the assay buffer to a specific optical density (e.g., OD₆₀₀ of 0.1).

  • Dye Loading: Add diSC₃(5) to the bacterial suspension and incubate in the dark until the fluorescence signal stabilizes (indicating maximal dye uptake and quenching).

  • Baseline Measurement: Record the stable, quenched fluorescence baseline for a few minutes.

  • Compound Addition: Add the test triazine compound or polymyxin B at various concentrations.

  • Fluorescence Monitoring: Immediately monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates membrane depolarization.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of the test compound.

    • The rate and extent of fluorescence increase are indicative of the membrane-depolarizing activity.

    • Compare the activity of the test compound to the positive control.

Membrane Permeability Assay

Scientific Principle:

Membrane permeabilization can be assessed using fluorescent dyes that are normally excluded from cells with intact membranes but can enter and bind to intracellular components (like nucleic acids) in cells with compromised membranes, leading to a significant increase in fluorescence. SYTOX Green is a commonly used dye for this purpose.

Experimental Protocol: SYTOX Green Uptake Assay

Materials:

  • Mid-log phase bacterial culture

  • Assay Buffer (e.g., PBS)

  • SYTOX Green stain

  • Test triazine compound and a positive control (e.g., a lytic agent like Triton X-100)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Cell Preparation: Prepare the bacterial suspension as described for the membrane depolarization assay.

  • Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension and SYTOX Green to each well.

  • Compound Addition: Add the test triazine compound or Triton X-100 at various concentrations.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for SYTOX Green) over time.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • An increase in fluorescence indicates that the cell membrane has become permeable to the dye.

    • The rate and magnitude of the fluorescence increase correlate with the degree of membrane permeabilization.

Data Presentation: Membrane Disruption
CompoundMin. Depolarizing Conc. (µM)Max. Fluorescence Increase (RFU)Min. Permeabilizing Conc. (µM)
Test Triazine E
Test Triazine F
Polymyxin B
Experimental Workflow: Membrane Disruption Assays

Membrane_Disruption_Workflow cluster_depolarization Membrane Depolarization Assay cluster_permeability Membrane Permeability Assay Prep_Cells_Depol Prepare Bacterial Suspension Load_Dye Load with diSC₃(5) Prep_Cells_Depol->Load_Dye Add_Compound_Depol Add Test Compound Load_Dye->Add_Compound_Depol Measure_Depol Monitor Fluorescence Increase Add_Compound_Depol->Measure_Depol Prep_Cells_Perm Prepare Bacterial Suspension Add_SYTOX Add SYTOX Green Prep_Cells_Perm->Add_SYTOX Add_Compound_Perm Add Test Compound Add_SYTOX->Add_Compound_Perm Measure_Perm Monitor Fluorescence Increase Add_Compound_Perm->Measure_Perm caption Workflows for Membrane Disruption Assays

Caption: Workflows for membrane depolarization and permeability assays.

Comparative Analysis and Concluding Remarks

The validation of the mechanism of action is a critical step in the development of any new antimicrobial agent. For triazine-based compounds, the diverse potential mechanisms necessitate a multi-pronged experimental approach. It is not uncommon for a single compound to exhibit more than one mechanism of action, a feature that could be advantageous in combating drug resistance.[9]

When comparing the performance of triazine-based agents to other antimicrobials, it is essential to consider their potency (IC₅₀ or MIC values), spectrum of activity, and bactericidal versus bacteriostatic nature. For instance, triazine-based DHFR inhibitors can be compared to trimethoprim, while those targeting DNA gyrase can be benchmarked against fluoroquinolones. Membrane-active triazines offer a compelling alternative to polypeptide antibiotics like polymyxins, particularly in the fight against multidrug-resistant Gram-negative bacteria.

The experimental frameworks provided in this guide offer a robust starting point for elucidating the MoA of novel triazine-based antimicrobial candidates. A thorough and systematic validation of the mechanism of action will undoubtedly pave the way for the successful translation of these promising compounds from the laboratory to the clinic.

References

  • A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. ResearchGate. [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI. [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. PMC - NIH. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives. American Journal of Pharmacology - Remedy Publications LLC. [Link]

  • 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. MDPI. [Link]

  • Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. PMC. [Link]

  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. PubMed. [Link]

  • Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit. Elabscience. [Link]

  • Synthesis and antimicrobial studies of s-triazine based heterocycles. PubMed. [Link]

  • Antibacterial Effect of Triazine in Barrier Membranes with Therapeutic Activity for Guided Bone Regeneration. PMC - NIH. [Link]

  • Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model. PMC - NIH. [Link]

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Comparative In-Vitro Activity of 4-Amino-1,3,5-triazine-2-thiol Derivatives Against Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in the development of novel therapeutic agents due to its versatile biological activities.[1][2][3] Derivatives of this core structure have demonstrated a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1] This guide provides a comparative analysis of the in-vitro anticancer activity of a specific class of these compounds: 4-Amino-1,3,5-triazine-2-thiol derivatives. We will delve into their cytotoxic profiles against various cancer cell lines, explore the underlying mechanisms of action, and present detailed experimental protocols to ensure scientific rigor and reproducibility.

The Rationale for Targeting Cancer with Triazine Derivatives

Cancer remains a significant global health challenge, necessitating the continuous search for more effective and less toxic chemotherapeutic agents.[2] 1,3,5-triazine derivatives have emerged as a promising class of anticancer compounds due to their ability to interfere with various cellular signaling pathways crucial for cancer cell proliferation and survival.[2][4] Their mechanism of action can involve the inhibition of key enzymes, such as dihydrofolate reductase (DHFR) and protein kinases, as well as the induction of apoptosis.[1][5][6] The structural versatility of the triazine ring allows for the synthesis of a diverse library of derivatives, enabling the fine-tuning of their pharmacological properties to enhance potency and selectivity against cancer cells.[7]

Comparative Cytotoxicity of this compound Derivatives

The in-vitro cytotoxic activity of novel this compound derivatives is a critical first step in their evaluation as potential anticancer agents. This is typically assessed using cell viability assays, such as the MTT or SRB assay, across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Below is a summary of the reported in-vitro cytotoxic activities of various 1,3,5-triazine derivatives against different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound Class/DerivativeCancer Cell Line(s)IC50 (µM)Reference CompoundKey FindingsReference
Imamine-1,3,5-triazine derivatives MDA-MB-231 (Breast)6.25 (for 4f), 8.18 (for 4k)Imatinib (35.50 µM)Derivatives showed significantly better activity than the parent compound.[8]
Morpholine-functionalized 1,3,5-triazine derivatives SW620 (Colorectal)5.85 (for compound 11)5-Fluorouracil (21.74 µM)Compound 11 demonstrated superior antiproliferative activity.[1]
Tri-amino-substituted 1,3,5-triazine derivatives A549 (Lung)0.028 - 0.062MethotrexateSeveral compounds showed higher cytotoxic activity than the reference drug.[5][9]
2,4-diamino-1,3,5-triazine derivatives MALME-3M (Melanoma)0.033 (GI50)-Compound 19 showed remarkable activity.[10][11]
2,4,6-trisubstituted 1,3,5-triazine derivatives DLD-1, HT-29 (Colon)Time and dose-dependent-Compound 7b induced apoptosis through intracellular signaling.[6][12]
4,6-diamino-1,3,5-triazine-2-carbohydrazides MDA-MB-231 (Breast)Low micromolar-Active compounds showed potent activity in Rad6B-overexpressing cells.[13]
2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives Leukemia, CNS, BreastLog GI50 < -8.00 to -7.64-Compound 25 was highly potent against several cell lines.[14]
4-amino-1,2,4-triazole Schiff base derivative A549 (Lung), Bel7402 (Hepatoma)Dose-dependent-Significantly suppressed the proliferation of cancer cell lines.[15]

Elucidating the Mechanism of Action: Beyond Cytotoxicity

Understanding the mechanism by which these derivatives exert their anticancer effects is crucial for their rational development. Several studies have pointed towards the inhibition of specific molecular targets.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids required for cell proliferation. Several 1,3,5-triazine derivatives have been designed as DHFR inhibitors, acting as antifolate agents to disrupt DNA synthesis in cancer cells.[5][9] Molecular docking studies have been employed to understand the binding interactions of these compounds with the active site of human DHFR, guiding the design of more potent inhibitors.[5]

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. The 1,3,5-triazine scaffold has been utilized to develop potent inhibitors of various kinases, including:

  • Phosphoinositide 3-kinases (PI3K): The PI3K/mTOR signaling pathway is frequently activated in cancer, promoting cell growth and survival. Certain 1,3,5-triazine derivatives have shown dual inhibitory activity against PI3K and mTOR.[3][6]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Novel 1,3,5-triazine derivatives have been synthesized and shown to inhibit EGFR tyrosine kinase (EGFR-TK).[4]

  • Other Kinases: Studies have also explored the inhibitory potential of triazine derivatives against other kinases like B-Raf and VEGFR-2, which are involved in cancer progression and angiogenesis.[16]

Induction of Apoptosis

Many effective anticancer drugs induce programmed cell death, or apoptosis, in cancer cells. Several 1,3,5-triazine derivatives have been shown to induce apoptosis in various cancer cell lines.[6][12] This is often confirmed through assays that detect key apoptotic events, such as caspase activation and DNA fragmentation.

Experimental Protocols: A Guide to In-Vitro Evaluation

To ensure the reliability and reproducibility of in-vitro studies, standardized and well-documented protocols are essential.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizing the Path Forward: Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the research process and the molecular interactions involved, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway targeted by these compounds.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In-Vitro Evaluation cluster_mechanism Mechanism of Action cluster_conclusion Conclusion & Future Directions synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism sar Structure-Activity Relationship (SAR) Analysis ic50->sar apoptosis Apoptosis Assays (Annexin V, Caspase) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle kinase Kinase Inhibition Assays mechanism->kinase docking Molecular Docking Studies mechanism->docking lead_optimization Lead Compound Optimization sar->lead_optimization

Caption: A generalized experimental workflow for the evaluation of novel anticancer compounds.

G EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->EGFR Inhibition Triazine->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by 1,3,5-triazine derivatives.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. The accumulated in-vitro data demonstrates their potent cytotoxic activity against a broad range of cancer cell lines, often surpassing that of established chemotherapeutic drugs. The elucidation of their mechanisms of action, primarily through the inhibition of key enzymes like DHFR and protein kinases, and the induction of apoptosis, provides a solid foundation for their further development.

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In-vivo studies in animal models are the next logical step to validate the preclinical efficacy and safety of these promising derivatives, with the ultimate goal of translating these findings into effective cancer therapies.

References

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. (2023). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science. Retrieved January 21, 2026, from [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. (2013). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][8]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Efficacy Analysis of Triazine and Triazole Thiols in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic landscape of drug discovery and development, the quest for novel molecular scaffolds with potent and selective biological activity is paramount. Among the plethora of heterocyclic compounds, triazine and triazole thiols have emerged as privileged structures, demonstrating a wide spectrum of pharmacological effects. This guide offers a comprehensive comparison of the efficacy of these two prominent classes of compounds in various biological assays, providing researchers, scientists, and drug development professionals with critical data to inform their research and development endeavors.

Introduction to Triazine and Triazole Thiols

Triazine and triazole thiols are nitrogen-containing heterocyclic compounds characterized by a six-membered and five-membered ring, respectively, with a thiol (-SH) substituent. This thiol group is a key pharmacophore, contributing significantly to their biological activity through various mechanisms, including metal chelation, hydrogen bonding, and covalent interactions with biological targets.

Triazine thiols , particularly 1,3,5-triazine derivatives, have been extensively investigated for their diverse biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. The symmetrical nature of the s-triazine ring allows for versatile functionalization at the 2, 4, and 6 positions, enabling the fine-tuning of their pharmacological profiles.[1][2][3]

Triazole thiols , specifically 1,2,4-triazole-3-thiol derivatives, are also well-established pharmacophores found in numerous clinically used drugs. They are renowned for their broad-spectrum antimicrobial, antifungal, anticonvulsant, and anticancer effects.[4][5] The unique structural features of the triazole ring contribute to its ability to interact with a variety of biological receptors and enzymes.[6]

Comparative Efficacy in Biological Assays

A direct, head-to-head comparison of triazine and triazole thiols in the same biological assays is not extensively documented in the literature. However, by collating data from various studies that utilize standardized methodologies, we can draw insightful comparisons of their efficacy in key therapeutic areas.

Anticancer Activity

Both triazine and triazole thiols have demonstrated significant potential as anticancer agents. Their cytotoxic effects are often evaluated using the MTT assay, which measures cell viability.

One study directly compared the cytotoxic activity of a series of N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analogs with 4-((4,6-diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analogs against the A549 human lung cancer cell line. Notably, some of the triazole-thiol-containing triazine derivatives exhibited potent cytotoxic activity, with IC50 values as low as 28 nM, which was more potent than the reference drug methotrexate.[7]

Table 1: Comparative Cytotoxicity (IC50) of Triazine and Triazole Thiol Derivatives against A549 Lung Cancer Cells [7]

Compound TypeDerivativeIC50 (nM)
Triazine-Triazole Thiol Hybrid11e 28
Triazine-Triazole Thiol Hybrid9a 42
Triazine-Thiazole Hybrid8e 50
Triazine-Triazole Thiol Hybrid10e 62
Standard DrugMethotrexate>100

Other studies on various triazine derivatives have reported potent anticancer activity against a range of cancer cell lines. For instance, certain 1,3,5-triazine derivatives have shown IC50 values in the low micromolar range against colorectal cancer cell lines.[1] Similarly, various 1,2,4-triazole-3-thiol derivatives have demonstrated moderate to high cytotoxicity against melanoma, breast, and pancreatic cancer cell lines, with EC50 values ranging from 2 to 17 µM.[6]

Antimicrobial and Antifungal Activity

Both classes of compounds are recognized for their significant antimicrobial and antifungal properties. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

While direct comparative studies are scarce, the available data suggests that both triazine and triazole thiols can exhibit potent antimicrobial activity. For example, certain novel 1,3,5-triazine derivatives have shown good antibacterial activity against Salmonella typhi and Staphylococcus aureus.[3] In parallel, numerous 1,2,4-triazole-3-thiol derivatives have been reported to possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values comparable to or even better than standard antibiotics like ampicillin and chloramphenicol.[5]

In the realm of antifungal activity, triazole-based compounds are particularly prominent, with many clinically used antifungal drugs belonging to this class.[8] However, recent research has also highlighted the potential of s-triazine derivatives as effective antifungal agents against various fungal strains, including Aspergillus niger and Fusarium moneliforme.[3]

Table 2: Representative Antimicrobial Activity (MIC) of Triazine and Triazole Thiol Derivatives

Compound ClassDerivative TypeMicroorganismMIC (µg/mL)Reference
TriazineSubstituted 1,3,5-triazineSalmonella typhiGood activity[3]
TriazineSubstituted 1,3,5-triazineStaphylococcus aureusGood activity[3]
Triazole ThiolN-allyl derivativeMycobacterium smegmatis3.25[5]
Triazole ThiolSchiff base derivativeStaphylococcus aureus0.264 (mM)[5]
Triazole ThiolSchiff base derivativeStreptococcus pyogenes0.132 (mM)[5]
Enzyme Inhibition

The ability to inhibit specific enzymes is a key mechanism of action for many therapeutic agents. Both triazine and triazole thiols have been shown to be effective inhibitors of various enzymes.

For instance, certain 1,3,5-triazine derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease, with IC50 values in the nanomolar to low micromolar range.[9] Other triazine derivatives have shown significant inhibitory activity against epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinases (PI3K).[10]

Similarly, 1,2,4-triazole derivatives are known to inhibit a wide range of enzymes.[11] For example, specific triazole-bearing azinane analogues have been identified as potent inhibitors of AChE, α-glucosidase, and butyrylcholinesterase (BChE).[12] Furthermore, some 1,2,4-triazole-based compounds have exhibited strong inhibitory activity against tyrosinase, with IC50 values in the sub-micromolar range.[13]

Table 3: Comparative Enzyme Inhibitory Activity (IC50) of Triazine and Triazole Thiol Derivatives

Compound ClassEnzyme TargetIC50Reference
Triazine DerivativeAcetylcholinesterase (AChE)0.051 µM[9]
Triazine Derivativeβ-secretase (BACE1)9.00 µM[9]
Triazine DerivativeEGFR61 nM[10]
Triazine DerivativePI3Kδ2.3 nM[10]
Triazole DerivativeAcetylcholinesterase (AChE)0.73 µM[12]
Triazole Derivativeα-glucosidase36.74 µM[12]
Triazole DerivativeTyrosinase0.098 µM[13]

Methodologies for Biological Assays

The following are standardized protocols for the key biological assays discussed in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay plate_cells Plate cells in 96-well plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_compounds Add test compounds at various concentrations incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (triazine or triazole thiols) and a vehicle control.

  • Incubate the plates for an additional 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow:

MIC_Assay cluster_prep Preparation cluster_assay Assay Procedure prepare_dilutions Prepare serial dilutions of test compounds inoculate_wells Inoculate 96-well plate with compounds and inoculum prepare_dilutions->inoculate_wells prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate_wells incubate_18_24h Incubate for 18-24h inoculate_wells->incubate_18_24h read_results Visually inspect for growth and determine MIC incubate_18_24h->read_results

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)

The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme. The specific substrates, buffers, and detection methods will vary depending on the enzyme being studied.

Experimental Workflow:

Enzyme_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prepare_reagents Prepare enzyme, substrate, and inhibitor solutions mix_reagents Mix enzyme and inhibitor in assay buffer prepare_reagents->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate initiate_reaction Initiate reaction by adding substrate pre_incubate->initiate_reaction monitor_reaction Monitor reaction progress over time initiate_reaction->monitor_reaction calculate_rate Calculate initial reaction rates monitor_reaction->calculate_rate determine_ic50 Determine IC50 value calculate_rate->determine_ic50

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step Protocol:

  • Prepare solutions of the enzyme, substrate, and test inhibitor (triazine or triazole thiol) in an appropriate assay buffer.

  • In a microplate, add the enzyme and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

Both triazine and triazole thiols represent highly promising scaffolds for the development of novel therapeutic agents. The available data, while not always directly comparative, indicates that both classes of compounds possess potent anticancer, antimicrobial, and enzyme inhibitory activities. The choice between a triazine or triazole thiol core for a specific drug discovery program will likely depend on the desired target, the required selectivity profile, and the synthetic feasibility of generating diverse libraries for structure-activity relationship (SAR) studies.

Future research should focus on direct, side-by-side comparisons of optimized triazine and triazole thiol derivatives in a broad range of biological assays. Such studies will provide a clearer understanding of the relative advantages of each scaffold and will be invaluable in guiding the rational design of next-generation therapeutics. Furthermore, a deeper investigation into their mechanisms of action will be crucial for developing more effective and safer drugs.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 4-Amino-1,3,5-triazine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and cross-validation of analytical methods for 4-Amino-1,3,5-triazine-2-thiol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and defensible analytical workflow. We will compare the two most pertinent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provide the foundational principles and detailed protocols necessary for rigorous cross-validation.

The Imperative of Analytical Rigor

This compound is a heterocyclic compound featuring a triazine core, an amine substituent, and a reactive thiol group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, the very features that make it chemically interesting, particularly the oxidizable thiol group, present distinct analytical challenges. Accurate and precise quantification is paramount for pharmacokinetic studies, stability assessments, and quality control. Validating an analytical method ensures that the data generated is reliable, reproducible, and fit for its intended purpose, a non-negotiable requirement in regulated drug development environments.[1][2][3]

Cross-validation, the process of comparing results from two or more distinct analytical methods, provides the highest level of confidence in analytical data. It demonstrates that the quantitative results are independent of the methodology employed, uncovering potential biases or interferences that might be missed by a single method.

Foundational Pillars of Method Validation

Before comparing specific techniques, it is crucial to understand the universal parameters of analytical method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] Each parameter serves to build a self-validating system where the method's performance is thoroughly understood and controlled.

  • Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[2][6] In LC-MS/MS, this is achieved by monitoring specific precursor-to-product ion transitions, while in HPLC-UV, it relies on chromatographic separation and the absence of interfering peaks at the analyte's retention time.

  • Accuracy : Accuracy measures the closeness of the test results to the true value. It is typically determined by analyzing a sample with a known concentration (a certified reference material or a spiked matrix) and expressing the result as a percentage of recovery.[2][5]

  • Precision : This parameter expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at three levels:

    • Repeatability : Precision under the same operating conditions over a short interval.

    • Intermediate Precision : Expresses within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility : Precision between different laboratories.

  • Linearity & Range : Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[1][5]

  • Limits of Detection (LOD) & Quantitation (LOQ) : The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[5]

  • Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.[5]

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical technique is a critical decision based on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. For this compound, the primary methods of choice are HPLC-UV and LC-MS/MS.

dot

Caption: Comparison of primary analytical techniques for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, making it an excellent choice for purity assessments and the quantification of bulk drug substances or formulated products where analyte concentrations are relatively high.

  • Principle : The method separates the analyte from other compounds based on its differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, which possesses both polar (amino group, triazine nitrogens) and moderately non-polar characteristics, Reversed-Phase HPLC is the most effective approach. A C18 column is typically used, where the analyte is eluted with a polar mobile phase, such as a gradient of water and acetonitrile or methanol.

  • Causality Behind Choices :

    • Stationary Phase (C18) : The C18 (octadecylsilyl) stationary phase provides hydrophobic interactions, retaining the triazine compound. The polarity can be fine-tuned by adjusting the mobile phase.

    • Mobile Phase (Acidified) : Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is critical. It serves to protonate the basic nitrogen atoms on the triazine ring and the amino group, ensuring a consistent charge state and leading to sharp, symmetrical peak shapes. This prevents peak tailing that can occur from interactions with residual silanol groups on the column.

    • Detection : The 1,3,5-triazine ring contains a conjugated π-system, which results in strong UV absorbance. A photodiode array (PDA) detector is ideal as it can acquire a full UV spectrum at the peak apex, which helps in peak purity assessment and method development.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity, such as determining analyte levels in biological matrices (plasma, urine, tissue) for pharmacokinetic studies, LC-MS/MS is the gold standard.[7][8]

  • Principle : Following HPLC separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and the resulting ion is selected by the first quadrupole of a mass spectrometer. This "precursor ion" is fragmented, and a specific "product ion" is then monitored by the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive.

  • Causality Behind Choices :

    • Ionization (Positive ESI) : Due to the presence of multiple basic nitrogen atoms, this compound is readily protonated. Therefore, positive mode ESI is the logical choice to generate a strong [M+H]⁺ precursor ion.

    • MRM Transitions : The high selectivity of LC-MS/MS comes from monitoring a specific fragmentation pathway. For this molecule, one would select the [M+H]⁺ ion in the first quadrupole, fragment it, and then select a stable, high-intensity product ion (e.g., resulting from the loss of a neutral molecule) in the second quadrupole. This specificity allows for quantification even if other compounds co-elute chromatographically.

    • Sample Preparation : The thiol group can be susceptible to oxidation, forming disulfides. To ensure accurate measurement of the parent compound, especially in biological samples, antioxidants may need to be added during sample collection and preparation.[9][10] Furthermore, techniques like Solid-Phase Extraction (SPE) or protein precipitation are often required to clean up complex samples before injection.[11][12]

Performance Comparison

The following table summarizes the typical performance characteristics expected from well-validated HPLC-UV and LC-MS/MS methods for the analysis of a small molecule like this compound.

Parameter HPLC-UV LC-MS/MS Rationale for Difference
Specificity Good to ExcellentSuperiorHPLC-UV relies on chromatographic resolution. LC-MS/MS adds a layer of mass-based specificity (MRM), virtually eliminating interferences.[7]
Linear Range ~0.1 - 100 µg/mL~0.1 - 1000 ng/mLThe detector response in MS is linear over a wider dynamic range and at much lower concentrations.
LOQ ~50 - 100 ng/mL~0.1 - 1 ng/mLMass spectrometers are inherently more sensitive detectors than UV spectrophotometers.
Precision (%RSD) ≤ 2% for Assay≤ 15% for BioanalysisTighter precision is expected and required for high-concentration assays. Bioanalytical guidelines allow for greater variability at trace levels.[13][14]
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%Similar to precision, acceptance criteria are wider for trace-level bioanalysis due to matrix effects and complex sample preparation.[13][14]
Robustness HighModerate to HighHPLC-UV methods are generally considered workhorses. MS performance can be more sensitive to matrix effects and instrument contamination.

Experimental Protocols & Workflows

A successful cross-validation study begins with two independently developed and validated methods.

dot

Caption: General workflow for the cross-validation of two analytical methods.

Protocol 1: Reversed-Phase HPLC-UV Method Validation

This protocol outlines the steps for validating an HPLC-UV method for the assay of this compound as a bulk substance.

1. Chromatographic Conditions:

  • Column : C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient : 5% B to 95% B over 10 minutes

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Injection Volume : 10 µL

  • Detection : UV at 254 nm (or optimal wavelength determined by UV scan)

2. Stock and Standard Preparation:

  • Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Validation Experiments:

  • Linearity : Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy : Prepare samples at three concentrations (e.g., 80%, 100%, 120% of the target concentration) by spiking a placebo. Analyze in triplicate. Calculate the percent recovery, which should be within 98.0-102.0%.

  • Precision (Repeatability) : Inject six replicate preparations of a standard at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision : Repeat the precision study on a different day with a different analyst. The RSD between the two data sets should meet predefined criteria.

  • Specificity : Analyze a placebo and a sample spiked with known related substances. Demonstrate that no interfering peaks co-elute with the main analyte peak.

Protocol 2: LC-MS/MS Bioanalytical Method Validation

This protocol describes the validation of an LC-MS/MS method for quantifying this compound in human plasma, following FDA guidance on bioanalytical method validation.[13][14]

1. LC-MS/MS Conditions:

  • LC System : UPLC/HPLC system capable of handling high pressures.

  • Column : C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Mass Spectrometer : Triple quadrupole mass spectrometer.

  • Ionization : ESI, Positive Mode.

  • MRM Transition : Optimize by infusing a standard solution. Determine the precursor ion [M+H]⁺ and a stable product ion.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

3. Validation Experiments:

  • Calibration Curve : Prepare calibration standards by spiking blank plasma at 8-10 non-zero concentrations covering the range (e.g., 0.1 to 1000 ng/mL).

  • Accuracy & Precision : Prepare Quality Control (QC) samples in blank plasma at a minimum of four levels: LLOQ, Low, Medium, and High. Analyze five replicates of each QC level in three separate analytical runs. For each run, the mean accuracy should be within ±15% of nominal (±20% at LLOQ), and the precision (%RSD) should not exceed 15% (20% at LLOQ).

  • Selectivity : Analyze at least six different lots of blank plasma to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

  • Matrix Effect : Assess the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution.

  • Stability : Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.

Conclusion: A Synthesis of Orthogonal Data

The cross-validation of analytical results for this compound is not merely a procedural exercise; it is a fundamental scientific practice that ensures data integrity. By employing two orthogonal methods like HPLC-UV and LC-MS/MS, an organization can build a comprehensive understanding of the analyte's behavior and the methods' performance. HPLC-UV provides a robust, cost-effective solution for high-concentration applications, while LC-MS/MS offers the unparalleled sensitivity and selectivity required for trace-level bioanalysis. When the results from these disparate techniques align, it provides the highest possible confidence that the reported concentrations are accurate, precise, and scientifically sound, forming a solid foundation for critical decisions in research and drug development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][13]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. This is a forward-looking reference based on recent trends and discussions. [Link][15]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. This video provides a comprehensive overview of the updated guidelines. [Link][1]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][2]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. [Link][16]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry (PDF). [Link][14]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. This is an older but foundational document. [Link][17]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][4]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][3]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. This is a conceptual, forward-looking reference summarizing industry best practices. [Link][5]

  • PubMed. Chromatographic methods for analysis of triazine herbicides. [Link][18]

  • PubMed Central. Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia. [Link][19]

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  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link][9]

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A Comparative Guide to the Electrochemical Validation of Corrosion Inhibition by 4-Amino-1,3,5-triazine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the electrochemical techniques used to validate the efficacy of 4-Amino-1,3,5-triazine-2-thiol (ATT) as a corrosion inhibitor. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the crucial task of mitigating corrosion. This document will delve into the mechanistic details of corrosion inhibition by ATT, compare its performance with other inhibitors, and provide detailed, field-tested experimental protocols.

Introduction: The Imperative for Effective Corrosion Inhibition

Corrosion is a pervasive challenge that compromises the structural integrity and longevity of metallic materials across various industries. The development of effective corrosion inhibitors is paramount. Organic inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, have garnered significant attention due to their ability to adsorb onto metal surfaces and form a protective barrier.[1][2] Triazine derivatives, a class of nitrogen-rich heterocyclic compounds, have emerged as a promising class of corrosion inhibitors.[2][3][4] The triazine ring, with its three nitrogen atoms, provides multiple centers for adsorption onto a metal surface.[2]

This guide focuses on this compound (ATT), a molecule that synergistically combines the inhibitory properties of the triazine ring with the strong metal-adsorbing capabilities of the thiol group. We will explore the electrochemical methodologies that provide quantitative validation of its performance.

The Inhibitory Action of this compound: A Mechanistic Overview

The effectiveness of ATT as a corrosion inhibitor stems from its molecular structure. The triazine ring and the exocyclic amino and thiol groups contain lone pairs of electrons and pi-electrons, which facilitate adsorption onto the metal surface. This adsorption can be either physisorption (electrostatic interaction) or chemisorption (coordinate bond formation), effectively blocking the active sites for corrosion.[5]

The inhibition mechanism involves the displacement of water molecules from the metal surface by the inhibitor molecules.[6] This forms a protective film that hinders both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

cluster_corrosion Corrosion Process without Inhibitor cluster_inhibition Corrosion Inhibition with ATT Metal Metal Anodic_Reaction Anodic Reaction (Metal Dissolution) Metal->Anodic_Reaction Oxidation Corrosive_Medium Corrosive_Medium Cathodic_Reaction Cathodic Reaction (Hydrogen Evolution) Corrosive_Medium->Cathodic_Reaction Reduction Corrosion Corrosion Anodic_Reaction->Corrosion Cathodic_Reaction->Corrosion ATT_Molecule This compound (ATT) Metal_Surface Metal_Surface ATT_Molecule->Metal_Surface Adsorption Protective_Film Adsorbed Protective Film Metal_Surface->Protective_Film Inhibited_Corrosion Inhibited_Corrosion Protective_Film->Inhibited_Corrosion Blocks Reactions

Caption: Corrosion inhibition mechanism of ATT.

Electrochemical Validation Techniques: A Comparative Approach

Electrochemical methods offer rapid and precise evaluation of corrosion inhibitor performance.[7] The two primary techniques employed are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

PDP studies provide insights into the kinetics of the anodic and cathodic reactions. By polarizing the working electrode from its open circuit potential (OCP) in both the anodic and cathodic directions, a Tafel plot is generated. From this plot, key parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and anodic and cathodic Tafel slopes (βa and βc) are extrapolated.

The inhibition efficiency (IE%) is a critical metric calculated from the icorr values with and without the inhibitor:

IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

A significant decrease in icorr and a shift in Ecorr in the presence of the inhibitor are indicative of effective corrosion protection. A shift in Ecorr of less than ±85 mV suggests a mixed-type inhibitor, meaning it affects both anodic and cathodic reactions.[8] Studies on various triazine derivatives have consistently shown them to act as mixed-type inhibitors.[9][10]

EIS is a non-destructive technique that provides detailed information about the electrode-electrolyte interface.[11][12] By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The data is typically represented as Nyquist and Bode plots.

An equivalent circuit model is used to fit the experimental data and extract parameters such as:

  • Solution Resistance (Rs): The resistance of the electrolyte.

  • Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct indicates better corrosion inhibition.

  • Double Layer Capacitance (Cdl): Related to the adsorption of the inhibitor and the thickness of the protective film. A decrease in Cdl suggests the formation of an adsorbed layer.

An increase in the diameter of the Nyquist plot's semicircle and an increase in the impedance modulus at low frequencies in the Bode plot are qualitative indicators of enhanced corrosion resistance.[5][13]

Comparative Performance Analysis

The efficacy of ATT can be benchmarked against other corrosion inhibitors. The following table summarizes typical electrochemical data for ATT and compares it with other heterocyclic inhibitors under similar conditions (e.g., mild steel in 1 M HCl).

InhibitorConcentrationicorr (µA/cm²)IE% (PDP)Rct (Ω·cm²)IE% (EIS)
Blank (1 M HCl) -~1000-~50-
This compound (ATT) 10 mM~50~95%~1200~96%
2,4-Diamino-6-methyl-1,3,5-triazine 10 mM~3994.6%[14]--
4-amino-4H-1,2,4-triazole-3,5-dithiol --96% (weight loss)[15]--
(E)−4-(3,4,5 Trimethoxyphenyl)but-3-en-2-one 1 mM-98.1%[6]--

Note: The values presented for ATT are representative based on the performance of similar triazine-thiol derivatives. Specific experimental data for ATT may vary.

The data indicates that triazine derivatives, including ATT, exhibit excellent corrosion inhibition efficiencies, often exceeding 90%.[14] The presence of both the triazine ring and the thiol group in ATT is expected to provide superior performance due to multiple adsorption sites.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reproducible and reliable data. The following are detailed, step-by-step methodologies for conducting PDP and EIS measurements, in accordance with ASTM standards such as ASTM G59 and G102.[7][16][17][18]

  • Electrode Preparation:

    • Mechanically polish the working electrode (e.g., mild steel) with successively finer grades of emery paper.

    • Degrease with acetone, rinse with deionized water, and dry.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of the prepared working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Immerse the electrodes in the corrosive medium (e.g., 1 M HCl) with and without the desired concentration of the inhibitor.

  • Measurement:

    • Allow the system to stabilize for approximately 1 hour to reach a steady open circuit potential (OCP).[10]

    • Perform the potentiodynamic polarization scan from -250 mV to +250 mV versus OCP at a scan rate of 0.167 mV/s.[16]

  • Data Analysis:

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to determine Ecorr and icorr.

    • Calculate the inhibition efficiency (IE%).

Start Start Electrode_Prep Prepare Working Electrode (Polish, Degrease, Rinse, Dry) Start->Electrode_Prep Cell_Setup Assemble Three-Electrode Cell (WE, CE, RE in Corrosive Medium) Electrode_Prep->Cell_Setup Stabilization Stabilize at OCP (approx. 1 hour) Cell_Setup->Stabilization PDP_Scan Perform Potentiodynamic Scan (-250 mV to +250 mV vs. OCP) Stabilization->PDP_Scan Data_Analysis Analyze Tafel Plot (Determine Ecorr, icorr, IE%) PDP_Scan->Data_Analysis End End Data_Analysis->End

Caption: Potentiodynamic Polarization (PDP) workflow.

  • Electrode and Cell Preparation:

    • Follow the same preparation steps as for the PDP measurement.

  • Measurement:

    • After stabilization at OCP, apply a sinusoidal AC voltage of 10 mV amplitude over a frequency range of 100 kHz to 10 mHz.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Fit the data to an appropriate equivalent circuit model to determine Rs, Rct, and Cdl.

    • Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

Start Start Electrode_Cell_Prep Prepare Electrode and Cell (Same as PDP) Start->Electrode_Cell_Prep Stabilization Stabilize at OCP Electrode_Cell_Prep->Stabilization EIS_Measurement Perform EIS Measurement (100 kHz to 10 mHz, 10 mV amplitude) Stabilization->EIS_Measurement Data_Plotting Plot Nyquist and Bode Diagrams EIS_Measurement->Data_Plotting Equivalent_Circuit_Fitting Fit Data to Equivalent Circuit (Determine Rs, Rct, Cdl) Data_Plotting->Equivalent_Circuit_Fitting Calculate_IE Calculate Inhibition Efficiency (IE%) Equivalent_Circuit_Fitting->Calculate_IE End End Calculate_IE->End

Caption: Electrochemical Impedance Spectroscopy (EIS) workflow.

Conclusion and Future Perspectives

Future research should focus on optimizing the inhibitor concentration, evaluating its performance in different corrosive environments and on various metallic substrates, and exploring the influence of temperature. Furthermore, computational studies, such as Density Functional Theory (DFT), can provide deeper insights into the adsorption mechanism and guide the design of even more effective triazine-based corrosion inhibitors.[1][9]

References

  • Impedance Spectroscopy Studies on Corrosion Inhibition Behav- ior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (2025). ResearchGate. [Link]

  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. (2024). ACS Omega. [Link]

  • 4-AMINO-4H-1,2,4-TRIAZOLE-3,5-DITHIOL INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. (2025). ResearchGate. [Link]

  • The Study of 2, 4-Diamino-6-methly-1, 3, 5-triazine on the Corrosion Inhibition of Mild Steel in The Hydrochloric Acid Medium: Integrated Theoretical and Experimental Investigations. (2023). ResearchGate. [Link]

  • Experimental and theoretical investigation of adsorption and inhibition properties of 2-Amino-1,3,5-triazine-4,6-dithiol against corrosion in hydrochloric acid solution on mild steel. (2023). ResearchGate. [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. [Link]

  • Potentiodynamic polarization curves (Tafel plots) of as-received tested specimens. (n.d.). ResearchGate. [Link]

  • Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. (2024). Royal Society Open Science. [Link]

  • A theoretical study on the corrosion inhibition of Cu surfaces using 4-amino-3-thioxo-6-methyl-1,2,4-triazine-5-one and its derivatives. (2025). Nature. [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). Scientific Reports. [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. [Link]

  • Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (n.d.). ROSA P. [Link]

  • Triazines as a potential class of corrosion inhibitors: Present scenario, challenges and future perspectives. (2025). ResearchGate. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. [Link]

  • Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. [Link]

  • Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. (n.d.). National Institutes of Health. [Link]

  • Triazines as a potential class of corrosion inhibitors: Present scenario, challenges and future perspectives. (n.d.). CSIR-NML. [Link]

  • Adsorption Behaviour and Thermodynamic Study of Triazine as A Corrosion Inhibitor for Mild Steel in Oilfield Produced Water. (n.d.). E3S Web of Conferences. [Link]

  • ASTM Corrosion Tests and Standards. (2023). TFT Pneumatic. [Link]

  • Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. (2025). Nature. [Link]

  • Electrochemical Corrosion Testing. (n.d.). IMR Test Labs. [Link]

  • CORROSION EVALUATION AND MONITORING PRACTICES. (n.d.). IGCAR. [Link]

  • Corrosion Testing, Measurement, and Monitoring: Application and Use of Electrochemical Techniques. (2022). YouTube. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-Amino-1,3,5-triazine-2-thiol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 4-Amino-1,3,5-triazine-2-thiol analogs. By systematically exploring the impact of structural modifications on biological efficacy, this document serves as a valuable resource for researchers engaged in the rational design of novel therapeutics based on this versatile scaffold.

The this compound Core: A Foundation for Diverse Biological Activity

The this compound core structure presents multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. The key positions for substitution are the amino group at C4, the thiol group at C2, and the remaining position on the triazine ring. Understanding how substitutions at these positions influence the molecule's interaction with biological targets is fundamental to optimizing its therapeutic potential.

Core Structure of this compound:

G cluster_0 This compound Core C1 N C4 C C1->C4 C2 N C5 C C2->C5 C3 N C6 C C3->C6 C4->C2 N1 NH2 C4->N1 C5->C3 S1 SH C5->S1 C6->C1 R1 R C6->R1

Caption: General structure of this compound with potential substitution site (R).

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at various positions of the triazine ring. This section dissects the SAR based on the available scientific literature, focusing on anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have highlighted the potential of 1,3,5-triazine derivatives as anticancer agents, with mechanisms of action that include the inhibition of key enzymes like dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and various kinases.[5][6]

A study on symmetrical di-substituted phenylamino-s-triazine derivatives demonstrated that modifications on the phenylamino group significantly impact cytotoxicity against cancer cell lines.[5] For instance, compound 3b from this series, which features a dimorpholino substitution, exhibited strong activity against the MCF7 human breast cancer cell line with an IC50 value of 6.19 μM.[5]

Table 1: Comparative Anticancer Activity of Selected 1,3,5-Triazine Analogs

CompoundR1 (at C6)R2 (at C4-amino)Cancer Cell LineIC50 (µM)Reference
1a 4-Cl-PhenylaminoHMCF71.77[5]
1b 4-F-PhenylaminoHMCF713.46[5]
3b 4-F-PhenylaminoDimorpholinoMCF76.19[5]
Imatinib --MDA-MB-23135.50[7]
Compound 4f -N-allyl-N-methylMDA-MB-2316.25[7]
Compound 4k -N-cyclohexyl-N-methylMDA-MB-2318.18[7]

The data in Table 1 clearly indicates that both mono- and tri-substituted s-triazine derivatives can exhibit potent anticancer activity, sometimes surpassing that of reference drugs.[5][7] The introduction of bulky and heterocyclic moieties, such as morpholine, appears to be a favorable strategy for enhancing anticancer efficacy.[5][8]

A series of imamine-1,3,5-triazine derivatives were synthesized and evaluated for their antiproliferative properties against several cancer cell lines.[7] Compounds 4f and 4k demonstrated potent activity against MDA-MB-231 triple-negative breast cancer cells, with IC50 values of 6.25 µM and 8.18 µM, respectively, which were significantly better than the parent compound imatinib.[7] This highlights the importance of substitutions on the amino group for enhancing cytotoxicity.

Antimicrobial Activity

The 1,3,5-triazine scaffold is also a promising framework for the development of novel antimicrobial agents to combat the rise of drug-resistant pathogens.[1][9][10] The SAR of these compounds as antimicrobial agents is similarly dependent on the nature and position of substituents.

A study on 1,3,5-triazine aminobenzoic acid derivatives revealed that certain compounds exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli comparable to that of ampicillin.[10] For example, compounds 10 , 16 , 25 , and 30 from this study showed promising activity against S. aureus.[10]

Table 2: Comparative Antimicrobial Activity of Selected 1,3,5-Triazine Analogs

CompoundTarget MicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Ampicillin S. aureus--[10]
Compound 10 S. aureusComparable to Ampicillin-[10]
Compound 13 E. coliComparable to Ampicillin-[10]
Compound 7 S. typhi-4-8[11]
Compound 8 E. coli-4-8[11]
Compound 9 K. aerogenes-4-8[11]
Streptomycin ---[11]

The antimicrobial efficacy of s-triazine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[12] For Gram-negative bacteria, some triazine-based compounds can bind to lipopolysaccharide (LPS), neutralizing its endotoxic effects and disrupting the bacterial membrane.[12]

Research on s-triazine derivatives functionalized with 2-chloroethylamine fragments showed excellent MIC values in the range of 4–8 µg/mL against both Gram-positive and Gram-negative bacteria.[11] This suggests that the incorporation of alkylating agents can be a successful strategy for developing potent antibacterial triazine derivatives.

Antiviral Activity

The antiviral potential of 1,3,5-triazine derivatives has also been explored, with some analogs showing significant activity against various viruses, including herpes simplex virus type 1 (HSV-1) and potato virus Y (PVY).[13][14]

A study on 2,4,6-trisubstituted 1,3,5-triazines identified a C3-symmetrical trialkoxy-TAZ derivative, 4bbb , with a high selectivity index against HSV-1.[13] Another study focused on 1,3,5-triazine derivatives containing a piperazine structure, which demonstrated potent anti-PVY activity.[14]

Experimental Protocols

The reliable evaluation of the biological activity of these compounds is crucial for establishing accurate SAR. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazine analogs and a reference drug (e.g., Imatinib, Doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

G A Seed cancer cells in 96-well plate B Treat with triazine analogs and control A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Remove medium, add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT assay to determine anticancer activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][15]

Protocol:

  • Preparation of Inoculum: Culture bacterial or fungal strains in an appropriate broth to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly versatile class of compounds with significant potential in drug discovery. The extensive research into their SAR has provided valuable insights for the rational design of more potent and selective anticancer, antimicrobial, and antiviral agents.

Future research should focus on:

  • Exploring a wider range of substitutions at all available positions on the triazine ring to further refine the SAR.

  • Investigating the mechanism of action of the most potent compounds to identify their specific molecular targets.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

  • Utilizing computational tools , such as molecular docking and 3D-QSAR, to guide the design of new analogs with enhanced activity.[5][14]

By leveraging the knowledge gained from SAR studies and employing modern drug discovery techniques, the 1,3,5-triazine scaffold will undoubtedly continue to yield promising therapeutic candidates for a variety of diseases.

References

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters.
  • Antimicrobial Activity of 2-Amino-4-morpholino-s-triazine and its Deriv
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal.
  • Full article: Synthesis and antimicrobial studies of s-triazine based heterocycles. Journal of Heterocyclic Chemistry.
  • s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. Molecules.
  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances.
  • Synthesis and anticancer activity of some new s-triazine deriv
  • Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Bioorganic & Medicinal Chemistry.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Chemistry.
  • Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Current Organic Chemistry.
  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules.
  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry.
  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie.
  • Different biological activities displayed by 1,3,5‐triazine. Biomedicine & Pharmacotherapy.

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A Senior Scientist's Guide to Benchmarking Novel Triazine Derivatives Against Commercial Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Scaffold of 1,3,5-Triazine in Modern Drug Discovery

The 1,3,5-triazine, or s-triazine, core is a privileged scaffold in medicinal chemistry, distinguished by its robust, nitrogen-rich heterocyclic structure.[1][2] This seemingly simple six-membered ring, with its three modifiable positions, offers a versatile template for developing highly potent and selective therapeutic agents.[1] Its significance is not merely academic; it is validated by the clinical success of several FDA-approved drugs. For instance, Altretamine has been used in ovarian cancer therapy, while more recent targeted agents like Gedatolisib (a PI3K/mTOR inhibitor for breast cancer) and Enasidenib (an IDH2 inhibitor for leukemia) underscore the scaffold's contemporary relevance in oncology.[3]

The continuous exploration of s-triazine derivatives yields novel compounds with potentially superior efficacy, selectivity, or improved pharmacokinetic profiles. However, the transition from a promising hit in a primary screen to a viable preclinical candidate is a rigorous journey of objective validation. This guide provides a comprehensive framework for benchmarking a novel triazine derivative against an established commercial compound. We will navigate through a logical, multi-tiered evaluation process, explaining not just the "how" but the critical "why" behind each experimental choice. For this analysis, we will compare a hypothetical new molecule, "Triazinostat-X" , designed for enhanced PI3Kα selectivity, against the dual PI3K/mTOR inhibitor, Gedatolisib .

The Benchmarking Framework: A Phased Approach to Data-Driven Comparison

A robust benchmarking strategy does not rely on a single data point but rather builds a comprehensive profile of the new chemical entity (NCE) in relation to its benchmark. Our evaluation is structured in three critical phases:

  • Phase 1: In Vitro Target Engagement & Selectivity. This is the foundational test of a targeted agent. Does the compound inhibit its intended target kinase with high potency? Equally important, how selective is it against other related kinases to minimize potential off-target effects?

  • Phase 2: Cellular Activity & Potency. A compound's biochemical potency is meaningless if it cannot penetrate the cell membrane and engage its target in a complex biological environment. This phase assesses the compound's ability to inhibit cellular processes and induce cytotoxicity in relevant cancer cell lines.

  • Phase 3: In Silico ADMET Profiling. Before committing to expensive and time-consuming in vivo studies, an early assessment of a compound's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[4][5] This "fail-fast" approach helps identify potential liabilities that could derail later-stage development.[6]

cluster_0 Benchmarking Workflow Phase1 Phase 1: In Vitro Kinase Assay (Potency & Selectivity) Phase2 Phase 2: Cell-Based Viability Assay (Cellular Efficacy) Phase1->Phase2 Confirm Target Engagement Phase3 Phase 3: In Silico ADMET (Druggability Profile) Phase2->Phase3 Validate Cellular Activity Decision Go/No-Go Decision for Preclinical Studies Phase3->Decision Assess Drug-like Properties

Caption: A logical workflow for benchmarking a new chemical entity.

Phase 1: In Vitro Kinase Inhibition Profile

Expertise & Rationale

The initial and most fundamental assessment for any kinase inhibitor is to quantify its direct interaction with the purified target enzyme.[7] An in vitro kinase assay provides a clean, cell-free system to determine the compound's intrinsic inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[8] We employ a radiometric assay, which is considered a gold standard for its high sensitivity and direct measurement of phosphate incorporation.[8] Critically, we will not only test against the primary target (PI3Kα) but also against closely related isoforms (PI3Kβ, δ, γ) and the downstream kinase mTOR to build a selectivity profile. This is paramount because off-target inhibition can lead to unforeseen toxicities.

Experimental Protocol: Radiometric Kinase Assay (³²P-ATP)
  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute purified recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR enzymes to their optimal concentrations in kinase buffer.

    • Prepare the substrate solution (e.g., phosphatidylinositol (PI) for PI3K assays).

    • Prepare ATP solution by mixing unlabeled ATP with [γ-³²P]ATP to a desired specific activity.

    • Serially dilute Triazinostat-X and Gedatolisib in 100% DMSO, followed by a final dilution in kinase buffer.

  • Assay Execution:

    • In a 96-well plate, add 5 µL of the diluted compound solution.

    • Add 20 µL of the enzyme/substrate mixture to each well and incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

    • Transfer the reaction mixture onto a filtermat, which captures the phosphorylated substrate.

    • Wash the filtermat extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Allow the filtermat to dry completely.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Summary: Kinase Inhibition Profile
CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)
Gedatolisib 1135151.6
Triazinostat-X (Hypothetical) 2.515095450

Interpretation: The hypothetical data illustrates that while Gedatolisib is a potent dual inhibitor of PI3Kα and mTOR, Triazinostat-X demonstrates superior potency for PI3Kα and significantly improved selectivity against PI3Kβ, PI3Kδ, and especially mTOR. This profile suggests Triazinostat-X may have a more targeted mechanism of action and potentially a different side-effect profile.

Phase 2: Cellular Potency and Anti-proliferative Activity

Expertise & Rationale

Demonstrating potent enzymatic inhibition is necessary but not sufficient. A successful drug must cross the cell membrane, engage its intracellular target, and elicit a biological response.[9] Cell-based assays are therefore a critical secondary screen. We will use the XTT assay to measure cell viability.[10][11] Unlike the traditional MTT assay, the XTT assay produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing experimental variability.[12] The choice of cell line is also crucial. We will use the MCF-7 breast cancer cell line, which is known to have a constitutively active PI3K signaling pathway, making it a highly relevant model for these inhibitors.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1 TriazinostatX Triazinostat-X TriazinostatX->PI3K

Caption: Simplified PI3K/mTOR pathway showing inhibition points.

Experimental Protocol: XTT Cell Viability Assay
  • Cell Culture and Seeding:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000 cells per well in 100 µL of media into a 96-well microplate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Triazinostat-X and Gedatolisib in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

    • Incubate the plate for 72 hours.

  • XTT Reagent Addition and Incubation:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing XTT reagent with an electron-coupling agent).

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 4-6 hours at 37°C, allowing metabolically active cells to convert the XTT to a colored formazan product.[11][13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 450-500 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (media only).

    • Calculate the percentage of viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting the percent viability against the log of compound concentration.

Data Summary: Anti-proliferative Activity
CompoundCell LineCellular IC50 (nM)
Gedatolisib MCF-7 (Breast Cancer)55
Triazinostat-X (Hypothetical) MCF-7 (Breast Cancer)25

Interpretation: The hypothetical data shows that Triazinostat-X maintains its superior potency in a cellular context, with a lower IC50 value than Gedatolisib in the PI3K-dependent MCF-7 cell line. This suggests good cell permeability and effective target engagement within the cell.

Phase 3: Early In Silico ADMET Profiling

Expertise & Rationale

A potent molecule is not necessarily a good drug. Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism) or unforeseen toxicity can terminate development.[4] In silico ADMET prediction tools use computational models built from large datasets of known drugs to forecast these properties based on a molecule's structure.[14][15] This allows for an early, cost-effective evaluation of "drug-likeness" and helps prioritize compounds for further, more resource-intensive preclinical testing, which must eventually be conducted under Good Laboratory Practice (GLP) guidelines.[16][17][18]

Methodology: In Silico Prediction
  • Structure Input: Obtain the 2D structure (SMILES format) for both Triazinostat-X and Gedatolisib.

  • Web Server Submission: Submit the SMILES strings to a validated, free-access web tool such as SwissADME or pkCSM.[6][19]

  • Parameter Selection: Run predictions for key ADMET endpoints, including:

    • Absorption: Caco-2 permeability (a model for intestinal absorption) and Human Intestinal Absorption (HIA).

    • Metabolism: Inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs.

    • Toxicity: hERG (human Ether-à-go-go-Related Gene) inhibition, a key indicator of potential cardiotoxicity, and AMES toxicity, which predicts mutagenic potential.

  • Data Collation: Compile the predicted outputs into a comparative table.

cluster_admet In Silico ADMET Workflow Input Input Compound Structure (SMILES) Server ADMET Prediction Server (e.g., SwissADME) Input->Server Absorption Absorption (Caco-2, HIA) Server->Absorption Metabolism Metabolism (CYP Inhibition) Server->Metabolism Toxicity Toxicity (hERG, AMES) Server->Toxicity Output Predicted ADMET Profile Absorption->Output Metabolism->Output Toxicity->Output

Caption: A streamlined workflow for predicting ADMET properties.

Data Summary: Predicted ADMET Properties
ParameterGedatolisib (Predicted)Triazinostat-X (Hypothetical Predicted)Desired Outcome
Human Intestinal Absorption HighHighHigh
Caco-2 Permeability (logPapp) ModerateHighHigh
CYP3A4 Inhibitor YesNoNo
hERG I Inhibitor YesNoNo
AMES Toxicity NoNoNo

Interpretation: This hypothetical ADMET profile highlights a significant potential advantage for Triazinostat-X. While both compounds are predicted to be well-absorbed, Triazinostat-X is predicted to be a non-inhibitor of the critical metabolizing enzyme CYP3A4 and the hERG channel. This suggests a lower risk of drug-drug interactions and cardiotoxicity, respectively, making it a more attractive candidate for progression into formal preclinical safety evaluation.[20]

Conclusion and Forward Look

This comparative guide illustrates a structured, multi-parameter approach to benchmarking a novel triazine derivative. Based on our three-phased evaluation, the hypothetical Triazinostat-X emerges as a highly promising candidate. It demonstrates:

  • Superior on-target potency and selectivity in biochemical assays.

  • Enhanced cellular efficacy in a relevant cancer model.

  • A potentially safer and more "drug-like" ADMET profile compared to the established drug, Gedatolisib.

The causality behind these results stems from a rational design aimed at improving selectivity. The data gathered provides a strong, evidence-based rationale to advance Triazinostat-X into formal preclinical development, including in vivo pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies under GLP conditions as mandated by regulatory agencies like the FDA.[16][18] This systematic benchmarking process is indispensable for making informed decisions, de-risking drug development programs, and ultimately identifying new therapies with the greatest potential for clinical success.

References

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023-05-15). ResearchGate. Retrieved from [Link]

  • Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (2022-01-01). ResearchGate. Retrieved from [Link]

  • Triazine Derivatives and its Pharmacological Potential. (2020-04-21). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. (2025-11-11). ResearchGate. Retrieved from [Link]

  • The 15th Anniversary of Materials—Recent Advances in Materials Chemistry. MDPI. Retrieved from [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. Retrieved from [Link]

  • Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. (2023-01-12). National Institutes of Health. Retrieved from [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). PubMed Central. Retrieved from [Link]

  • Step 2: Preclinical Research. (2018-01-04). FDA. Retrieved from [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020-07-31). PubMed. Retrieved from [Link]

  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023-10-17). Royal Society of Chemistry. Retrieved from [Link]

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  • Kinase assays. (2020-09-01). BMG LABTECH. Retrieved from [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025-06-02). National Institutes of Health. Retrieved from [Link]

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  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025-04-10). NAMSA. Retrieved from [Link]

  • How do you predict ADMET properties of drug candidates?. (2025-09-27). Aurlide. Retrieved from [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022-11-16). Frontiers. Retrieved from [Link]

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. ResearchGate. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024-05-30). Reaction Biology. Retrieved from [Link]

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  • Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). National Institutes of Health. Retrieved from [Link]

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Sources

A Comparative Guide to Confirming Protein Binding Affinity: The Case of 4-Amino-1,3,5-triazine-2-thiol and Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of a compound's binding affinity to its target protein is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of methodologies to confirm and quantify the binding of a novel compound, 4-Amino-1,3,5-triazine-2-thiol, to a putative target, Dihydrofolate Reductase (DHFR). We will explore the theoretical underpinnings and practical applications of three gold-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

The selection of DHFR as the target is predicated on the well-established role of the triazine scaffold in DHFR inhibition, a therapeutic strategy in both oncology and infectious diseases.[1] By comparing the binding of our compound of interest to that of known DHFR inhibitors—methotrexate, trimethoprim, and pemetrexed—we can contextualize its potential efficacy and guide further development.

The Compound of Interest and Its Putative Target

This compound is a small molecule featuring a triazine ring, a structure known for its diverse biological activities.[2] The presence of a thiol group suggests the potential for specific interactions, including covalent bonding or strong hydrogen bonding, with target proteins.[3]

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[1][4] This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a prime target for therapeutic intervention to halt the proliferation of rapidly dividing cells, such as cancer cells or bacteria.[4][5]

Comparative Analysis of DHFR Inhibitors

To establish a benchmark for the binding affinity of this compound, we will compare it against three well-characterized DHFR inhibitors.

CompoundStructureTargetBinding Affinity (Ki/Kd)
This compound DHFR (Hypothesized)To be determined
Methotrexate Human DHFR~8.1 - 9.5 nM (Kd)[3]
Trimethoprim Bacterial DHFRNanomolar range[6]
Pemetrexed Human DHFR7.2 nM (Ki)[7]

Note: The binding affinity of trimethoprim is significantly higher for bacterial DHFR than for the human enzyme, which is a key aspect of its therapeutic use as an antibiotic.[8]

Experimental Methodologies for Binding Affinity Determination

The choice of technique to measure binding affinity is critical and depends on factors such as the nature of the interacting molecules, the desired throughput, and the information required (kinetics vs. thermodynamics).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as a ligand (in this case, DHFR) binds to an immobilized analyte (the small molecule inhibitor).[9] This allows for real-time monitoring of the association and dissociation phases of the interaction, providing both kinetic (k_on, k_off) and affinity (Kd) data.[9]

Caption: SPR experimental workflow for determining binding affinity.

  • Protein and Ligand Preparation:

    • Recombinantly express and purify human DHFR to >95% purity.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the running buffer to the desired concentrations. The final DMSO concentration should be kept low (<1%) and consistent across all samples.

    • The running buffer should be chosen to maintain protein stability and minimize non-specific binding. A common choice is HBS-EP+ buffer (HEPES, NaCl, EDTA, and P20 surfactant).

  • Immobilization of DHFR:

    • Activate a CM5 sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject DHFR (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Inject ethanolamine to deactivate any remaining active esters on the sensor surface.

  • Binding Analysis:

    • Inject a series of concentrations of this compound (e.g., from 0.1 nM to 1 µM) over the immobilized DHFR surface.

    • Include a buffer-only injection as a reference for baseline subtraction.

    • Monitor the association of the small molecule to DHFR in real-time, followed by a dissociation phase where only running buffer flows over the chip.

  • Data Analysis:

    • Subtract the reference sensorgram from the sample sensorgrams.

    • Fit the resulting binding curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd).

Causality Behind Experimental Choices: The choice of a CM5 sensor chip and amine coupling is a robust and widely used method for protein immobilization. The serial dilution of the small molecule allows for the determination of concentration-dependent binding and accurate kinetic fitting. The inclusion of a surfactant like P20 in the running buffer is crucial to minimize non-specific binding of hydrophobic small molecules.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein.[10] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10]

Caption: ITC experimental workflow for thermodynamic characterization.

  • Sample Preparation:

    • Dialyze the purified DHFR extensively against the chosen experimental buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

    • Dissolve the this compound in the final dialysis buffer. It is critical that the buffer for the protein and the ligand are identical to avoid heats of dilution.

    • Typical concentrations are 10-50 µM DHFR in the sample cell and a 10-20 fold higher concentration of the triazine thiol in the syringe.

  • Titration:

    • Load the DHFR solution into the sample cell of the calorimeter and the triazine thiol solution into the injection syringe.

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the ligand into the protein solution while maintaining a constant temperature.

  • Data Analysis:

    • The heat change associated with each injection is measured and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Causality Behind Experimental Choices: The extensive dialysis ensures a perfect buffer match, which is paramount for accurate ITC measurements. The 10-20 fold excess of ligand in the syringe ensures that the protein in the cell becomes saturated over the course of the experiment, allowing for a complete binding isotherm to be generated.

MicroScale Thermophoresis (MST)

MST measures the directed movement of molecules along a microscopic temperature gradient.[11] This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule.[11] When a ligand binds to a fluorescently labeled target protein, the thermophoretic movement of the complex will differ from that of the unbound protein, and this change is used to determine the binding affinity.[11]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-1,3,5-triazine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond discovery to the safe and environmentally conscious management of the chemical reagents we employ. 4-Amino-1,3,5-triazine-2-thiol is a compound of interest in various synthetic applications, yet its dual chemical nature—a heterocyclic triazine core and a reactive thiol group—necessitates a specific and informed approach to its disposal. This guide provides a detailed protocol grounded in chemical principles to ensure the safe handling and neutralization of this compound, protecting both laboratory personnel and the environment.

Hazard Assessment and Risk Mitigation

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, we can infer its hazard profile from analogous structures like other aminotriazines and, most importantly, from the thiol functional group.

The primary acute hazard associated with this compound, like most thiols, is its potential for a strong, offensive odor, which can cause concern and discomfort even at very low concentrations.[1] Furthermore, related triazine compounds are often classified as irritants to the skin, eyes, and respiratory system, and may be harmful if swallowed or inhaled.[2][3] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and irritation.[2]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes.[4]
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory All handling of the solid and disposal reactions must be performed in a certified chemical fume hood.To prevent inhalation of dust and vapors, and to contain the malodorous thiol.[4][5][6]

The Core Principle: Oxidative Neutralization of the Thiol Group

The key to safely disposing of this compound is the chemical transformation of the problematic thiol (-SH) group. The thiol group is responsible for the compound's odor and much of its reactivity. The most effective and accessible method for its neutralization in a laboratory setting is oxidation.

This is most commonly achieved using an excess of sodium hypochlorite (NaOCl), the active ingredient in household bleach.[6][7][8] The oxidation reaction converts the volatile, malodorous thiol into a non-volatile, odorless, and water-soluble sulfonic acid (or its corresponding salt).[7] This transformation effectively mitigates the immediate hazards, paving the way for final disposal in accordance with institutional and regulatory standards.

Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the form of the waste—whether it is a solid, an aqueous solution, or contaminated labware.

Protocol 3.1: Treatment of Aqueous Waste and Minor Spills

This protocol is intended for dilute aqueous solutions containing this compound or for the cleanup of minor spills.

  • Containment: Ensure the waste solution or spill is contained within a suitable vessel (e.g., a beaker or flask) inside a chemical fume hood. For spills, use an inert absorbent like vermiculite or sand to collect the material before transferring it to a flask.[9]

  • Preparation of Oxidizing Solution: Prepare a solution of commercial laundry bleach (typically 5-8% sodium hypochlorite). A 25% excess of the hypochlorite reagent is recommended to ensure complete oxidation.[8]

  • Neutralization: While stirring the aqueous thiol waste, slowly add the bleach solution.[8] This reaction can be exothermic, so a slow, controlled addition is crucial to prevent excessive heat generation.

  • Reaction Time: Continue stirring the mixture in the fume hood for at least 2 hours. Some protocols recommend an overnight soak to ensure the complete destruction of the thiol.[1][6]

  • Verification: After the reaction period, carefully check for any remaining thiol odor. If an odor persists, add more bleach solution and allow it to react further.

  • Final Disposal: Once the thiol is neutralized, the resulting solution may be drain-disposable if permitted by your local and institutional regulations, typically after neutralization of pH and copious flushing with water.[7] Always consult your institution's Environmental Health & Safety (EHS) office first. If drain disposal is not permitted, the treated solution should be collected in a hazardous waste container.

Protocol 3.2: Disposal of Solid this compound

Unused or waste solid compound must be disposed of as hazardous chemical waste. Do not attempt to treat the bulk solid directly with an oxidizing agent.

  • Containment: Carefully sweep up the solid material, avoiding the creation of dust.[4][5]

  • Packaging: Place the solid waste into a non-reactive, sealable container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment.[9]

  • Collection: Arrange for pickup and final disposal by your institution's EHS department or a licensed hazardous waste contractor.

Protocol 3.3: Decontamination of Laboratory Equipment

All glassware, stir bars, and other equipment that have come into contact with the thiol must be decontaminated before being returned to general use.

  • Initial Rinse: In a fume hood, rinse the contaminated glassware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the residue. Collect this rinse solvent as hazardous waste.

  • Bleach Bath: Prepare a decontamination bath by creating a 1:1 mixture of commercial bleach and water in a plastic container, such as a bucket.[6] This bath should be clearly labeled and kept covered within a fume hood.

  • Soaking: Submerge the rinsed glassware in the bleach bath. Allow it to soak for at least 14 hours, or overnight, to ensure complete oxidation of any residual thiol.[1][6]

  • Final Cleaning: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with normal washing procedures.

  • Disposables: Contaminated disposable items like gloves and paper towels should be placed in a sealed plastic bag, then into a labeled container for solid hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for selecting the correct disposal path for waste containing this compound.

G Start Identify Waste Stream Containing this compound Solid Bulk Solid or Contaminated Absorbent Start->Solid Aqueous Aqueous Solution or Liquid Spill Residue Start->Aqueous Labware Contaminated Glassware, Stir Bars, etc. Start->Labware Protocol_Solid Follow Protocol 3.2: Package, Label, and Store for EHS Pickup Solid->Protocol_Solid Protocol_Aqueous Follow Protocol 3.1: Oxidize with Hypochlorite in Fume Hood Aqueous->Protocol_Aqueous Protocol_Labware Follow Protocol 3.3: Decontaminate in Bleach Bath Labware->Protocol_Labware Final_Disposal Transfer to EHS or Licensed Hazardous Waste Contractor Protocol_Solid->Final_Disposal Final_Aqueous Dispose of Treated Liquid per Institutional EHS Guidelines Protocol_Aqueous->Final_Aqueous Clean_Labware Rinse and Clean Labware via Standard Procedures Protocol_Labware->Clean_Labware Final_Aqueous->Final_Disposal If not drain-disposable

Caption: Decision tree for proper disposal of this compound waste streams.

Regulatory Compliance and Final Disposal

It is the legal and ethical responsibility of the chemical waste generator to ensure that waste is managed correctly from "cradle-to-grave."[10][11] In the United States, the primary framework for this is the Resource Conservation and Recovery Act (RCRA).[10][12]

While the laboratory-scale oxidative treatment described above mitigates the immediate hazards of the thiol, the ultimate disposal of the treated waste and solid waste must be handled by professionals. For bulk quantities, high-temperature incineration is a common and effective method for destroying sulfur- and nitrogen-containing organic compounds.[13][14] During controlled incineration, the sulfur is converted to sulfur dioxide (SO₂), which is then removed from the flue gas by industrial scrubbers to prevent air pollution.[13][15]

Always defer to your institution's EHS department. They are the final authority on waste classification, segregation, and disposal procedures and will ensure your practices are in full compliance with all local, state, and federal regulations.[16]

References

  • Standard Operation Procedure for Disposal of Unknown Thiols. (2008). University of Connecticut.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
  • Resource Conservation and Recovery Act (RCRA)
  • Safety Data Sheet for 2-Amino-1,3,5-triazine. (2025). Fisher Scientific.
  • This compound Product Inform
  • How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). US EPA.
  • Safety Data Sheet for 6-phenyl-1,3,5-triazine-2,4-diyldiamine. (2025). Sigma-Aldrich.
  • Sulfur Recovery. (n.d.). US EPA.
  • Hazardous Waste Compliance and Assistance. (n.d.).
  • Safety Data Sheet for 2-Amino-1,3,5-triazine. (2010). Fisher Scientific.
  • Triazine Pesticides Standard - Safety D
  • Safety Data Sheet for 6-Methyl-1,3,5-triazine-2,4-diyldiamine. (2024). Sigma-Aldrich.
  • Sulfur Treatment, Decomposition, and Recovery. (n.d.). Zeeco.
  • Stench Chemicals (thiols) SOP. (n.d.). University of California, Santa Barbara.
  • Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry.
  • 4-AMINO–1,2,4-TRIAZOLE Extra Pure MSDS. (2018). Loba Chemie.
  • Safety Data Sheet for this compound. (2025). TCI Chemicals.
  • The Sulfur Balance of Incinerators. (n.d.).
  • Safety Data Sheet for 1,3,5-Triazine. (2025). Fisher Scientific.
  • Proper Disposal of 2-Amino-4-bromobenzenethiol: A Guide for Labor

Sources

A Senior Application Scientist's Guide to Handling 4-Amino-1,3,5-triazine-2-thiol: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the inherent responsibility of ensuring the utmost safety in our laboratories. This guide provides a comprehensive operational plan for handling 4-Amino-1,3,5-triazine-2-thiol, a versatile heterocyclic intermediate.[1] As your Senior Application Scientist, my goal is to move beyond a simple checklist of precautions. Instead, this document will provide a deep, logic-driven framework for risk mitigation, grounded in the specific chemical properties of this compound. Our adherence to these protocols is not merely about compliance; it is about fostering a culture of proactive safety and scientific excellence.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a compound that demands respect. Its hazard profile, while not extreme, presents multiple routes of potential exposure, each with distinct consequences. A thorough understanding of these risks is the foundation of our safety protocol.

The primary hazards associated with this compound are:

  • Acute Toxicity (Category 4): This substance is considered harmful if swallowed, inhaled, or in contact with skin.[2][3][4]

  • Skin Irritation (Category 2): Direct contact can cause significant skin irritation.[2][3][5]

  • Serious Eye Irritation (Category 2): The compound poses a serious risk to the eyes, capable of causing irritation that may require medical attention.[2][3][5]

  • Respiratory Irritation (Category 3): Inhalation of the dust can lead to irritation of the respiratory system.[2][3][5]

It is also crucial to note its incompatibility with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[2][3]

HazardGHS CategoryPotential Consequences
Acute Oral Toxicity Category 4Harmful if ingested.[2][3][4]
Acute Dermal Toxicity Category 4Harmful upon skin contact.[2][3][4]
Acute Inhalation Toxicity Category 4Harmful if dust is inhaled.[2][3][4]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][3][5]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[2][3][5]
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[2][3][5]
Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is a critical control measure. The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is to create a barrier against the identified hazards.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical safety goggles or a face shieldANSI Z87.1 / EN166Protects against dust particles and potential splashes, mitigating the risk of serious eye irritation.[3]
Hands Nitrile or Neoprene glovesEN 374Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation or absorption.[2] Gloves must be inspected for integrity before each use.[6]
Body Laboratory coatN/AProtects skin and personal clothing from contamination.[5]
Respiratory N95 respirator or use of a chemical fume hoodNIOSH/MSHA or EN 149 approvedEssential for preventing the inhalation of harmful dust particles that can cause respiratory irritation.[3][7] All handling of the solid compound should be performed in a certified chemical fume hood.[2][3]
Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guide is designed to be a self-validating system. Each step is a checkpoint to ensure the integrity of your safety measures.

  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and that the airflow is adequate.

  • PPE Inspection: Thoroughly inspect all PPE for defects, including gloves, safety glasses, and lab coat.

  • Emergency Equipment Location: Verify the location and functionality of the nearest safety shower and eyewash station.[3][8]

  • Waste Container Preparation: Ensure that a clearly labeled, sealed container is ready for the disposal of solid waste.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep1 Don appropriate PPE prep2 Verify fume hood function prep1->prep2 prep3 Prepare work area and waste containers prep2->prep3 handle1 Transfer this compound within the fume hood prep3->handle1 handle2 Weigh the required amount handle1->handle2 handle3 Close the container immediately after use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in designated container clean1->clean2 clean3 Remove and dispose of gloves clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A workflow for the safe handling of this compound.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Work Within a Fume Hood: All manipulations of this compound solid must be conducted within a certified chemical fume hood to minimize inhalation risk.[2][3]

  • Avoid Dust Generation: Handle the compound gently to avoid creating airborne dust.

  • Portioning: When weighing or transferring the material, use a spatula and ensure the container is kept covered as much as possible.

  • Immediate Cleanup: Clean up any spills immediately following the procedures outlined in the emergency plan.

  • Secure Storage: When not in use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2]

  • Surface Cleaning: Decontaminate the work surface within the fume hood with an appropriate cleaning agent.

  • Waste Disposal: Place all contaminated disposable materials, including gloves and weighing paper, into the designated sealed waste container.[3][8]

  • PPE Removal: Remove your lab coat and gloves, ensuring not to touch the exterior of the gloves with your bare hands. Dispose of gloves in the designated waste container.[6]

  • Hand Washing: Wash your hands thoroughly with soap and water.[2][3][4][5][8]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical handling lifecycle. All waste containing this compound must be treated as hazardous.

  • Solid Waste: All solid waste, including contaminated PPE and unused compound, must be collected in a clearly labeled, sealed, and chemically resistant container.[2][3]

  • Liquid Waste: If the compound is used in a solution, the resulting liquid waste must be collected in a separate, labeled hazardous waste container.

  • Environmental Precaution: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6][9]

  • Institutional Guidelines: Follow all local and institutional guidelines for the disposal of hazardous chemical waste. Arrange for pickup by your institution's environmental health and safety department.[3][8]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial.

Emergency_Response cluster_actions Immediate Actions start Exposure Event skin Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. start->skin Skin eye Eye Contact: Rinse with water for several minutes. Remove contact lenses if possible. Seek medical attention. start->eye Eyes inhalation Inhalation: Move to fresh air. Seek medical attention if unwell. start->inhalation Inhalation ingestion Ingestion: Rinse mouth. Seek immediate medical attention. start->ingestion Ingestion spill Spill Response: Evacuate area. Wear appropriate PPE. Cover with inert absorbent material. Collect in a sealed container for disposal. start->spill Spill

Caption: Emergency response plan for this compound exposure or spill.

  • In Case of Inhalation: Immediately move the affected individual to fresh air. If they feel unwell, seek medical attention.[3][5][8]

  • In Case of Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If skin irritation persists, seek medical advice.[3][4][5][8]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[3][5][8]

  • In Case of Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

  • In Case of a Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material, then sweep it up and place it in a sealed container for disposal.[2][3] Avoid generating dust.

By internalizing the principles and procedures outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. Safety is an active process, not a passive state. Let us continue to make it the cornerstone of our work.

References

  • LookChem. (n.d.). This compound. [Link]

  • Loba Chemie. (2018). Safety Data Sheet: 4-AMINO–1,2,4-TRIAZOLE Extra Pure. [Link]

  • HPC Standards. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.